Product packaging for Ship2-IN-1(Cat. No.:)

Ship2-IN-1

Cat. No.: B2391551
M. Wt: 379.2 g/mol
InChI Key: ATPYDXUUBCDYKQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ship2-IN-1 is a small molecule inhibitor targeting the Src Homology 2-containing inositol 5-phosphatase 2 (SHIP2), an enzyme that plays a critical role in regulating the PI3K/AKT signaling pathway . By inhibiting SHIP2's phosphatase activity, this compound modulates phosphoinositide signaling, specifically preventing the conversion of phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2) . This action can alter the recruitment and activation of key downstream effectors, including the serine-threonine kinase AKT, which influences cell survival, proliferation, and metabolism . SHIP2 is a promising therapeutic target for a range of diseases . In cancer research, SHIP2 has been implicated as an oncogene in various cancer types and may be involved in metastasis . In metabolic research, SHIP2 functions as a negative regulator of insulin signaling, making its inhibitors potential investigational tools for type 2 diabetes . Furthermore, emerging research also points to the involvement of inositol phosphatases in neurodegenerative conditions like Alzheimer's disease . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13Cl2FN4O B2391551 Ship2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPYDXUUBCDYKQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of SHIP2 in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Function, Mechanism, and Therapeutic Potential of the SH2-Containing Inositol 5-Phosphatase 2

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a ubiquitously expressed enzyme that plays a critical role in various intracellular signaling pathways.[1] As a lipid phosphatase, SHIP2's primary function is to dephosphorylate phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PtdIns(3,4)P2).[2] This action positions SHIP2 as a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[3] Dysregulation of SHIP2 activity has been implicated in a range of pathologies, including type 2 diabetes, cancer, and neurodegenerative diseases, making it a compelling target for drug development.[4][5] This technical guide provides a comprehensive overview of SHIP2's function, mechanism of action, and involvement in key signaling pathways, along with detailed experimental protocols for its study.

Molecular Structure and Catalytic Mechanism

SHIP2 is a large, multi-domain protein that, in addition to its central catalytic 5'-phosphatase domain, contains several protein-protein interaction motifs.[6] These include an N-terminal SH2 domain, a proline-rich region, and a C-terminal sterile alpha motif (SAM) domain.[6] The SH2 domain facilitates the recruitment of SHIP2 to phosphorylated tyrosine residues on activated signaling proteins, thereby localizing its phosphatase activity to specific subcellular compartments.[7]

The catalytic mechanism of SHIP2 involves the hydrolysis of the 5'-phosphate from PtdIns(3,4,5)P3. This enzymatic reaction is crucial for terminating the signals initiated by the activation of PI3K.[8] While SHIP2 primarily acts on PtdIns(3,4,5)P3, it has been shown to have broader substrate specificity, also hydrolyzing other phosphoinositides such as PtdIns(4,5)P2 and PtdIns(3,5)P2 at the 5' position.[1]

Role in Signaling Pathways

The most well-characterized role of SHIP2 is its negative regulation of the PI3K/Akt signaling pathway.[3] Upon activation by growth factors or insulin, PI3K phosphorylates PtdIns(4,5)P2 to generate PtdIns(3,4,5)P3. This second messenger recruits pleckstrin homology (PH) domain-containing proteins, such as Akt and PDK1, to the plasma membrane, leading to their activation and downstream signaling. By hydrolyzing PtdIns(3,4,5)P3, SHIP2 dampens this signaling cascade.

However, the product of SHIP2's activity, PtdIns(3,4)P2, is also a signaling molecule that can activate a subset of PH domain-containing proteins, including Akt.[2] This dual role of SHIP2 in both terminating PtdIns(3,4,5)P3 signaling and generating PtdIns(3,4)P2 adds a layer of complexity to its function, with the ultimate cellular outcome being context-dependent.

Beyond the PI3K/Akt pathway, SHIP2 is involved in regulating other signaling cascades, including those initiated by the epidermal growth factor receptor (EGFR).[9] SHIP2 can be recruited to the activated EGFR and influence its trafficking and degradation, thereby modulating the duration and intensity of EGFR signaling.[9]

Figure 1: SHIP2 in the PI3K/Akt Signaling Pathway.

Quantitative Data Summary

The study of SHIP2 has been significantly advanced by the development of small molecule inhibitors. The following tables summarize key quantitative data related to SHIP2's enzymatic activity and the potency of a well-characterized inhibitor, AS1949490.

Table 1: Inhibitor Specificity and Potency (IC50 Values)

CompoundTargetIC50 (µM)
AS1949490Human SHIP20.62
AS1949490Mouse SHIP20.34
AS1949490Human SHIP113
AS1949490Human PTEN>50
AS1949490Human Synaptojanin>50
AS1949490Human Myotubularin>50

Table 2: Kinetic Parameters of SHIP2

SubstrateKm (µM)Ki of AS1949490 (µM)Inhibition Type
Ins(1,3,4,5)P444 ± 100.44Competitive

Table 3: Substrate Specificity of SHIP2

SubstrateRelative Activity
Ins(1,2,3,4,5)P5+++++
Ins(1,3,4,5)P4++++
PtdIns(3,4,5)P3+++
PtdIns(3,5)P2+++
Ins(1,4,5,6)P4+++
Ins(2,4,5,6)P4+++

(Relative activity is denoted by '+' symbols, with more symbols indicating higher activity. Data is compiled from multiple sources.)

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the function and regulation of SHIP2. Below are detailed methodologies for key experiments.

Malachite Green Phosphatase Assay

This colorimetric assay is commonly used to measure the enzymatic activity of phosphatases by detecting the release of inorganic phosphate.

Materials:

  • Purified recombinant SHIP2 enzyme

  • Substrate (e.g., PtdIns(3,4,5)P3 or a water-soluble analog like Ins(1,3,4,5)P4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

Procedure:

  • Prepare a standard curve using the phosphate standard (0 to 500 pmol).

  • In a 96-well plate, add 25 µL of assay buffer containing the desired concentration of SHIP2 inhibitor or vehicle control.

  • Add 25 µL of purified SHIP2 enzyme (e.g., 50-100 ng) to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of substrate solution.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to the standard curve.

Figure 2: Workflow for the Malachite Green Phosphatase Assay.
Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to identify protein-protein interactions.

Materials:

  • Cell lysate

  • Primary antibody against the protein of interest (bait protein)

  • Protein A/G-agarose or magnetic beads

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 2x Laemmli sample buffer

  • Antibodies for Western blotting (against bait and prey proteins)

Procedure:

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

  • After the final wash, aspirate the supernatant and resuspend the beads in elution buffer.

  • Boil the samples for 5-10 minutes to elute the proteins and denature them.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against the bait and potential interacting (prey) proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Migration and Invasion Assays

These assays are used to assess the effect of SHIP2 on cell motility.

Materials:

  • Transwell inserts (with 8 µm pores)

  • 24-well plates

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

  • For invasion assays: Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve cells in serum-free medium for 12-24 hours.

  • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate the plate at 37°C for 12-48 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the migrated cells with crystal violet for 20 minutes.

  • Wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several fields of view under a microscope.

Conclusion and Future Directions

SHIP2 is a multifaceted enzyme that plays a pivotal role in regulating key cellular processes. Its established function as a negative regulator of the PI3K/Akt pathway, coupled with its involvement in other signaling networks, underscores its importance in maintaining cellular homeostasis. The growing body of evidence linking SHIP2 dysregulation to various diseases has solidified its status as a promising therapeutic target. The development of potent and selective SHIP2 inhibitors offers valuable tools for further elucidating its physiological and pathological roles and holds promise for the development of novel therapies for conditions such as type 2 diabetes and cancer. Future research will likely focus on the development of next-generation SHIP2 modulators with improved pharmacological properties and a deeper understanding of the complex interplay between SHIP2's catalytic and scaffolding functions in different cellular contexts.

References

The Role of SHIP2 in Metabolic Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 attenuates insulin signaling and other growth factor-mediated pathways. Growing evidence implicates SHIP2 as a key player in the pathophysiology of various metabolic diseases, including obesity, insulin resistance, and type 2 diabetes. This technical guide provides an in-depth overview of the role of SHIP2 in metabolic diseases, focusing on its mechanism of action, impact on glucose and lipid metabolism, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data from key studies are presented to aid researchers in the field of metabolic disease and drug development.

Introduction: SHIP2 as a Key Regulator of Insulin Signaling

The PI3K/Akt signaling cascade is central to the metabolic actions of insulin. Upon insulin binding to its receptor, a series of phosphorylation events leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and the downstream regulation of glucose uptake, glycogen synthesis, and lipid metabolism.

SHIP2 acts as a crucial brake on this pathway by dephosphorylating PIP3 at the 5' position of the inositol ring.[1][2] This action terminates the signaling cascade, thereby negatively regulating insulin's effects. Dysregulation of SHIP2 expression or activity has been linked to impaired insulin sensitivity and the development of metabolic disorders.[1][3]

SHIP2 Signaling Pathway

The canonical insulin signaling pathway and the intervention point of SHIP2 are depicted below. Insulin binding to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This creates docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit to produce PIP3 from PIP2. SHIP2 hydrolyzes PIP3, thus attenuating the downstream signaling through Akt and other effector proteins.

Caption: The Insulin Signaling Pathway and the Role of SHIP2.

Quantitative Data on SHIP2 in Metabolic Diseases

Numerous studies utilizing animal models and in vitro systems have provided quantitative data on the impact of SHIP2 on metabolic parameters. This section summarizes key findings in tabular format for easy comparison.

Effects of SHIP2 Overexpression and Knockout in Mice
ParameterModelObservationFold Change/Percentage ChangeReference
Body WeightSHIP2 Transgenic MiceIncreased body weight on a normal chow diet.+5.0% (P < 0.05)[4]
Glucose ToleranceSHIP2 Transgenic MiceImpaired glucose tolerance.1.2-fold increase in glucose AUC[4]
Insulin SensitivitySHIP2 Transgenic MiceImpaired insulin sensitivity.Elevated blood glucose at 90 and 120 min post-insulin injection.[5]
Akt PhosphorylationSHIP2 Transgenic MiceDecreased in fat, skeletal muscle, and liver.-[4]
Glucose ToleranceEndothelial SHIP2 Knockout (ECSHIP2Δ/+) MiceEnhanced glucose tolerance.AUC 852 vs 1104 (p=0.04)[6][7]
Insulin SensitivityEndothelial SHIP2 Knockout (ECSHIP2Δ/+) MiceEnhanced insulin sensitivity.AUC 768 vs 950 (p=0.02)[6][7]
Fasting InsulinEndothelial SHIP2 Knockout (ECSHIP2Δ/+) MiceLower fasting insulin.0.36 vs 0.49 ng/ml (p=0.003)[6][7]
Body WeightG2e3 (implicated with SHIP2 function) Knockout MiceSignificant increase in body weight.+11%[8]
Total Body FatG2e3 Knockout MiceSignificant increase in total body fat.+65%[8]
Effects of SHIP2 Inhibition

The small molecule AS1949490 is a potent and selective inhibitor of SHIP2.[3][5] Its effects on metabolic parameters have been studied both in vitro and in vivo.

ParameterModelTreatmentObservationIC50/Ki ValueReference
SHIP2 InhibitionHuman SHIP2AS1949490Potent inhibition.IC50 = 0.62 µM, Ki = 0.44 µM[3][9]
SHIP2 InhibitionMouse SHIP2AS1949490Potent inhibition.IC50 = 0.34 µM[9][10]
SHIP1 InhibitionHuman SHIP1AS1949490Weaker inhibition.IC50 = 13 µM[10]
Akt PhosphorylationL6 MyotubesAS1949490 (0-16 µM)Increased insulin-induced Akt phosphorylation.-[10]
Glucose UptakeL6 MyotubesAS1949490 (0-10 µM)Stimulated glucose uptake.-[10]
GluconeogenesisFAO HepatocytesAS1949490 (0-10 µM)Suppressed gluconeogenesis.-[10]
Plasma GlucoseDiabetic (db/db) MiceAS1949490 (300 mg/kg, p.o.)Decreased plasma glucose.23% reduction[10]
Fasting Blood GlucoseDiabetic (db/db) MiceAS1949490 (300 mg/kg, p.o.)Reduced fasting blood glucose.37% reduction[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SHIP2 in metabolic diseases.

Western Blotting for Phosphorylated Akt

This protocol is adapted for L6 myotubes to assess insulin-stimulated Akt phosphorylation.

Materials:

  • L6 myoblasts

  • Culture medium (e.g., DMEM with 10% FBS)

  • Insulin (100 nM)

  • Lysis buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 20 mM sodium pyrophosphate, 10 mM NaF, 20 mM beta-glycerophosphate, 1% Triton X-100, 1 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin and aprotinin.[6]

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer: 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt (total) (Cell Signaling Technology).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL detection reagents.

Procedure:

  • Culture L6 myoblasts and differentiate into myotubes.

  • Serum-starve the myotubes for 4 hours.

  • Stimulate cells with or without 100 nM insulin for 15 minutes at 37°C.[6]

  • Wash cells three times with ice-cold PBS.

  • Lyse cells in 1 ml of lysis buffer per plate, incubate on a rotator for 15 minutes at 4°C.[6]

  • Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Detect the signal using an ECL kit and an appropriate imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Western_Blot_Workflow A Cell Culture & Treatment (L6 Myotubes) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-phospho-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Western Blot Workflow for Phosphorylated Proteins.

2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.1% BSA.

  • Insulin (100 nM).

  • 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/ml).

  • Unlabeled 2-deoxy-D-glucose.

  • Cytochalasin B (as a negative control).

  • 0.5 M NaOH.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum-starve adipocytes for 2-4 hours in DMEM.

  • Wash cells twice with KRH buffer.

  • Incubate cells in KRH buffer with or without 100 nM insulin for 20 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose (final concentration, e.g., 50 µM).

  • Incubate for 5 minutes at 37°C.

  • Terminate uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells in 0.5 ml of 0.5 M NaOH.

  • Transfer the lysate to a scintillation vial.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Determine protein concentration in parallel wells for normalization.

Malachite Green Phosphatase Assay for SHIP2 Activity

This colorimetric assay measures the phosphatase activity of SHIP2 by detecting the release of inorganic phosphate (Pi).[14][15][16]

Materials:

  • Immunoprecipitated SHIP2 or recombinant SHIP2 protein.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Phosphoinositide substrate (e.g., diC8-PI(3,4,5)P3).

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green in water.

    • Solution B: 4.2% ammonium molybdate in 4 M HCl.

    • Working Solution: Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%.

  • Phosphate standard solution (e.g., KH2PO4).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a phosphate standard curve (0-40 µM) in the assay buffer.

  • In a 96-well plate, add immunoprecipitated SHIP2 or recombinant SHIP2 to the assay buffer.

  • Initiate the reaction by adding the phosphoinositide substrate.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the Malachite Green Working Solution.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620-660 nm.[14][15]

  • Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.

Malachite_Green_Assay A Prepare Phosphate Standard Curve H Calculate Pi Released A->H B Add SHIP2 Enzyme to Assay Buffer C Add Substrate (e.g., PIP3) B->C D Incubate at 37°C C->D E Add Malachite Green Reagent D->E F Incubate at RT E->F G Measure Absorbance (620-660 nm) F->G G->H

Caption: Malachite Green Phosphatase Assay Workflow.

Adenovirus-Mediated Gene Transfer in Mice

This protocol describes the in vivo delivery of adenoviral vectors encoding SHIP2 to the liver of mice via tail vein injection.

Materials:

  • Recombinant adenovirus encoding wild-type SHIP2 (WT-SHIP2) or a dominant-negative mutant (ΔIP-SHIP2).

  • Control adenovirus (e.g., encoding LacZ).

  • Male C57BL/6J or db/db mice (8-10 weeks old).

  • Sterile saline.

  • Insulin syringes (29-gauge).

Procedure:

  • Propagate and purify the recombinant adenoviruses. Determine the viral titer (plaque-forming units per ml).

  • Dilute the adenovirus to the desired concentration in sterile saline. A typical dose is 1 x 10⁹ to 1 x 10¹¹ plaque-forming units (pfu) per mouse.

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Restrain the mouse.

  • Inject a total volume of 100-200 µl of the adenovirus solution into a lateral tail vein using an insulin syringe.

  • Monitor the mice for any adverse effects.

  • Tissues can be harvested for analysis typically 4-7 days post-injection.

SHIP2 as a Therapeutic Target for Metabolic Diseases

The pivotal role of SHIP2 as a negative regulator of insulin signaling makes it an attractive therapeutic target for the treatment of insulin resistance and type 2 diabetes.[17] Inhibition of SHIP2 is expected to enhance insulin sensitivity by increasing the cellular levels of PIP3, thereby augmenting the downstream signaling cascade.

Several small molecule inhibitors of SHIP2 have been developed and have shown promising results in preclinical studies.[1][9] As detailed in Table 3.2, the inhibitor AS1949490 has been shown to improve glucose tolerance and reduce blood glucose levels in diabetic mice.[10][11] The development of more potent and selective SHIP2 inhibitors with favorable pharmacokinetic properties is an active area of research.

Conclusion

SHIP2 is a key phosphatase that plays a critical role in the negative regulation of insulin signaling and glucose metabolism. Its overexpression or increased activity is associated with insulin resistance and metabolic diseases. The data and experimental protocols summarized in this technical guide highlight the importance of SHIP2 as a subject of investigation and a potential therapeutic target. Further research into the intricate mechanisms of SHIP2 regulation and the development of novel inhibitors will be crucial in the fight against the growing epidemic of metabolic disorders.

References

The SHIP2 Signaling Pathway: A Critical Regulator in Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SH2-containing inositol-5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in phosphoinositide signaling. While initially recognized for its role in insulin signaling and metabolic regulation, a growing body of evidence has implicated SHIP2 as a key player in the development and progression of various cancers.[1][2][3] Unlike the tumor suppressor PTEN, which antagonizes the PI3K pathway by dephosphorylating the 3-position of phosphoinositides, SHIP2 acts on the 5-position.[4][5] This distinct enzymatic activity results in a complex and often context-dependent role in cancer, positioning SHIP2 as a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the SHIP2 signaling pathway in cancer progression, with a focus on its molecular mechanisms, quantitative expression data, and detailed experimental methodologies for its study.

The Core SHIP2 Signaling Pathway

SHIP2 is a key regulator of the PI3K/Akt signaling cascade.[1][6] Upon activation by upstream signals, such as growth factors like Epidermal Growth Factor (EGF), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][7] PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

SHIP2's primary function is to hydrolyze the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][4] This action has a dual consequence in cancer signaling:

  • Downregulation of PIP3-dependent signaling: By depleting PIP3, SHIP2 can attenuate the full activation of certain PIP3-dependent pathways, a function that would suggest a tumor-suppressive role.[1]

  • Production of PI(3,4)P2: The product of SHIP2's enzymatic activity, PI(3,4)P2, is not an inert byproduct. It can also bind to the pleckstrin homology (PH) domains of proteins like Akt, leading to its activation.[1][4] This suggests a pro-oncogenic role for SHIP2 by sustaining Akt signaling.

This dual functionality underscores the complexity of SHIP2's role in cancer, which can be influenced by the specific cellular context and the relative importance of PIP3 versus PI(3,4)P2 in driving downstream oncogenic processes.

Upstream Regulation of SHIP2

SHIP2 is regulated by various upstream signals, with the Epidermal Growth Factor Receptor (EGFR) pathway being one of the most well-documented in the context of cancer.[7][8] Upon EGF binding, EGFR undergoes autophosphorylation, creating docking sites for SH2 domain-containing proteins, including SHIP2.[7] This recruitment to the plasma membrane brings SHIP2 into proximity with its substrate, PIP3. Additionally, SHIP2 can be tyrosine phosphorylated by receptor tyrosine kinases, which may modulate its activity and interactions with other proteins.[7]

Downstream Effectors of SHIP2 Signaling

The consequences of SHIP2 activity are propagated through several downstream signaling pathways that are crucial for cancer progression:

  • PI3K/Akt Pathway: As mentioned, SHIP2 directly modulates the activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to promote cell survival, proliferation, and growth.[1][6] This includes the inhibition of pro-apoptotic proteins and the activation of mTORC1, a key regulator of protein synthesis and cell growth.[1]

  • Cell Migration and Invasion: SHIP2 has been shown to be a positive regulator of cell migration and invasion in several cancer types, including breast and colorectal cancer.[4] This is partly mediated by its product, PI(3,4)P2, which can recruit proteins involved in cytoskeletal rearrangement and the formation of invasive structures like invadopodia. SHIP2 can also influence the expression of chemokine receptors like CXCR4, which are critical for metastasis.[8]

  • Wnt/β-catenin Pathway: Recent studies have revealed a crosstalk between SHIP2 and the Wnt/β-catenin signaling pathway.[9][10] Overexpression of SHIP2 has been shown to promote Wnt/β-catenin signaling by regulating the activity of GSK-3β, a key component of the β-catenin destruction complex.[9][10] This leads to the nuclear translocation of β-catenin and the transcription of target genes involved in proliferation and cell fate.

  • EGFR Turnover: SHIP2 can also influence cancer progression through non-catalytic scaffolding functions. It has been shown to interact with the ubiquitin ligase c-Cbl, thereby regulating the ubiquitination and subsequent degradation of EGFR.[7] By modulating EGFR turnover, SHIP2 can sustain signaling from this critical oncogenic receptor.

Quantitative Data on SHIP2 in Cancer

The expression of SHIP2 is frequently dysregulated in human cancers, with elevated levels often correlating with more aggressive disease and poorer patient outcomes.

Cancer Type SHIP2 Expression Change Clinical Correlation Reference(s)
Breast Cancer Elevated protein expression in a significant proportion of primary breast cancers compared to non-cancerous tissue.[7][11]High SHIP2 levels correlate with reduced disease-free and overall survival.[11] Association with estrogen receptor absence and EGFR presence in invasive carcinomas.[11][7][11]
Colorectal Cancer (CRC) Increased mRNA and protein expression in CRC tissues compared to adjacent normal tissue.[4][12]High SHIP2 expression is associated with lymph node metastasis, distant metastasis, and unfavorable overall survival.[12][4][12]
Non-Small Cell Lung Cancer (NSCLC) Significantly higher mRNA and protein expression in NSCLC compared to corresponding non-cancerous tissues.[13]High SHIP2 expression correlates with lymph node metastasis, advanced TNM stage, and a lower 5-year survival rate.[13][13]
Cell Line Effect of SHIP2 Knockdown/Inhibition Quantitative Finding Reference(s)
MDA-MB-231 (Breast Cancer) Inhibition of cell migration.Treatment with 10 µM SHIP2 inhibitor AS1949490 inhibits cell migration.
MDA-MB-231 (Breast Cancer) Decreased tumor growth and metastasis in vivo.SHIP2-depleted cells formed significantly smaller tumors in xenograft mice with less lung metastasis.
HCT116 and CACO-2 (Colorectal Cancer) Reduced cell viability.Treatment with SHIP2 inhibitors (K149 and K103) resulted in dose-dependent cell death.[4][4]
HCT116 (Colorectal Cancer) Inhibition of cell migration.SHIP2 knockdown resulted in an approximately 80% reduction in SHIP2 levels and significantly inhibited cell migration.[4][4]

Experimental Protocols

Western Blot Analysis of SHIP2 and Downstream Signaling Proteins

This protocol describes the detection of SHIP2 and key proteins in its signaling pathway, such as phosphorylated Akt (p-Akt), total Akt, and EGFR, in cancer cell lysates.

Materials:

  • RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-SHIP2, anti-p-Akt (Ser473), anti-Akt, anti-EGFR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis:

    • Culture cancer cells to 70-80% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for SHIP2 in Tumor Tissues

This protocol outlines the detection of SHIP2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity.

  • Blocking serum (e.g., normal goat serum).

  • Primary antibody (anti-SHIP2).

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB chromogen solution.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

  • Peroxidase Blocking:

    • Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking:

    • Incubate with blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the anti-SHIP2 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody.

    • Incubate with streptavidin-HRP conjugate.

    • Develop the signal with DAB chromogen solution.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections and mount with a coverslip using mounting medium.

shRNA-mediated Knockdown of SHIP2

This protocol describes the stable knockdown of SHIP2 expression in a cancer cell line (e.g., MDA-MB-231) using lentiviral shRNA.

Materials:

  • Lentiviral vectors expressing shRNA targeting SHIP2 and a non-targeting control shRNA.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Target cancer cell line (e.g., MDA-MB-231).

  • Polybrene.

  • Puromycin for selection.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed the target cancer cells.

    • Transduce the cells with the lentiviral supernatant in the presence of polybrene (e.g., 8 µg/mL).

  • Selection of Stable Knockdown Cells:

    • After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

    • Maintain the selection until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • Confirm the reduction in SHIP2 expression in the stable cell lines by Western blot and/or qRT-PCR.

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of SHIP2 modulation on cancer cell migration.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • Serum-free cell culture medium.

  • Cell culture medium with a chemoattractant (e.g., 10% FBS).

  • Cotton swabs.

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation:

    • Starve the cancer cells (control and SHIP2-knockdown/inhibited) in serum-free medium for 12-24 hours.

    • Resuspend the cells in serum-free medium.

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 12-24 hours).

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

In Vivo Tumorigenesis Assay

This protocol assesses the effect of SHIP2 on tumor growth in an animal model.[14][15]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).[14][15]

  • Control and SHIP2-knockdown cancer cells.

  • Sterile PBS or Matrigel.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation:

    • Harvest the control and SHIP2-knockdown cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension into the flanks of the mice.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • The tumors can be further processed for histological or molecular analysis.

Mandatory Visualizations

SHIP2_Signaling_Pathway SHIP2 Signaling Pathway in Cancer Progression cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation SHIP2 SHIP2 EGFR->SHIP2 Recruitment & Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 PIP3 to PI(3,4)P2 GSK3b GSK-3β SHIP2->GSK3b Regulation PI34P2->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Akt->GSK3b Inhibition Destruction_Complex β-catenin Destruction Complex GSK3b->Destruction_Complex Component of beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Proliferation_Genes Proliferation & Survival Genes TCF_LEF->Proliferation_Genes Transcription EGF EGF EGF->EGFR Activation

Caption: Core SHIP2 signaling pathways in cancer.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Caption: Western Blot experimental workflow.

shRNA_Knockdown_Workflow shRNA-mediated SHIP2 Knockdown Workflow cluster_virus_production Lentivirus Production cluster_transduction_selection Transduction and Selection cluster_validation Validation A Co-transfect HEK293T cells: shRNA vector + packaging plasmids B Collect & filter viral supernatant A->B C Transduce target cancer cells with lentivirus + polybrene B->C D Select stable cells with puromycin C->D E Confirm SHIP2 knockdown (Western Blot / qRT-PCR) D->E

Caption: Workflow for shRNA-mediated SHIP2 knockdown.

Conclusion

SHIP2 is a multifaceted signaling molecule that plays a significant, albeit complex, role in cancer progression. Its ability to modulate the critical PI3K/Akt pathway, coupled with its crosstalk with other oncogenic pathways like Wnt/β-catenin and its influence on receptor tyrosine kinase signaling, makes it a compelling therapeutic target. The upregulation of SHIP2 in various cancers and its correlation with poor prognosis further highlight its clinical relevance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of SHIP2 in cancer and to explore the therapeutic potential of its inhibition. Future research focused on developing potent and specific SHIP2 inhibitors holds promise for novel and effective cancer therapies.

References

The Discovery and History of SHIP2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the SH2-Containing Inositol 5-Phosphatase 2 (SHIP2), its discovery, function, and significance in cellular signaling and drug development.

Introduction

The SH2-containing inositol 5-phosphatase 2 (SHIP2), also known as inositol polyphosphate phosphatase-like 1 (INPPL1), is a ubiquitously expressed enzyme that plays a critical role in regulating a variety of cellular processes.[1] Primarily recognized for its function as a 5'-inositol phosphatase, SHIP2 modulates the levels of key phosphoinositide second messengers, thereby influencing signaling pathways crucial for cell growth, metabolism, and motility. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to SHIP2, tailored for researchers, scientists, and drug development professionals.

Discovery and Cloning of SHIP2 (INPPL1)

The journey to understanding SHIP2 began with the identification of a novel human cDNA, designated INPPL1. In 1995, a novel human cDNA, INPPL1, was cloned and found to have a corresponding mRNA of 4657 nucleotides, which is widely expressed in human tissues.[2] This cDNA contained an open reading frame of 3441 nucleotides, encoding a protein with domains homologous to inositol triphosphate phosphatases.

Subsequent research in 1999 led to the cloning of the rat homolog of SHIP2 from skeletal muscle, a key tissue for insulin action. This study revealed that the rat SHIP2 cDNA encodes a 1183-amino-acid protein.[3]

Experimental Protocol: Cloning of the Human INPPL1 cDNA

The initial cloning of the INPPL1 cDNA involved the screening of a human cDNA library. A detailed protocol for such an experiment, based on common molecular biology techniques of the time, is outlined below.

Objective: To isolate and sequence the full-length cDNA of the novel protein INPPL1 (SHIP2).

Methodology:

  • cDNA Library Screening:

    • A human cDNA library (e.g., from a cell line known to express the target protein, such as placental or skeletal muscle tissue) is plated out.

    • The library is screened using a labeled DNA probe. The probe can be designed based on conserved regions of other known inositol phosphatases.

    • Positive clones are identified through autoradiography or other detection methods.

  • Plasmid DNA Isolation and Sequencing:

    • Positive clones are picked and cultured in a suitable bacterial host.

    • Plasmid DNA is isolated from the bacterial cultures using a standard miniprep or maxiprep procedure.

    • The isolated plasmid DNA is then sequenced using the Sanger sequencing method with primers flanking the insert.

  • Sequence Analysis:

    • The resulting DNA sequences are assembled to obtain the full-length cDNA sequence of INPPL1.

    • The open reading frame (ORF) is identified, and the deduced amino acid sequence is analyzed for conserved domains and motifs by comparing it to protein sequence databases.

Characterization of SHIP2 as a 5'-Inositol Phosphatase

Following its discovery, a primary focus of research was to determine the enzymatic function of SHIP2. It was established that SHIP2 is a 5'-inositol phosphatase, meaning it specifically removes the phosphate group from the 5' position of the inositol ring of its substrates.

The primary substrate of SHIP2 is phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), a critical second messenger produced by phosphoinositide 3-kinases (PI3Ks). SHIP2 hydrolyzes PI(3,4,5)P3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4]

Experimental Protocol: Malachite Green Phosphatase Assay

The enzymatic activity of SHIP2 is commonly measured using the Malachite Green Phosphatase Assay. This colorimetric assay quantifies the amount of free phosphate released from the substrate.[5][6][7][8]

Objective: To determine the in vitro phosphatase activity of SHIP2.

Methodology:

  • Reaction Setup:

    • Recombinant SHIP2 protein is purified from an expression system (e.g., E. coli).[9][10][11][12][13]

    • The reaction is set up in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), the substrate (e.g., PI(3,4,5)P3), and the purified SHIP2 enzyme.

    • Control reactions are included, such as a no-enzyme control and a no-substrate control.

  • Incubation:

    • The plate is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • The reaction is stopped by the addition of the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

    • The absorbance of the complex is measured at a wavelength of approximately 620-660 nm using a microplate reader.

  • Quantification:

    • The amount of phosphate released is determined by comparing the absorbance values to a standard curve generated using known concentrations of phosphate.

    • The specific activity of the enzyme can then be calculated (e.g., in nmol of phosphate released per minute per mg of enzyme).

Quantitative Data on SHIP2

Quantitative analysis of SHIP2's enzymatic activity, expression levels, and inhibition is crucial for understanding its cellular function and for the development of therapeutic inhibitors.

Table 1: Inhibitor IC50 Values for SHIP2
InhibitorIC50 (µM)Notes
AS19494900.62 (human)Selective for SHIP2 over SHIP1 (IC50 = 13 µM).[1][14][15]
0.34 (mouse)
Biphenyl(2,3',4,5',6)P51.8A phosphorylated polyphenol.[4]
Bz(1,2,4,5)P411.2A phosphorylated polyphenol.[4]
Bz(1,2,3,4)P419.6A phosphorylated polyphenol.[4]
Table 2: Kinetic Parameters of SHIP2
SubstrateKm (µM)Vmax/kcatNotes
PI(3,4,5)P3-DiC8-11-fold increase with C2 domainThe presence of the C2 domain significantly increases the catalytic rate.[16]
I(1,3,4,5)P4-~50% increase with C2 domainThe presence of the C2 domain enhances the catalytic rate.[16]
Table 3: Relative Expression of SHIP2 Protein in Cell Lines
Cell LineRelative ExpressionNotes
MDA-231 (Breast Cancer)High[17]
SKBR-3 (Breast Cancer)High[17]
MDA-468 (Breast Cancer)High[17]
MDA-436 (Breast Cancer)High[17]
MCF-7 (Breast Cancer)High[17]
ZR-75 (Breast Cancer)High[17]
HME-50 (Non-transformed)Low (6-18 fold lower than cancer cells)[17]
MCF-10A (Non-transformed)Low (2-5 fold lower than cancer cells)[17]
SKMEL5 (Melanoma)Detectable[18]
HeLa (Cervical Cancer)Detectable[18]

SHIP2 in Cellular Signaling Pathways

SHIP2 is a key regulator of several critical signaling pathways, primarily through its ability to dephosphorylate PI(3,4,5)P3.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. This leads to the recruitment and activation of Akt. SHIP2 acts as a negative regulator of this pathway by converting PI(3,4,5)P3 to PI(3,4)P2, thereby terminating the signal.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP3_4 PI(3,4)P2 Akt Akt PIP3->Akt Recruits and Activates SHIP2 SHIP2 SHIP2->PIP3 Inhibits SHIP2->PIP3_4 Dephosphorylates Downstream Downstream Signaling (Growth, Survival) Akt->Downstream Promotes

Caption: The role of SHIP2 in the PI3K/Akt signaling pathway.

Insulin Signaling

SHIP2 is a well-established negative regulator of the insulin signaling pathway.[19][20] Overexpression of SHIP2 impairs insulin-induced metabolic actions.[21] Conversely, depletion of SHIP2 can enhance insulin sensitivity. This regulation is primarily achieved through SHIP2's dephosphorylation of PI(3,4,5)P3, which is a key downstream mediator of the insulin receptor. The liver-specific expression of a dominant-negative SHIP2 has been shown to improve symptoms of type 2 diabetes in mouse models.[20]

Insulin_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP3_4 PI(3,4)P2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Inhibits SHIP2->PIP3_4 Dephosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes

Caption: SHIP2 as a negative regulator of the insulin signaling pathway.

EGFR Signaling and Turnover

SHIP2 also plays a role in the regulation of the epidermal growth factor receptor (EGFR) signaling pathway and its turnover.[22][23][24] Studies have shown that SHIP2 can be recruited to the EGFR upon stimulation and that its depletion can lead to enhanced EGFR degradation.[23][25][26]

Experimental Protocol: Analysis of Insulin Signaling in SHIP2-Depleted Cells

Objective: To investigate the effect of SHIP2 depletion on insulin-stimulated Akt phosphorylation.

Methodology:

  • Cell Culture and SHIP2 Knockdown:

    • A suitable cell line (e.g., C2C12 myotubes or adipocytes) is cultured.[21][27]

    • SHIP2 expression is knocked down using RNA interference (siRNA or shRNA) targeting the INPPL1 gene. A non-targeting siRNA is used as a control.[28]

    • The efficiency of SHIP2 knockdown is confirmed by Western blot analysis.[28][29]

  • Insulin Stimulation:

    • Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal signaling.

    • The cells are then stimulated with insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • The signals are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

    • The band intensities are quantified to determine the ratio of p-Akt to total Akt.

Experimental Workflows

Characterizing a Novel SHIP2 Inhibitor

The discovery and characterization of novel SHIP2 inhibitors is a key area of research for developing new therapeutics, particularly for metabolic diseases and cancer.

Inhibitor_Workflow Screening High-Throughput Screening Hit Hit Compound Screening->Hit InVitro In Vitro Phosphatase Assay (IC50, Ki) Hit->InVitro Selectivity Selectivity Assays (vs. SHIP1, PTEN, etc.) InVitro->Selectivity Cellular Cell-Based Assays (e.g., p-Akt levels) Selectivity->Cellular InVivo In Vivo Studies (e.g., db/db mice) Cellular->InVivo Lead Lead Compound InVivo->Lead

Caption: A typical workflow for the discovery and characterization of a novel SHIP2 inhibitor.

Conclusion

Since its initial discovery as the INPPL1 gene, SHIP2 has emerged as a critical regulator of phosphoinositide signaling. Its role as a 5'-inositol phosphatase places it at the crossroads of several vital cellular pathways, including those governing insulin action and growth factor signaling. The wealth of research detailed in this guide highlights the importance of SHIP2 as a key enzyme in cellular homeostasis and as a promising target for the development of novel therapeutics for a range of diseases, including type 2 diabetes and cancer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers dedicated to unraveling the complexities of SHIP2 function and its therapeutic potential.

References

The Role of SHIP2 in the Regulation of the PI3K/AKT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT pathway is implicated in a wide range of diseases, most notably cancer and type 2 diabetes. SHIP2 exerts its regulatory function primarily through its lipid phosphatase activity, hydrolyzing the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action directly counteracts the activity of PI3K and dampens downstream AKT signaling. This technical guide provides an in-depth exploration of the molecular mechanisms by which SHIP2 regulates the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key interactions and processes.

The Core Mechanism: SHIP2 as a Lipid Phosphatase

The canonical function of SHIP2 in regulating the PI3K/AKT pathway lies in its enzymatic activity as a 5-phosphatase.[1] The activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) triggers the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[2] This lipid second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

The recruitment of AKT and PDK1 to the plasma membrane facilitates the phosphorylation of AKT at two key residues: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation leads to the full activation of AKT, which then phosphorylates a plethora of downstream substrates, thereby orchestrating a wide array of cellular responses.

SHIP2 directly opposes this activation cascade by dephosphorylating the 5-position of the inositol ring of PI(3,4,5)P3, converting it to PI(3,4)P2.[1][2] This action has a dual effect:

  • Termination of PI(3,4,5)P3-dependent signaling: By reducing the cellular levels of PI(3,4,5)P3, SHIP2 limits the recruitment and subsequent activation of AKT and other PH domain-containing proteins.

  • Generation of a new second messenger: The product of the SHIP2-catalyzed reaction, PI(3,4)P2, can also function as a second messenger, although its signaling roles are distinct from those of PI(3,4,5)P3. While PI(3,4)P2 can also bind to the PH domain of AKT, it does so with different affinity and may lead to differential downstream signaling.[2]

The interplay between PI3K and SHIP2 creates a tightly controlled balance of PI(3,4,5)P3 and PI(3,4)P2 levels, which is essential for maintaining cellular homeostasis.

Domain Architecture and Molecular Interactions of SHIP2

SHIP2 is a large, multi-domain protein, and its function is intricately regulated by the interactions of its various domains. Understanding this architecture is key to comprehending its role in the PI3K/AKT pathway.

  • SH2 (Src Homology 2) Domain: Located at the N-terminus, the SH2 domain recognizes and binds to specific phosphotyrosine (pY) motifs on activated receptor tyrosine kinases and their associated adaptor proteins.[3] This interaction is crucial for the recruitment of SHIP2 to the plasma membrane, where its substrate, PI(3,4,5)P3, is located. The binding affinity of SH2 domains for their phosphopeptide ligands is typically in the low micromolar to nanomolar range.[4][5]

  • Catalytic 5-Phosphatase Domain: This is the core functional domain responsible for the hydrolysis of PI(3,4,5)P3.

  • C2 Domain: The C2 domain is often involved in binding to phospholipids in a calcium-dependent or -independent manner. In SHIP2, the C2 domain appears to have a weaker affinity for anionic membranes compared to other C2 domain-containing proteins like PTEN.[6][7][8] Its primary role may be to allosterically regulate the catalytic activity of the phosphatase domain rather than acting as a primary membrane anchor.[6]

  • Proline-Rich Region and other motifs: These regions mediate interactions with various other signaling proteins, further integrating SHIP2 into the broader cellular signaling network.

The recruitment of SHIP2 to activated receptor complexes via its SH2 domain is a critical step in its regulation of PI3K signaling. This places the phosphatase in close proximity to its substrate, allowing for efficient termination of the signal.

Quantitative Data on SHIP2 Function and Regulation

A quantitative understanding of the molecular interactions and enzymatic activity of SHIP2 is essential for researchers and drug development professionals. The following tables summarize key quantitative data available in the literature.

Parameter Molecule(s) Value Method Reference
Binding Affinity (KD) SHIP2-SH2 and EPIYA-A phosphopeptide23.43 µMFluorescence Polarization[4]
SHIP2-SH2 and EPIYA-B phosphopeptide18.59 µMFluorescence Polarization[4]
SHIP2-SH2 and EPIYA-C phosphopeptide2.96 µMFluorescence Polarization[4]
SHIP2-SH2 and EPIYA-D phosphopeptide3.16 µMFluorescence Polarization[4]

Table 1: Binding Affinities of the SHIP2 SH2 Domain for Phosphopeptides. The dissociation constants (KD) indicate a micromolar affinity of the SHIP2 SH2 domain for various phosphotyrosine-containing peptides from the Helicobacter pylori CagA protein, demonstrating the specificity of this interaction.

Inhibitor Target IC50 Cell Line/System Reference
AS1949490 Human SHIP20.62 µMIn vitro[9]
Mouse SHIP20.34 µMIn vitro[9]
7a SHIP2> 50 µMIn vitro[10]
7c SHIP2> 50 µMIn vitro[10]

Table 2: IC50 Values of Selected SHIP2 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of small molecule inhibitors against SHIP2's phosphatase activity. Note that the inhibitory potential can vary significantly between different chemical scaffolds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of the PI3K/AKT pathway by SHIP2.

In Vitro SHIP2 Phosphatase Assay

This assay directly measures the enzymatic activity of SHIP2 by quantifying the release of inorganic phosphate from its substrate, PI(3,4,5)P3.

Materials:

  • Recombinant SHIP2 enzyme

  • PI(3,4,5)P3 substrate (e.g., di-C8-PI(3,4,5)P3)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare serial dilutions of the SHIP2 inhibitor or vehicle control in the assay buffer.

  • Add the recombinant SHIP2 enzyme to each well of a 96-well plate containing the inhibitor or vehicle. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the PI(3,4,5)P3 substrate to each well. The final substrate concentration should be close to the Km of the enzyme for accurate IC50 determination.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of AKT Phosphorylation

This is a standard technique to assess the activation state of AKT in response to various stimuli and the effect of SHIP2 modulation.

Materials:

  • Cell culture reagents

  • Stimulants (e.g., insulin, EGF) and inhibitors (e.g., SHIP2 inhibitors)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AKT Ser473, anti-phospho-AKT Thr308, anti-total AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal signaling.

  • Pre-treat the cells with the SHIP2 inhibitor or vehicle for the desired time.

  • Stimulate the cells with the appropriate agonist (e.g., insulin) for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., GAPDH) to normalize the data.

Co-Immunoprecipitation (Co-IP) of SHIP2 and PI3K/AKT Pathway Components

Co-IP is used to investigate the physical interaction between SHIP2 and other proteins in the PI3K/AKT signaling cascade.

Materials:

  • Cell culture reagents

  • Lysis buffer (a non-denaturing buffer such as Triton X-100-based buffer is recommended)

  • Primary antibody for immunoprecipitation (e.g., anti-SHIP2)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G agarose or magnetic beads

  • Wash buffer (lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blot reagents (as described in section 4.2)

Procedure:

  • Lyse the cells using a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads and a control IgG to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SHIP2) or a control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., p85 subunit of PI3K, AKT) and the immunoprecipitated protein (SHIP2).

siRNA-Mediated Knockdown of SHIP2

This technique is used to specifically reduce the expression of SHIP2 in cells to study the functional consequences on the PI3K/AKT pathway.

Materials:

  • Cell line of interest

  • SHIP2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Antibiotic-free growth medium

Procedure:

  • One day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.[11][12]

  • On the day of transfection, dilute the SHIP2 siRNA or control siRNA in Opti-MEM.[11]

  • In a separate tube, dilute the transfection reagent in Opti-MEM.[11]

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11]

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • After the incubation period, harvest the cells and analyze the knockdown efficiency by Western blotting or qRT-PCR for SHIP2 expression.

  • Perform downstream functional assays, such as Western blotting for AKT phosphorylation, to assess the effect of SHIP2 knockdown on the PI3K/AKT pathway.

Visualizing the Pathway and Experimental Workflows

Diagrams are indispensable tools for understanding complex biological systems. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the SHIP2-regulated PI3K/AKT pathway and a typical experimental workflow.

Signaling Pathway of SHIP2 Regulation of PI3K/AKT

SHIP2_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates SHIP2_cyto SHIP2 RTK->SHIP2_cyto Recruits via SH2 domain PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PI(4,5)P2 to PIP2 PI(4,5)P2 SHIP2_mem SHIP2 PIP3->SHIP2_mem Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT_mem AKT PIP3->AKT_mem Recruits PIP3_2 PI(3,4)P2 SHIP2_mem->PIP3_2 Dephosphorylates PI(3,4,5)P3 to PIP3_2->AKT_mem May weakly recruit PDK1->AKT_mem Phosphorylates (T308) AKT_cyto AKT AKT_mem->AKT_cyto Translocates Downstream Downstream Effectors AKT_mem->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHIP2_cyto->SHIP2_mem AKT_cyto->AKT_mem Translocates

Caption: The SHIP2-regulated PI3K/AKT signaling pathway.

Experimental Workflow for Investigating SHIP2 Inhibition

Experimental_Workflow start Start: Cell Culture treatment Treatment: - SHIP2 Inhibitor - Vehicle Control - Agonist Stimulation start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot Transfer lysis->sds_page probing Antibody Probing: - p-AKT - Total AKT - Loading Control sds_page->probing detection Chemiluminescent Detection and Imaging probing->detection analysis Data Analysis: - Densitometry - Normalization - Statistical Analysis detection->analysis end Conclusion: Effect of SHIP2 Inhibition on AKT Phosphorylation analysis->end

Caption: A typical workflow for studying the effects of SHIP2 inhibitors.

Conclusion

SHIP2 is a pivotal negative regulator of the PI3K/AKT signaling pathway, playing a crucial role in maintaining cellular homeostasis. Its function as a lipid phosphatase, converting PI(3,4,5)P3 to PI(3,4)P2, directly antagonizes the pro-survival and pro-growth signals mediated by PI3K and AKT. The intricate regulation of SHIP2's activity and localization through its various domains highlights its complex role in cellular signaling. Given the frequent dysregulation of the PI3K/AKT pathway in human diseases, SHIP2 has emerged as a promising therapeutic target. The development of specific and potent SHIP2 inhibitors holds significant potential for the treatment of cancer and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of SHIP2's function, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate the role of this critical enzyme and develop novel therapeutic strategies.

References

The Nexus of Cellular Regulation: An In-depth Technical Guide to the Downstream Targets and Effectors of SHIP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in phosphoinositide signaling, a network pivotal to a multitude of cellular processes. As a key regulator, SHIP2's primary function is the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the 5' position, yielding phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This catalytic activity places SHIP2 at the heart of signaling cascades initiated by insulin, growth factors, and integrins, influencing cellular proliferation, survival, migration, and metabolism.[1][2][3] Its dysregulation has been implicated in a range of pathologies, including type 2 diabetes, obesity, and various cancers, making it a compelling target for therapeutic intervention.[4][5][6]

This technical guide provides a comprehensive overview of the downstream targets and effectors of SHIP2. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into SHIP2's signaling pathways, its protein-protein interactions, and the experimental methodologies used to elucidate its functions.

Core Functions and Catalytic Activity of SHIP2

SHIP2 is a multi-domain protein that includes an N-terminal SH2 domain, a central 5-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[7] The SH2 domain mediates interactions with phosphorylated tyrosine residues on various proteins, facilitating SHIP2's recruitment to specific signaling complexes.[6] The catalytic domain is responsible for its phosphatase activity, primarily targeting PI(3,4,5)P3.

Substrates and Products

The canonical substrate of SHIP2 is PI(3,4,5)P3, a key second messenger produced by Class I phosphoinositide 3-kinases (PI3Ks).[8] By hydrolyzing the 5-phosphate of PI(3,4,5)P3, SHIP2 generates PI(3,4)P2, another biologically active phosphoinositide.[8] While PI(3,4,5)P3 is a potent activator of downstream effectors like Akt/PKB, the product of SHIP2's activity, PI(3,4)P2, can also recruit and modulate the activity of a distinct set of proteins containing pleckstrin homology (PH) domains.[9] SHIP2 can also hydrolyze the 5-phosphate from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), though PI(3,4,5)P3 is considered its preferred substrate.[1]

Quantitative Data on SHIP2 Interactions and Activity

The following tables summarize key quantitative data related to SHIP2's interactions with its binding partners and its enzymatic activity.

Interacting Protein/PeptideBinding Domain on SHIP2MethodAffinity (KD)Reference
CagA EPIYA-A phosphopeptideSH2 DomainFluorescence Polarization23.43 µM[10]
CagA EPIYA-B phosphopeptideSH2 DomainFluorescence Polarization18.59 µM[10]
CagA EPIYA-C phosphopeptideSH2 DomainFluorescence Polarization~3 µM[10]
CagA EPIYA-D phosphopeptideSH2 DomainFluorescence Polarization~3 µM[10]
Filamin A, B, and CProline-rich domainYeast Two-HybridInteraction confirmed[11]
RhoA-GTPN-terminal regionAffinity ChromatographyInteraction confirmed[12]
SubstrateKinetic ParameterValueMethodReference
PI(3,4,5)P3IC50 (AS1949490 inhibitor)0.62 µMMalachite Green Assay[6]

SHIP2 in Key Signaling Pathways

SHIP2's strategic position in phosphoinositide metabolism allows it to exert significant influence over several major signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. SHIP2 acts as a critical negative regulator of this pathway by depleting the levels of PI(3,4,5)P3, which is required for the full activation of Akt.[4][13] However, the role of SHIP2 is nuanced, as its product, PI(3,4)P2, can also bind to the PH domain of Akt and contribute to its activation, particularly at the plasma membrane.[9] The balance between PI(3,4,5)P3 and PI(3,4)P2 levels, therefore, fine-tunes Akt signaling. Inhibition of SHIP2 has been shown to decrease the phosphorylation of Akt in some cellular contexts.[5][14]

SHIP2 in PI3K-Akt Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2_34 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates PIP2_34->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Regulates

SHIP2 modulates the PI3K/Akt signaling pathway.
Insulin Signaling

SHIP2 is a well-established negative regulator of insulin signaling.[9] Upon insulin stimulation, the insulin receptor activates PI3K, leading to the production of PI(3,4,5)P3. SHIP2's dephosphorylation of PI(3,4,5)P3 dampens the downstream insulin signal, which includes glucose uptake and glycogen synthesis. Consequently, SHIP2 has emerged as a potential therapeutic target for type 2 diabetes.[4]

Growth Factor Signaling (EGF & FGF)

SHIP2 is also intricately involved in signaling pathways initiated by growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF). In EGF signaling, SHIP2 can influence the trafficking and degradation of the EGF receptor (EGFR).[9] In the context of FGF signaling, SHIP2 has been shown to attenuate the pathway, impacting developmental processes.[15]

SHIP2 and the Actin Cytoskeleton

Beyond its role in phosphoinositide signaling, SHIP2 is a key regulator of the actin cytoskeleton, influencing cell adhesion, spreading, and migration.

Interaction with Filamin

SHIP2 interacts with the actin-binding protein filamin through its C-terminal proline-rich domain.[11][16] This interaction is crucial for localizing SHIP2 to membrane ruffles and the leading edge of migrating cells.[11] By concentrating its phosphatase activity at these sites, SHIP2 can locally modulate phosphoinositide levels and thereby regulate actin dynamics.[11]

Regulation of Rho GTPases

SHIP2 has been identified as a novel effector of the small GTPase RhoA.[12] It directly interacts with the GTP-bound, active form of RhoA.[12] This interaction is important for establishing cell polarity and directing cell migration by restricting PI(3,4,5)P3 localization to the leading edge.[12] This provides a direct link between Rho GTPase signaling and phosphoinositide metabolism in the control of cell motility.

SHIP2 and Actin Cytoskeleton cluster_membrane Cell Membrane cluster_effects Cellular Processes Filamin Filamin Actin Actin Cytoskeleton Filamin->Actin Crosslinks Adhesion Cell Adhesion Actin->Adhesion Migration Cell Migration Actin->Migration RhoA Active RhoA-GTP Polarity Cell Polarity RhoA->Polarity SHIP2 SHIP2 SHIP2->Filamin Binds (Proline-rich domain) SHIP2->Actin Regulates (via PIPs) SHIP2->RhoA Binds (N-terminus)

SHIP2's interactions with filamin and RhoA regulate the actin cytoskeleton.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SHIP2's downstream targets and effectors.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate from a phosphoinositide substrate.

Materials:

  • Immunoprecipitated GFP-SHIP2 (or purified recombinant SHIP2)

  • Water-soluble phosphoinositide substrate (e.g., diC8-PI(3,4,5)P3)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Immunoprecipitate GFP-SHIP2 from cell lysates using anti-GFP antibodies coupled to protein G-Sepharose beads.[1]

  • Wash the beads extensively with lysis buffer and then with the assay buffer.

  • Resuspend the beads in assay buffer.

  • Initiate the reaction by adding the phosphoinositide substrate to a final concentration of 10-50 µM.

  • Incubate the reaction at 37°C for 30 minutes with gentle agitation.[1]

  • Terminate the reaction by pelleting the beads and transferring the supernatant to a new tube.

  • Add Malachite Green reagent to the supernatant according to the manufacturer's instructions.

  • Incubate at room temperature for 15-30 minutes to allow for color development.[17]

  • Measure the absorbance at 620-650 nm using a plate reader.[1][17]

  • Calculate the amount of phosphate released using a standard curve generated with known concentrations of inorganic phosphate.

SHIP2 Pull-Down Assay for Mass Spectrometry

This protocol is designed to identify proteins that interact with SHIP2.

Materials:

  • Cell lysate from cells expressing tagged-SHIP2 (e.g., GST-SHIP2 or FLAG-SHIP2) or control cells.

  • Affinity resin (e.g., Glutathione-Sepharose for GST-tagged proteins, anti-FLAG M2 magnetic beads for FLAG-tagged proteins).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Wash Buffer (Lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100).

  • Elution Buffer (e.g., for GST-tags: 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0; for FLAG-tags: 100 µg/ml FLAG peptide in wash buffer).

  • SDS-PAGE and mass spectrometry reagents.

Procedure:

  • Prepare cell lysates from cells expressing the tagged SHIP2 and control cells.

  • Pre-clear the lysates by incubating with the affinity resin for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysates with fresh affinity resin coupled to the "bait" protein (tagged SHIP2) or a control resin for 2-4 hours or overnight at 4°C with gentle rotation.

  • Pellet the resin and wash it 3-5 times with ice-cold Wash Buffer.

  • Elute the bound proteins using the appropriate elution buffer.

  • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

  • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

  • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the interacting proteins.

SHIP2_Pull_Down_Workflow Start Start: Cell Lysate (with tagged SHIP2) Preclear Pre-clear Lysate (with control beads) Start->Preclear Incubate Incubate with Affinity Resin (anti-tag) Preclear->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identify Identify Interacting Proteins Mass_Spec->Identify

Workflow for identifying SHIP2-interacting proteins.
RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA in cell lysates, which can be influenced by SHIP2.

Materials:

  • Cell lysates.

  • RhoA Activation Assay Kit (containing Rho-binding domain (RBD) of a Rho effector, such as Rhotekin, coupled to agarose beads).

  • GTPγS (non-hydrolyzable GTP analog for positive control).

  • GDP (for negative control).

  • Anti-RhoA antibody.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Prepare cell lysates according to the kit manufacturer's instructions.

  • For positive and negative controls, load a portion of the lysate with GTPγS or GDP, respectively.

  • Incubate the lysates with the RBD-agarose beads for 1 hour at 4°C with gentle rotation to pull down active RhoA-GTP.

  • Pellet the beads and wash them 3 times with the provided wash buffer.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an anti-RhoA antibody to detect the amount of active RhoA pulled down.

  • Normalize the amount of active RhoA to the total amount of RhoA in the initial cell lysates.

Conclusion

SHIP2 is a multifaceted enzyme that plays a crucial role in regulating a wide array of cellular processes through its influence on phosphoinositide signaling and its interactions with key cellular components like the actin cytoskeleton. Its position as a central node in pathways governing cell growth, survival, and motility underscores its significance in both normal physiology and disease. The detailed understanding of its downstream targets and effectors, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel therapeutic strategies targeting SHIP2-related pathologies. This technical guide serves as a foundational resource to aid researchers and drug development professionals in their efforts to further unravel the complexities of SHIP2 signaling and harness its therapeutic potential.

References

The Dynamic Life of SHIP2: A Guide to its Cellular Localization and Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH2-domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical regulator of phosphoinositide signaling, playing a pivotal role in a multitude of cellular processes including insulin signaling, growth factor response, cell migration, and receptor endocytosis. Unlike its hematopoietic-specific paralog SHIP1, SHIP2 is ubiquitously expressed, making it a key player in both normal physiology and various pathologies, including cancer and metabolic diseases. A protein's function is intrinsically linked to its subcellular location. Consequently, understanding the complex mechanisms that govern the localization and trafficking of SHIP2 is paramount for elucidating its biological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known cellular locations of SHIP2, the mechanisms governing its trafficking between compartments, and its function within key signaling pathways, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Localization of SHIP2: A Multi-Compartment Regulator

SHIP2 is not confined to a single cellular location; instead, it dynamically translocates between various compartments in response to cellular stimuli. This spatial regulation is a key determinant of its function, allowing it to act on specific substrate pools and engage with different binding partners.

  • Cytoplasm and Perinuclear Region: In unstimulated cells, SHIP2 predominantly resides in the cytoplasm and in the perinuclear area.[1][2] This serves as a reservoir of inactive or basally active enzyme, poised to respond to incoming signals.

  • Plasma Membrane: Upon stimulation by growth factors like Epidermal Growth Factor (EGF) or Macrophage Colony-Stimulating Factor (M-CSF), SHIP2 is recruited to the plasma membrane.[1][2][3] It is at the plasma membrane that SHIP2 executes its canonical function: the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P₂), thereby acting as a key negative regulator of the PI3K/AKT signaling pathway.[1][4]

  • Nucleus and Nuclear Speckles: A subpopulation of SHIP2 is found within the nucleus.[1][5] Specifically, a form of SHIP2 phosphorylated on serine 132 (Ser132) localizes to the nucleus and to nuclear speckles, which are dynamic sub-nuclear structures involved in mRNA splicing.[1][5] In the nucleus, SHIP2 may regulate nuclear pools of phosphoinositides, potentially controlling PI(4,5)P₂.[1][5] It has also been shown to interact with the nuclear structural protein lamin A/C.[5]

  • Focal Adhesions and Lamellipodia: SHIP2 is also localized to focal adhesions and lamellipodia, suggesting its involvement in cell adhesion and migration.[1][2] This localization is consistent with its role in regulating the cytoskeleton.

  • Endocytic Clathrin-Coated Pits (CCPs): SHIP2 is localized at endocytic clathrin-coated pits at the plasma membrane.[6] Here, it regulates the dynamics of CCPs and is involved in receptor-mediated endocytosis, notably for the EGF receptor (EGFR).[6][7] More than 80% of endocytic CCPs have been observed to be positive for SHIP2.[6]

  • Mitochondria: Currently, there is no direct evidence in the scientific literature to support a stable localization of SHIP2 within the mitochondria.

Mechanisms of SHIP2 Trafficking

The movement of SHIP2 between cellular compartments is a tightly regulated process, primarily driven by post-translational modifications and specific protein-protein or protein-lipid interactions mediated by its various domains.

  • Recruitment to the Plasma Membrane: The translocation of SHIP2 from the cytosol to the plasma membrane is a crucial activation step. This is often initiated by the binding of its N-terminal SH2 domain to specific phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) or adaptor proteins like Shc.[2] For instance, upon M-CSF stimulation, SHIP2 associates with the M-CSF receptor.[2] This recruitment allows SHIP2 to access its primary substrate, PI(3,4,5)P₃, at the membrane.

  • Nuclear Translocation: The nuclear import of SHIP2 appears to be regulated by phosphorylation. Phosphorylation on Ser132 is a hallmark of nuclear SHIP2.[1][5] While a classical nuclear localization signal (NLS) has not been experimentally verified for SHIP2, in silico prediction tools suggest the presence of putative NLS sequences. For example, the sequence PKKLSK within the catalytic domain and RKKR in the C-terminal region are potential monopartite NLSs. The precise import mechanism, whether via importin-dependent pathways or other means, remains an area for further investigation.

  • Targeting to Focal Adhesions: SHIP2's presence at focal adhesions is mediated by its interaction with cytoskeletal and scaffolding proteins. It has been shown to interact with Vinexin, a vinculin-binding protein, which may promote its localization to the cell periphery and enhance cellular adhesion.[8]

  • Recruitment to Clathrin-Coated Pits: The recruitment of SHIP2 to CCPs is dependent on its interaction with the endocytic scaffold protein intersectin.[6] This interaction is crucial for SHIP2's role in modulating the lifecycle of CCPs and influencing the rate of receptor internalization.[6]

Data Presentation: Quantitative Insights and Molecular Interactions

While precise data on the percentage distribution of SHIP2 across all cellular compartments is highly dependent on cell type and stimulation conditions, several studies provide quantitative insights into its expression and the consequences of its activity.

Table 1: Subcellular Localization and Interacting Partners of SHIP2
Cellular CompartmentKey FunctionMajor Interacting Proteins
Cytoplasm/Perinuclear Reservoir of inactive enzymeShc, Grb2
Plasma Membrane PI3K/AKT pathway regulationReceptor Tyrosine Kinases (EGFR, M-CSFR), Filamin[2]
Nucleus/Nuclear Speckles Nuclear phosphoinositide regulation, mRNA processing?Lamin A/C[5]
Focal Adhesions Cell adhesion and migrationVinexin[8], p130Cas
Clathrin-Coated Pits Receptor-mediated endocytosisIntersectin, c-Cbl[6]
Table 2: Quantitative Effects of SHIP2 Modulation on Phosphoinositide Levels
Cell TypeSHIP2 ModulationMeasured EffectReference
COS-7 CellsshRNA Knockdown~40% higher PI(4,5)P₂ / PI4P ratio[6]
1321 N1 GlioblastomaSHIP2 DepletionUpregulation of PI(4,5)P₂; decrease in PI4P[9]
NeutrophilsGene Knockout (Ship2Δ/Δ)Significantly less intracellular PI(3,4)P₂ signal[10]

Signaling Pathways and Functional Roles

The diverse localization of SHIP2 allows it to participate in multiple signaling pathways, each with distinct downstream consequences.

The PI3K/AKT Pathway

At the plasma membrane, SHIP2 acts as a critical brake on the PI3K/AKT pathway. Upon growth factor stimulation, PI3K phosphorylates PI(4,5)P₂ to generate PI(3,4,5)P₃. This lipid second messenger recruits proteins containing Pleckstrin Homology (PH) domains, such as AKT and PDK1, to the membrane, leading to AKT activation and subsequent signaling for cell growth, proliferation, and survival. SHIP2 hydrolyzes the 5-phosphate from PI(3,4,5)P₃, converting it to PI(3,4)P₂, which has a lower affinity for the PH domain of AKT.[4] This action terminates the signal and attenuates the pathway.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PI(3,4,5)P₃ PI3K->PIP3 SHIP2 SHIP2 PI34P2 PI(3,4)P₂ AKT AKT Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation PI45P2 PI(4,5)P₂ PIP3->AKT recruits & activates

Caption: SHIP2 action in the PI3K/AKT signaling pathway.
EGFR Trafficking and Signaling

SHIP2 plays a complex role in Epidermal Growth Factor Receptor (EGFR) signaling and trafficking. It localizes to clathrin-coated pits, where it regulates their maturation and the internalization of EGFR.[6] SHIP2 interacts with the ubiquitin ligase c-Cbl, an interaction that can suppress ligand-induced EGFR degradation, thereby sustaining signaling.[6] Conversely, silencing of SHIP2 in some breast cancer cells leads to reduced EGFR levels due to enhanced receptor degradation.[6][7] This positions SHIP2 as a modulator of receptor turnover, with implications for cancer cell proliferation.

EGFR_Trafficking cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR binds Clathrin-Coated Pit Clathrin-Coated Pit EGFR->Clathrin-Coated Pit clustering in SHIP2 SHIP2 SHIP2->EGFR suppresses degradation c-Cbl c-Cbl SHIP2->c-Cbl interacts with c-Cbl->EGFR ubiquitinates Endosome Endosome Endosome->EGFR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Clathrin-Coated Pit->Endosome Internalization

Caption: Role of SHIP2 in EGFR internalization and trafficking.

Experimental Protocols

Investigating the subcellular localization and trafficking of SHIP2 requires a combination of high-resolution imaging and biochemical fractionation techniques.

Protocol: Immunofluorescence Staining for SHIP2 Localization

This protocol allows for the visualization of endogenous SHIP2 within fixed cells.

Materials:

  • Glass coverslips (coated with poly-L-lysine if needed)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-SHIP2 antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer

  • Nuclear Stain: DAPI or Hoechst stain

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells twice with PBS at room temperature (RT).

  • Fixation: Add 4% PFA to the cells and incubate for 15 minutes at RT.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at RT. This step is crucial for allowing antibodies to access intracellular epitopes.

  • Washing: Wash cells three times in PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at RT to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-SHIP2 antibody. Incubate in a humidified chamber for 1 hour at RT or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody. Incubate for 1 hour at RT, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize using a fluorescence or confocal microscope.

IF_Workflow start Cells on Coverslip fix Fixation (4% PFA, 15 min) start->fix perm Permeabilization (0.2% Triton X-100, 10 min) fix->perm block Blocking (1% BSA, 1 hr) perm->block primary_ab Primary Antibody Incubation (Anti-SHIP2, 1hr - O/N) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr) primary_ab->secondary_ab mount Counterstain (DAPI) & Mount secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescence staining of SHIP2.
Protocol: Subcellular Fractionation by Differential Centrifugation

This protocol separates cellular components into nuclear, membrane, and cytosolic fractions to analyze SHIP2 distribution by Western blotting.

Materials:

  • Cultured cells (e.g., from a 10 cm dish)

  • Ice-cold PBS

  • Fractionation Buffer (Hypotonic): 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.

  • Detergent: 10% NP-40

  • Nuclear Lysis Buffer (Hypertonic): 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.

  • Refrigerated microcentrifuge and ultracentrifuge.

Procedure:

  • Cell Harvesting: Harvest cells by scraping into ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 400 µL of ice-cold Fractionation Buffer. Incubate on ice for 15 minutes to allow cells to swell.

  • Cytoplasmic Extraction: Add 25 µL of 10% NP-40 and vortex vigorously for 10 seconds to lyse the plasma membrane.

  • Nuclear Pellet Isolation: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.

  • Cytosolic & Membrane Fraction: Carefully collect the supernatant. This contains the cytoplasm and membranes. Keep it on ice for the next steps.

  • Nuclear Fraction: Wash the nuclear pellet with 500 µL of Fractionation Buffer and centrifuge again. Resuspend the final nuclear pellet in 100 µL of Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing to lyse the nucleus. Centrifuge at 14,000 x g for 10 minutes. The supernatant is the nuclear fraction .

  • Membrane Fraction: Take the supernatant from step 5 and centrifuge at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The supernatant is the cytosolic fraction . The pellet contains the membranes.

  • Membrane Solubilization: Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer). This is the membrane fraction .

  • Analysis: Determine protein concentration for each fraction and analyze equal protein amounts by SDS-PAGE and Western blotting using antibodies against SHIP2 and fraction-specific markers (e.g., Histone H3 for nucleus, Tubulin for cytosol, EGFR for membrane).

Fractionation_Workflow start Harvested Cell Pellet lyse Hypotonic Lysis (+ NP-40) start->lyse cent1 Centrifuge (1,000 x g, 5 min) lyse->cent1 pellet1 Pellet (Crude Nuclei) cent1->pellet1 sup1 Supernatant 1 (Cytosol + Membranes) cent1->sup1 wash Wash & Lyse Pellet in Hypertonic Buffer pellet1->wash ultracent Ultracentrifuge (100,000 x g, 1 hr) sup1->ultracent cent2 Centrifuge (14,000 x g, 10 min) wash->cent2 nuclear_fraction Nuclear Fraction cent2->nuclear_fraction cytosol_fraction Cytosolic Fraction ultracent->cytosol_fraction Supernatant membrane_fraction Membrane Fraction ultracent->membrane_fraction Pellet

Caption: Workflow for subcellular fractionation.
Protocol: Representative Live-Cell Imaging of SHIP2 Translocation

This protocol outlines the general steps for visualizing the movement of SHIP2 in real-time, for example, from the cytoplasm to the plasma membrane upon growth factor stimulation.

Materials:

  • Glass-bottom imaging dish.

  • Expression plasmid for a fluorescently-tagged SHIP2 (e.g., pEGFP-SHIP2).

  • Transfection reagent.

  • Live-Cell Imaging Solution (e.g., HBSS or phenol red-free medium buffered with HEPES).

  • Stimulant (e.g., 100 ng/mL EGF).

  • A confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Transfection: Plate cells on a glass-bottom imaging dish. Transfect the cells with the pEGFP-SHIP2 plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression. Select cells with low to moderate expression levels to avoid artifacts.

  • Serum Starvation: Prior to imaging, serum-starve the cells (e.g., for 4-6 hours) to reduce basal signaling and ensure a robust response to the stimulus.

  • Microscope Setup: Place the dish on the microscope stage within the pre-warmed environmental chamber. Allow the dish to equilibrate for at least 30 minutes to minimize thermal drift.

  • Imaging: Replace the culture medium with pre-warmed Live-Cell Imaging Solution.

  • Baseline Acquisition: Identify a healthy, transfected cell and acquire baseline images for 1-5 minutes to observe the basal distribution of GFP-SHIP2. Use the lowest laser power possible to minimize phototoxicity.

  • Stimulation: Carefully add the stimulant (e.g., EGF) to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images (e.g., one frame every 15-30 seconds) for 15-30 minutes to capture the translocation of GFP-SHIP2.

  • Analysis: Analyze the image series to quantify the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

Conclusion

The cellular localization of SHIP2 is a complex and dynamic process that is fundamental to its function as a signaling nexus. Its ability to shuttle between the cytoplasm, plasma membrane, nucleus, and sites of endocytosis allows it to exert precise spatial and temporal control over phosphoinositide metabolism. This compartmentalization dictates its interaction with distinct sets of substrates and binding partners, thereby regulating diverse cellular outcomes from proliferation and survival to adhesion and migration. A thorough understanding of SHIP2 trafficking, achieved through the application of advanced imaging and biochemical techniques, is essential for dissecting its role in disease and for the rational design of novel therapeutic strategies that target this multifaceted enzyme.

References

The role of SHIP2 in cellular proliferation and apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of SHIP2 in Cellular Proliferation and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical intracellular enzyme that modulates phosphoinositide signaling pathways. Primarily known for its role in hydrolyzing the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 is a key regulator of the PI3K/Akt signaling cascade. Its ubiquitous expression and intricate involvement in cellular signaling place it at the crossroads of fundamental cellular processes, including proliferation, cell cycle progression, and apoptosis. However, the functional role of SHIP2 is markedly context-dependent, exhibiting both pro-proliferative and anti-proliferative, as well as pro-apoptotic and anti-apoptotic, functions across different cellular models and disease states. This guide provides a detailed examination of the molecular mechanisms through which SHIP2 governs these opposing outcomes, presents quantitative data from key studies, details relevant experimental protocols, and explores its potential as a therapeutic target.

The Core Signaling Axis: SHIP2 in the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell growth, proliferation, survival, and metabolism. The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors (e.g., EGF, insulin), leading to the recruitment and activation of PI3K. PI3K then phosphorylates PI(4,5)P2 at the plasma membrane to generate PI(3,4,5)P3.

SHIP2's primary enzymatic function is to act as a negative regulator of this step by dephosphorylating PI(3,4,5)P3 at the 5' position of the inositol ring.[1][2] This action terminates the PI(3,4,5)P3-dependent signal but simultaneously generates a new second messenger, PI(3,4)P2.[1][3][4] While PI(3,4,5)P3 is a potent activator of downstream effectors like Akt, PI(3,4)P2 can also recruit and activate Akt, albeit with different kinetics and potency.[5][6] This dual function—terminating one signal while initiating another—is fundamental to the complex and often contradictory roles attributed to SHIP2.

SHIP2_PI3K_Pathway Figure 1: SHIP2 Regulation of the PI3K/Akt Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PIP3_2 PI(3,4)P2 Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates (5' position) PIP3_2->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Proliferation pAkt->Proliferation Survival Survival (Anti-Apoptosis) pAkt->Survival GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: SHIP2 Regulation of the PI3K/Akt Pathway

The Dichotomous Role of SHIP2 in Cellular Proliferation

SHIP2's impact on cell proliferation is highly variable and depends on the specific cancer type and cellular background. It has been described as both a positive and a negative regulator of cell growth.

3.1 Pro-Proliferative Functions In several cancer models, particularly breast cancer, SHIP2 is overexpressed and functions as a positive regulator of proliferation.[7][8] Studies have shown that RNA interference-mediated silencing of SHIP2 in MDA-MB-231 breast cancer cells retards cancer growth both in vitro and in vivo.[7][8] This pro-proliferative role is often linked to its ability to sustain signaling downstream of growth factor receptors like EGFR.[7][9] By modulating EGFR turnover and maintaining Akt activation, SHIP2 supports continued cell division.[9]

3.2 Anti-Proliferative Functions Conversely, in other contexts such as glioblastoma and chronic myeloid leukemia, SHIP2 exerts an anti-proliferative effect. Overexpression of SHIP2 in PTEN-deficient U87-MG glioblastoma cells was found to induce cell cycle arrest in the G1 phase.[10] This growth-suppressive effect was correlated with the stabilization of the cyclin-dependent kinase inhibitor p27KIP1.[1][10] Similarly, in K562 erythroleukemia cells, SHIP2 overexpression led to a significant reduction in cell proliferation, characterized by an accumulation of cells in the G2/M phase of the cell cycle.[11]

Quantitative Data on SHIP2 and Cell Proliferation

The following table summarizes key quantitative findings from studies investigating SHIP2's role in cell cycle progression.

Cell LineExperimental ModelKey Quantitative FindingEffect on ProliferationReference
U87-MG (Glioblastoma)SHIP2 OverexpressionIncreased G1 population from 48% to 70%Anti-proliferative[10]
K562 (Leukemia)SHIP2 OverexpressionIncreased G2/M population by ~25%Anti-proliferative[11]
MDA-MB-231 (Breast Cancer)SHIP2 shRNA Silencing50% reduction in colony formation ability in clonogenic assaysPro-proliferative[7]
KYSE-410 (Esophageal Cancer)SHIP2 siRNA Knockdown~40% decrease in cell viability after 72 hoursPro-proliferative[12]

The Complex Role of SHIP2 in Apoptosis

SHIP2's influence extends to the regulation of programmed cell death, or apoptosis, where it also plays a multifaceted role that can be either pro-survival or pro-apoptotic. This regulation can occur through mechanisms that are dependent or independent of its phosphatase activity.

4.1 Anti-Apoptotic (Pro-Survival) Functions Several studies demonstrate that inhibiting SHIP2 protects cells from apoptosis. In HepG2 liver cancer cells, overexpression of a dominant-negative SHIP2 mutant or pharmacological inhibition significantly reduced palmitate-induced apoptosis.[13] This protective effect was associated with decreased generation of reactive oxygen species (ROS) and regulation of the Akt/FOXO1 signaling pathway.[13] Further research has shown that the anti-apoptotic effect of SHIP2 inhibition can be independent of the PI3K/Akt pathway and instead rely on the MAP kinase pathway.[14][15]

4.2 Pro-Apoptotic Functions In contrast, some cellular contexts reveal a pro-apoptotic role for SHIP2. Overexpression of wild-type SHIP (the hematopoietic-specific homolog of SHIP2) in erythroid precursor cells enhanced apoptosis upon growth factor withdrawal.[16] This effect was linked to an increase in the activity of caspase-3 and caspase-9.[16]

4.3 Phosphatase-Independent Scaffolding Role Intriguingly, SHIP2 can regulate apoptosis independently of its enzymatic activity by acting as a scaffold protein.[14][15] For example, chemical inactivation of SHIP2 in HepG2 cells blocked H2O2-induced apoptosis by promoting the formation of a protein complex involving SHIP2, SRC, and ABL, which in turn activated pro-survival MAP kinase signaling.[14][15] This highlights that targeting SHIP2 may have consequences beyond the direct modulation of PI(3,4,5)P3 levels.

Quantitative Data on SHIP2 and Apoptosis

The following table summarizes key quantitative results from studies on SHIP2's role in apoptosis.

| Cell Line | Apoptotic Stimulus | Experimental Model | Key Quantitative Finding | Effect on Apoptosis | Reference | | :--- | :--- | :--- | :--- | :--- | | HepG2 (Liver Cancer) | Palmitate | SHIP2 Dominant Negative Overexpression | ~50% reduction in apoptotic cell death compared to control | Anti-apoptotic |[13] | | HepG2 (Liver Cancer) | H2O2 | SHIP2 Inhibitor (AS1949490) | Blocked H2O2-induced apoptosis, reducing it to near-basal levels | Anti-apoptotic |[14][15] | | AS-E2 (Erythroid) | Growth Factor Deprivation | Wild-type SHIP Overexpression | ~2-fold increase in apoptosis after 24h deprivation | Pro-apoptotic |[16] | | BT474 (Breast Cancer) | - | SHIP2 siRNA Silencing | ~3-fold increase in the rate of apoptosis | Anti-apoptotic |[17] |

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to elucidate the function of SHIP2.

Western Blotting for SHIP2 Expression and Akt Phosphorylation

This protocol is used to detect the levels of total and phosphorylated proteins in cell lysates.

Western_Blot_Workflow Figure 2: Western Blotting Experimental Workflow A 1. Cell Lysis - Treat cells as required (e.g., with siRNA, inhibitor). - Lyse cells in RIPA buffer with protease/phosphatase inhibitors. B 2. Protein Quantification - Determine protein concentration using a BCA or Bradford assay. A->B C 3. SDS-PAGE - Denature protein lysates in Laemmli buffer. - Load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. - Separate proteins by electrophoresis. B->C D 4. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Blocking - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. D->E F 6. Primary Antibody Incubation - Incubate membrane overnight at 4°C with primary antibodies (e.g., anti-SHIP2, anti-p-Akt Ser473, anti-total-Akt). E->F G 7. Secondary Antibody Incubation - Wash membrane 3x with TBST. - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. F->G H 8. Detection - Wash membrane 3x with TBST. - Apply enhanced chemiluminescence (ECL) substrate. - Image the resulting signal using a digital imager or film. G->H

Figure 2: Western Blotting Experimental Workflow

Detailed Steps:

  • Cell Lysis: Culture and treat cells as per the experimental design. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Use the supernatant to determine the total protein concentration with a BCA assay kit.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate with the desired primary antibody (e.g., rabbit anti-SHIP2, rabbit anti-phospho-Akt (Ser473)) diluted in blocking buffer overnight at 4°C.

  • Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After final washes, apply an ECL substrate and capture the chemiluminescent signal. Analyze band intensity using densitometry software.

Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).

  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample by trypsinization.

  • Fixation: Wash cells with PBS and centrifuge. Resuspend the cell pellet gently in 300 µL of PBS. While vortexing slowly, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect emission fluorescence at ~610 nm.

  • Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This colorimetric assay measures the phosphatase activity of SHIP2 by quantifying the amount of free phosphate released from a substrate.[18]

  • Reagents:

    • Recombinant human SHIP2 enzyme.[19]

    • Substrate: D-myo-phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3) or D-myo-inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[18]

    • Reaction Buffer: 10 mM HEPES pH 7.25, 6 mM MgCl2, 0.1% CHAPS, 250 mM sucrose, 0.25 mM EDTA.[18]

    • Malachite Green Reagent (e.g., BIOMOL GREEN).

    • Phosphate standard solution.

  • Procedure:

    • Prepare a phosphate standard curve.

    • In a 96-well plate, add the reaction buffer.

    • Add the SHIP2 enzyme (e.g., 100 ng) to the appropriate wells.[18] Include wells for "no enzyme" controls.

    • If testing inhibitors, pre-incubate the enzyme with the compound for 10-15 minutes.

    • Initiate the reaction by adding the substrate (e.g., to a final concentration of 20-50 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature to allow color development.

    • Read the absorbance at 620 nm.

  • Analysis: Calculate the amount of phosphate released by comparing the absorbance of the experimental samples to the phosphate standard curve, after subtracting the "no enzyme" background.

Therapeutic Implications and Future Directions

The dual and context-dependent nature of SHIP2 makes it a complex but compelling therapeutic target.[7][20]

  • In Cancer: In tumors where SHIP2 is overexpressed and acts as a pro-proliferative and pro-survival factor (e.g., certain breast and esophageal cancers), SHIP2 inhibitors are a promising therapeutic strategy.[7][21] Pharmacological blockade of SHIP2 can suppress tumor growth and, importantly, enhance the cytotoxic activity of standard chemotherapies (like 5-fluorouracil) and other targeted agents.[21] This suggests a valuable role for SHIP2 inhibitors in combination therapies to overcome drug resistance.

  • In Metabolic Disease: Given SHIP2's role as a negative regulator of insulin signaling, its inhibition is being actively pursued as a treatment for type 2 diabetes and obesity.[7][8]

The development of potent and selective small-molecule inhibitors of SHIP2 is an active area of research. Future work will need to focus on elucidating the precise molecular contexts that determine whether SHIP2 will act as a tumor promoter or suppressor. This will be crucial for identifying the patient populations most likely to benefit from SHIP2-targeted therapies and for designing rational combination treatment strategies. Understanding the role of its scaffolding functions, independent of its enzymatic activity, will also open new avenues for therapeutic intervention.

References

The Role of SHIP2 in Neurodegenerative Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 modulates a wide array of cellular processes, including insulin signaling, cell growth, and cytoskeletal dynamics. Emerging evidence has strongly implicated SHIP2 as a key player in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of SHIP2's involvement in neurodegeneration, with a primary focus on Alzheimer's disease, for which the most substantial evidence exists. The guide details the underlying signaling pathways, summarizes quantitative data from preclinical studies, provides an overview of key experimental methodologies, and discusses the therapeutic potential of SHIP2 inhibition. While the role of SHIP2 in other neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis remains less explored, this document will touch upon the limited existing data and potential avenues for future research.

SHIP2 Signaling Pathways in Neurodegeneration

SHIP2's primary mechanism of action in the central nervous system revolves around its phosphatase activity, which directly impacts neuronal signaling cascades crucial for cell survival, synaptic plasticity, and metabolism. Dysregulation of these pathways is a hallmark of many neurodegenerative diseases.

The PI3K/Akt/GSK3β Signaling Axis

The PI3K/Akt pathway is fundamental for neuronal survival and function. Upon activation by growth factors like insulin or insulin-like growth factor 1 (IGF-1), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 recruits and activates Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a major component of neurofibrillary tangles (NFTs) in Alzheimer's disease.

SHIP2 acts as a brake on this pro-survival pathway by dephosphorylating PIP3, thereby reducing Akt activation and relieving the inhibition of GSK3β. Increased SHIP2 expression or activity can, therefore, lead to decreased neuronal survival and increased tau pathology.

SHIP2_PI3K_Akt_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt activates PI(3,4)P2 PI(3,4)P2 SHIP2->PI(3,4)P2 dephosphorylates PIP3 to GSK3β GSK3β Akt->GSK3β inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival promotes Tau Tau GSK3β->Tau phosphorylates Hyperphosphorylated Tau (NFTs) Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated Tau (NFTs)

Figure 1: SHIP2 in the PI3K/Akt/GSK3β signaling pathway.
The FcγRIIb-SHIP2 Axis in Alzheimer's Disease

Recent studies have uncovered a novel signaling pathway in Alzheimer's disease involving the Fc gamma receptor IIb (FcγRIIb) and SHIP2. Amyloid-β (Aβ) oligomers can bind to neuronal FcγRIIb, leading to its phosphorylation. This phosphorylation event recruits SHIP2 to the plasma membrane, forming a signaling complex.[1][2] The localized SHIP2 activity then leads to the dephosphorylation of PIP3, an increase in PI(3,4)P2 levels, and subsequent hyperphosphorylation of tau.[1][2] This pathway directly links Aβ pathology to tau pathology, two of the defining hallmarks of Alzheimer's disease.

FcgammaRIIb_SHIP2_Pathway FcγRIIb FcγRIIb p-FcγRIIb p-FcγRIIb FcγRIIb->p-FcγRIIb phosphorylation SHIP2 SHIP2 p-FcγRIIb->SHIP2 recruits PI(3,4)P2 PI(3,4)P2 SHIP2->PI(3,4)P2 dephosphorylates PI(3,4,5)P3 to PI(3,4,5)P3 PI(3,4,5)P3 Downstream Signaling Downstream Signaling PI(3,4)P2->Downstream Signaling activates Tau Hyperphosphorylation Tau Hyperphosphorylation Downstream Signaling->Tau Hyperphosphorylation

Figure 2: The FcγRIIb-SHIP2 signaling axis in Alzheimer's disease.
The EGFR-SHIP2 Axis in Alzheimer's Disease

The epidermal growth factor receptor (EGFR) has been identified as a genetic risk factor for late-onset Alzheimer's disease.[3][4] In AD brains, both EGFR and SHIP2 are upregulated and co-enriched in the insoluble protein fraction.[3][5] SHIP2 is a known interaction partner of EGFR, and its recruitment to the EGFR signaling complex can modulate downstream pathways.[3] This interaction suggests a role for SHIP2 in the link between EGFR signaling, which is involved in cell growth and differentiation, and the pathological changes seen in Alzheimer's disease.

EGFR_SHIP2_Pathway EGFR EGFR Signaling Complex Signaling Complex EGFR->Signaling Complex SHIP2 SHIP2 SHIP2->Signaling Complex recruited to Downstream Pathways Downstream Pathways Signaling Complex->Downstream Pathways modulates AD Pathology AD Pathology Downstream Pathways->AD Pathology

Figure 3: The EGFR-SHIP2 signaling axis in Alzheimer's disease.

SHIP2 in Specific Neurodegenerative Disorders

Alzheimer's Disease

The most extensive research on SHIP2's role in neurodegeneration has been conducted in the context of Alzheimer's disease. Multiple lines of evidence point to its significant contribution to AD pathogenesis:

  • Increased Expression: SHIP2 mRNA and protein levels are elevated in the brains of AD patients and in mouse models of the disease.[6][7]

  • Correlation with Pathology: SHIP2 immunoreactivity is increased in the presence of amyloid plaques in both human AD brains and 5xFAD transgenic mice.[3] Overexpression of SHIP2 has been shown to accelerate the formation of tau inclusions in a cellular model.[3]

  • Genetic Association: Variants in the INPPL1 gene, which encodes SHIP2, have been associated with cognitive decline and cerebrospinal fluid (CSF) pTau levels in AD patients.[3]

  • Therapeutic Target: Inhibition of SHIP2 has shown promise in preclinical models. Pharmacological inhibition or siRNA-mediated knockdown of SHIP2 has been found to rescue tau hyperphosphorylation and memory impairments in AD mouse models.[1][2]

Parkinson's Disease, Huntington's Disease, and ALS

Currently, there is a significant lack of direct evidence linking SHIP2 to the core pathologies of Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). While general reviews may mention SHIP2 as a potential target in "neurodegenerative diseases," specific studies focusing on its role in these conditions are scarce.[2][8] One study investigating the effect of the SHIP2 inhibitor AS1949490 on the accumulation of phosphorylated α-synuclein in a cell culture model of Parkinson's disease found no significant impact. This suggests that, at least in this specific context, enhancing insulin signaling through SHIP2 inhibition does not directly modulate α-synuclein aggregation.

Further research is needed to explore potential indirect roles of SHIP2 in these diseases, for instance, through its involvement in neuroinflammation or general neuronal stress responses.

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data from key preclinical studies investigating the role of SHIP2 in neurodegenerative models.

Table 1: In Vitro Inhibitor Activity

InhibitorTarget(s)IC50 (Human SHIP2)IC50 (Mouse SHIP2)IC50 (Human SHIP1)Reference(s)
AS1949490 SHIP20.62 µM0.34 µM13 µM
K161 SHIP1/SHIP2Not specifiedNot specifiedNot specified[9]

Table 2: Effects of SHIP2 Modulation in Alzheimer's Disease Models

ModelInterventionKey Pathological OutcomeKey Behavioral OutcomeReference(s)
3xTg-AD Mice Lentiviral siRNA against SHIP2Reduced tau hyperphosphorylationRescued memory impairments[1][2]
db/db Mice AS1949490Ameliorated impairment of hippocampal synaptic plasticityAmeliorated impairment of memory formation[6][7]
SHIP2 Transgenic Mice Overexpression of SHIP2Increased number of apoptosis-positive cells in the cerebral cortexImpaired memory performance in Morris water maze, passive avoidance, and novel object recognition tests[6][7]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of SHIP2 in neurodegeneration.

SHIP2 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

  • Principle: SHIP2 dephosphorylates a phosphoinositide substrate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

  • Protocol Outline:

    • Immunoprecipitate SHIP2 from cell or tissue lysates.

    • Incubate the immunoprecipitated SHIP2 with a water-soluble phosphoinositide substrate (e.g., PI(3,4,5)P3).

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at ~620-650 nm.

    • Quantify the amount of released phosphate using a standard curve.

Enzyme_Assay_Workflow Lysate Lysate Immunoprecipitation Immunoprecipitation Lysate->Immunoprecipitation SHIP2 Incubation Incubation Immunoprecipitation->Incubation with Substrate Malachite Green Reaction Malachite Green Reaction Incubation->Malachite Green Reaction Spectrophotometry Spectrophotometry Malachite Green Reaction->Spectrophotometry Absorbance at ~635nm

Figure 4: Workflow for a SHIP2 enzymatic activity assay.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify and confirm interactions between SHIP2 and other proteins, such as EGFR or FcγRIIb.

  • Principle: An antibody specific to a "bait" protein (e.g., EGFR) is used to pull down the protein from a lysate. If another protein ("prey," e.g., SHIP2) is bound to the bait, it will also be pulled down and can be detected by Western blotting.

  • Protocol Outline:

    • Lyse cells or tissues to release protein complexes.

    • Incubate the lysate with an antibody against the bait protein.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Analyze the eluate by Western blotting using an antibody against the prey protein.

Morris Water Maze for Cognitive Assessment in Mouse Models

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Principle: Mice are placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room.

  • Protocol Outline:

    • Acquisition Phase: Mice undergo several trials per day for several days to learn the platform's location. The time to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Therapeutic Implications and Future Directions

The existing body of research strongly supports SHIP2 as a promising therapeutic target for Alzheimer's disease. The development of potent and selective SHIP2 inhibitors is a key area of focus for drug discovery efforts. The pan-SHIP1/2 inhibitor K161 has also shown potential by increasing microglial phagocytosis of Aβ, suggesting that modulating neuroinflammation through SHIP inhibition could be a viable therapeutic strategy.[9]

Future research should aim to:

  • Elucidate the precise molecular mechanisms by which SHIP2 contributes to tau pathology downstream of the FcγRIIb and EGFR signaling pathways.

  • Conduct more comprehensive preclinical studies with various SHIP2 inhibitors in different AD mouse models to establish a clearer picture of their therapeutic efficacy and to obtain more robust quantitative data.

  • Investigate the potential role of SHIP2 in other neurodegenerative diseases, particularly in the context of neuroinflammation and insulin resistance, which are common themes across many of these disorders.

  • Explore the potential of SHIP2 as a biomarker for early diagnosis or disease progression in Alzheimer's disease.

References

The Role of SHIP2 Genetic Mutations in Human Pathologies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical regulator of phosphoinositide signaling, primarily through its hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This enzymatic activity positions SHIP2 as a key modulator of the PI3K/AKT signaling pathway, a cascade integral to numerous cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of SHIP2 function, through genetic mutations or altered expression, has been implicated in a range of human pathologies, from rare genetic disorders to common complex diseases like cancer and metabolic syndrome. This technical guide provides an in-depth overview of the genetic mutations in SHIP2 and their associated pathologies, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows.

Data Presentation: Quantitative Insights into SHIP2 Dysregulation

The following tables summarize key quantitative data related to INPPL1 gene mutations and altered SHIP2 expression in various pathologies.

Table 1: Germline Mutations in INPPL1 and Associated Phenotypes in Opsismodysplasia

Opsismodysplasia (OPS) is a rare, autosomal recessive skeletal dysplasia characterized by severe pre- and postnatal growth retardation, delayed bone maturation, and distinct facial features. Loss-of-function mutations in the INPPL1 gene are the primary cause of this disorder.

Mutation TypeSpecific Mutation (cDNA)Consequence (Protein)Patient PhenotypeReference
Nonsensec.2845C>Tp.Arg949Severe platyspondyly, squared metacarpals, delayed ossification[1]
Nonsensec.2719C>Tp.Gln907Micromelia, extremely short hands and feet[1]
Frameshiftc.768_769delAGp.Ser257Leufs10Lethal in some cases[2]
Frameshiftc.545C>Ap.Ser182Non-lethal in some cases[2]
Missensec.1975C>Tp.Pro659SerLocated in the catalytic domain, likely impairing function[3]
Missensec.2062G>Ap.Trp688CysLocated in the catalytic domain, likely impairing function[3]
Splice Sitec.1888-2A>G--Leads to aberrant splicing[3]

Table 2: SHIP2 Overexpression in Cancer

Elevated expression of SHIP2 has been observed in several cancers and is often associated with a more aggressive phenotype and poorer prognosis.

Cancer TypeMethod of AnalysisLevel of OverexpressionCorrelation with Clinical ParametersReference
Breast Cancer (Invasive Carcinoma)Immunohistochemistry (IHC)45% of specimens showed high SHIP2 levels compared to 15% in adjacent normal tissue (p < 0.0001)Correlated with estrogen receptor absence (p = 0.003), EGFR presence (p = 0.0147), and reduced disease-free (p = 0.0025) and overall survival (p = 0.0228)[4]
Breast Cancer (ER-negative)Flow CytometryHigher SHIP2 expression in CD24-/CD44+ (cancer stem cell) subpopulationPositive correlation between SHIP2+ cells and CD24-/CD44+ cells in 60 specimens[5]
Colorectal CancerWestern Blot & Phosphatase AssayIncreased SHIP2 protein expression and enzymatic activity in tumor tissue compared to adjacent normal tissueIncreased expression correlated with decreased patient survival[6]

Table 3: Somatic Mutations in INPPL1 in Cancer

While overexpression is more common, somatic mutations in INPPL1 have also been identified in various cancers. These are often truncating mutations that can lead to a loss of protein function.

Cancer TypeMutation TypeDomain AffectedFunctional ConsequenceReference
VariousTruncating (nonsense, frameshift, splice-site)SH2, SH3, 5-phosphatasePredicted loss of the INPPL1 gene product[7]
Papillary Thyroid Carcinoma----Downregulation of INPPL1 transcription associated with disease aggressiveness[7]

Table 4: Efficacy of Small Molecule SHIP2 Inhibitors

The development of small molecule inhibitors targeting the phosphatase activity of SHIP2 is an active area of research for therapeutic intervention in diseases like type 2 diabetes and cancer.

InhibitorIC50 (Human SHIP2)Cellular EffectsIn Vivo Effects (in mice)Reference
AS19494900.62 µMIncreased Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes. Suppressed gluconeogenesis in FAO hepatocytes.Lowered plasma glucose and improved glucose intolerance in db/db mice.[6][8]
K149Dose-dependent cell death in colorectal cancer cell lines.----[9]
K103Dose-dependent cell death in colorectal cancer cell lines.----[9]
Sulfonanilide 1041.2 µMInduced Akt activation and enhanced glucose uptake in cultured myotubes.--[10]
Sulfonanilide 117.07 µMInduced Akt activation and enhanced glucose uptake in cultured myotubes.--[10]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in SHIP2 research.

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate from a phosphoinositide substrate.

Materials:

  • Recombinant SHIP2 protein or immunoprecipitated SHIP2

  • Phosphoinositide substrate (e.g., PI(3,4,5)P3)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the phosphate standard in the assay buffer.

  • In a 96-well plate, add the recombinant or immunoprecipitated SHIP2 to the assay buffer.

  • Initiate the reaction by adding the phosphoinositide substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Generate a standard curve using the absorbance values of the phosphate standards.

  • Calculate the amount of phosphate released by SHIP2 by interpolating the absorbance values of the experimental samples from the standard curve.

Western Blot Analysis for SHIP2 and Phospho-Akt

This technique is used to quantify the expression levels of total SHIP2 protein and the activation status of its downstream effector, Akt (measured by its phosphorylation).

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHIP2, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-SHIP2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For phospho-Akt analysis, strip the membrane and re-probe with anti-phospho-Akt, followed by anti-total Akt and the loading control.

  • Quantify band intensities using densitometry software and normalize to the loading control.

RNA Interference (siRNA) for INPPL1 Knockdown

This method is used to specifically reduce the expression of SHIP2 to study its function.

Materials:

  • siRNA targeting INPPL1 and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cells to be transfected (e.g., MDA-MB-231 breast cancer cells)

Procedure:

  • Plate cells in a culture dish to achieve 50-70% confluency on the day of transfection.

  • In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells and gently swirl the plate.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for SHIP2 expression.

  • Perform downstream functional assays (e.g., cell migration, proliferation).

Cell Migration and Invasion Assays

These assays are used to assess the impact of SHIP2 on the migratory and invasive potential of cancer cells.

a) Scratch (Wound Healing) Assay:

  • Seed cells in a culture plate to form a confluent monolayer.[11][12][13][14]

  • Create a "scratch" in the monolayer with a sterile pipette tip.[11][12][13][14]

  • Wash with PBS to remove detached cells and add fresh medium.[12][13]

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).[11]

  • Measure the width of the scratch at different time points and calculate the rate of wound closure.[11]

b) Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[10][15][16][17]

  • Seed cells in serum-free medium in the upper chamber.[10][15][16][17]

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10][15][16][17]

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).[10][16]

  • Remove non-invading cells from the top of the membrane.[10][15][16][17]

  • Fix and stain the invading cells on the bottom of the membrane.[10][15][16][17]

  • Count the number of invaded cells under a microscope.[15]

In Vivo Tumorigenicity and Metastasis Assays

These assays utilize animal models to evaluate the role of SHIP2 in tumor growth and spread.

a) Subcutaneous Xenograft Model:

  • Harvest cancer cells (e.g., with SHIP2 knockdown or overexpression).

  • Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the experiment, excise the tumors for further analysis (e.g., IHC, Western blotting).

b) Experimental Metastasis Model (Tail Vein Injection):

  • Inject cancer cells intravenously into the tail vein of mice.

  • Monitor the mice for signs of metastasis (e.g., weight loss, respiratory distress).

  • After a defined period, euthanize the mice and harvest organs (typically the lungs) to assess for metastatic nodules.

  • Quantify the number and size of metastases.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SHIP2 and a typical experimental workflow.

Signaling Pathways

SHIP2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., EGFR, Insulin Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PI(4,5)P2 SHIP2 SHIP2 (INPPL1) PIP3->SHIP2 Inhibition Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PIP3->PDK1 PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation of PIP3 Actin_Cytoskeleton Actin Cytoskeleton Remodeling PI34P2->Actin_Cytoskeleton mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival PDK1->Akt Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration

Caption: The SHIP2 signaling pathway in the context of PI3K/AKT signaling.

EGFR_SHIP2_Interaction cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis & Degradation EGF EGF EGFR EGFR EGF->EGFR Binding c_Cbl c-Cbl (E3 Ubiquitin Ligase) EGFR->c_Cbl Recruitment c_Cbl->EGFR Ubiquitination Ubiquitination Ubiquitination c_Cbl->Ubiquitination SHIP2 SHIP2 SHIP2->c_Cbl Interaction SHIP2->Ubiquitination Inhibition of EGFR Ubiquitination Internalization Internalization Ubiquitination->Internalization Degradation Lysosomal Degradation Internalization->Degradation

Caption: Interaction of SHIP2 with the EGFR signaling and endocytosis pathway.

Experimental Workflows

Experimental_Workflow_SHIP2_Cancer cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Breast Cancer Cell Line (e.g., MDA-MB-231) Transfection siRNA Transfection (siINPPL1 vs. siControl) Cell_Culture->Transfection Xenograft Subcutaneous Xenograft in Nude Mice Cell_Culture->Xenograft Inject Cells Metastasis_Model Experimental Metastasis Model (Tail Vein Injection) Cell_Culture->Metastasis_Model Inject Cells WB_Analysis Western Blot Analysis (SHIP2, p-Akt, total Akt) Transfection->WB_Analysis Verify Knockdown Migration_Assay Cell Migration Assay (Scratch or Transwell) Transfection->Migration_Assay Invasion_Assay Cell Invasion Assay (Transwell with Matrigel) Transfection->Invasion_Assay Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Metastasis_Analysis Analyze Lung Metastases Metastasis_Model->Metastasis_Analysis

Caption: Experimental workflow to investigate the role of SHIP2 in breast cancer.

Conclusion

Genetic mutations and altered expression of SHIP2 play a significant role in a diverse range of human diseases. Loss-of-function mutations in INPPL1 are definitively linked to the severe skeletal dysplasia, opsismodysplasia. Conversely, the overexpression of SHIP2 is increasingly recognized as a pro-oncogenic factor in several cancers, including breast and colorectal cancer, where it promotes tumor growth, metastasis, and is associated with a poor prognosis. Furthermore, SHIP2's role as a negative regulator of insulin signaling makes it a compelling target for the treatment of metabolic disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for further investigation into the complex biology of SHIP2 and the therapeutic potential of its modulation. The continued development of specific and potent SHIP2 inhibitors holds promise for novel treatment strategies for these debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of SHIP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] It primarily acts by dephosphorylating the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[3][4] This regulation of phosphoinositide levels is crucial for various cellular processes, including insulin signaling, cell growth, proliferation, and migration.[2][5][6] Dysregulation of SHIP2 activity has been implicated in various diseases, including type 2 diabetes, obesity, and certain cancers, making it an attractive therapeutic target for drug discovery.[1][7]

These application notes provide detailed protocols for high-throughput screening (HTS) of SHIP2 inhibitors, focusing on a competitive fluorescence polarization (FP) assay. Additionally, a summary of various screening methods and their key quantitative parameters is presented to aid researchers in selecting the most suitable assay for their specific needs.

SHIP2 Signaling Pathway

SHIP2 plays a pivotal role in modulating the PI3K/AKT signaling cascade. Upon activation by growth factors or insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. SHIP2 negatively regulates this pathway by converting PIP3 to PI(3,4)P2, thereby attenuating AKT activation. However, the product PI(3,4)P2 can also contribute to AKT activation, highlighting the complex role of SHIP2 in cellular signaling.[3][8]

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 AKT AKT PIP3->AKT activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates SHIP2->AKT inhibits Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream GrowthFactor Growth Factor/ Insulin GrowthFactor->RTK

Caption: The SHIP2 signaling pathway.

SHIP2 Inhibitor Screening Assays: A Comparative Overview

Several biochemical assay formats have been developed for screening SHIP2 inhibitors, each with its own advantages and limitations. The choice of assay often depends on the screening scale, available instrumentation, and the specific research question.

Assay TypePrincipleSubstrateSignal DetectionThroughputKey AdvantagesKey DisadvantagesReference
Fluorescence Polarization (FP) Competitive binding assay where the product of the SHIP2 reaction displaces a fluorescently labeled probe from a detector protein, causing a decrease in polarization.[9][10]PtdIns(3,4,5)P3 (PIP3) or diC8-PI(3,4,5)P3[9][11]Fluorescence Polarization (mP)HighHomogeneous, sensitive, rapid, and suitable for HTS.[9][11]Indirect detection of enzyme activity; potential for false positives from fluorescent compounds.[9][10][11]
Malachite Green Assay Colorimetric assay that detects the release of inorganic phosphate from the substrate upon SHIP2 enzymatic activity.[7]Ins(1,3,4,5)P4 or PtdIns(3,4,5)P3[1][7]AbsorbanceMedium to HighDirect measurement of enzymatic activity; cost-effective.Less sensitive than fluorescence-based assays; potential for interference from compounds that absorb at the detection wavelength.[1][7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A proximity-based assay where the enzymatic product brings a donor and acceptor fluorophore pair into close proximity, resulting in a FRET signal.Biotinylated substrate and Lanthanide-labeled antibodyTime-Resolved FluorescenceHighHigh sensitivity, low background, and robust for HTS.[12][13]Requires specific reagents and instrumentation; potential for compound interference with FRET signal.[12][13]
Affinity Selection-Mass Spectrometry (AS-MS) A label-free method that identifies compounds from a library that bind to the SHIP2 enzyme by detecting the protein-ligand complex using mass spectrometry.[14]N/A (Binding Assay)Mass-to-charge ratioLow to MediumLabel-free; can identify binding to allosteric sites.Requires specialized instrumentation and expertise; lower throughput compared to plate-based assays.[14]

Detailed Protocol: Competitive Fluorescence Polarization (FP) Assay for SHIP2 Inhibitor Screening

This protocol describes a homogeneous, competitive FP-based assay to screen for inhibitors of SHIP2. The assay measures the production of PI(3,4)P2 by detecting its ability to compete with a fluorescently labeled PI(3,4)P2 probe for binding to a PI(3,4)P2 detector protein.[10]

Experimental Workflow

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Dispense Dispense Reagents (Enzyme, Inhibitor, Substrate) into 384-well plate Reagents->Dispense Incubate_Enzyme Incubate at Room Temperature Dispense->Incubate_Enzyme Add_Detector Add PI(3,4)P2 Detector Protein and Fluorescent Probe Incubate_Enzyme->Add_Detector Incubate_Detection Incubate at Room Temperature Add_Detector->Incubate_Detection Read_FP Read Fluorescence Polarization (mP) Incubate_Detection->Read_FP Calculate Calculate % Inhibition and Determine IC50 values Read_FP->Calculate

Caption: Workflow for the SHIP2 FP assay.

Materials and Reagents
  • SHIP2 Enzyme: Recombinant human SHIP2 (truncated form containing the SH2 and catalytic domains)[4]

  • Substrate: diC8-PtdIns(3,4,5)P3[11]

  • PI(3,4)P2 Detector Protein

  • Fluorescent PI(3,4)P2 Probe

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100

  • Test Compounds: Dissolved in 100% DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Assay Protocol
  • Compound Preparation:

    • Prepare serial dilutions of test compounds in 100% DMSO.

    • Typically, an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

  • Reagent Preparation:

    • Prepare a working solution of SHIP2 enzyme in assay buffer. The final concentration will need to be optimized to achieve a robust assay window (typically in the low nM range).

    • Prepare a working solution of the diC8-PtdIns(3,4,5)P3 substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.

    • Prepare a detection mix containing the PI(3,4)P2 detector protein and the fluorescent PI(3,4)P2 probe in assay buffer. The concentrations of these components should be optimized to yield a stable and high polarization signal in the absence of PI(3,4)P2.

  • Assay Procedure (for a final volume of 20 µL):

    • Add 0.2 µL of the serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

    • Add 10 µL of the SHIP2 enzyme working solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the diC8-PtdIns(3,4,5)P3 substrate working solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 5 µL of the detection mix to all wells.

    • Incubate for 30 minutes at room temperature to allow the detection system to equilibrate.

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

Data Analysis
  • Controls:

    • No Enzyme Control (High Polarization): Wells containing substrate, detection mix, and DMSO but no SHIP2 enzyme. This represents the maximum polarization signal.

    • No Inhibitor Control (Low Polarization): Wells containing all reaction components (enzyme, substrate, detection mix) and DMSO. This represents the minimum polarization signal.

  • Calculation of Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (mP_sample - mP_no_inhibitor) / (mP_no_enzyme - mP_no_inhibitor)

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in SHIP2 activity.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and drug development professionals to establish and conduct robust screening assays for the identification of novel SHIP2 inhibitors. The detailed fluorescence polarization assay protocol offers a high-throughput compatible method, while the comparative table of different assay formats allows for an informed decision on the most appropriate screening strategy. The successful identification and characterization of potent and selective SHIP2 inhibitors hold significant promise for the development of new therapeutics for a range of human diseases.

References

Measuring SHIP2 Phosphatase Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro measurement of SH2-containing inositol 5-phosphatase 2 (SHIP2) activity. SHIP2 is a critical enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). Its role in various cellular processes and diseases, including metabolic disorders and cancer, makes it a significant target for drug discovery.

Introduction to SHIP2 and its Measurement

SHIP2 is a lipid phosphatase that plays a crucial role in regulating intracellular signaling pathways.[1][2] The most researched pathway regulated by SHIP2 is the PI3K/AKT pathway.[2] In this pathway, SHIP2 hydrolyzes the 5-phosphate from PtdIns(3,4,5)P3, converting it to PtdIns(3,4)P2.[1][3] This action modulates the levels of these important second messengers, thereby influencing cell growth, proliferation, and survival. Dysregulation of SHIP2 activity has been implicated in various diseases, making it an attractive therapeutic target.

Accurate measurement of SHIP2 phosphatase activity is essential for studying its biological function and for the discovery of novel inhibitors. Several in vitro assays have been developed for this purpose, each with its own advantages and limitations. This guide details two common methods: the Malachite Green Assay and the Fluorescence Polarization Assay.

SHIP2 Signaling Pathway

The following diagram illustrates the role of SHIP2 in the PI3K/AKT signaling pathway.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (PtdIns(3,4,5)P3) PI3K->PIP3 Phosphorylation PIP2 PIP2 (PtdIns(4,5)P2) SHIP2 SHIP2 PIP3->SHIP2 Substrate PDK1_Akt PDK1 / Akt Signaling PIP3->PDK1_Akt Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation Cell_Response Cellular Responses (Growth, Survival) PDK1_Akt->Cell_Response Downstream Effects

Caption: The role of SHIP2 in the PI3K/AKT signaling pathway.

Assay Methods for SHIP2 Phosphatase Activity

Several methods can be employed to measure SHIP2 activity in vitro. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific reagents and instrumentation.

Assay Method Principle Substrates Advantages Disadvantages
Malachite Green Assay Colorimetric detection of free phosphate released from the substrate.PtdIns(3,4,5)P3, Ins(1,3,4,5)P4, water-soluble diC8-PI(3,4,5)P3.[4][5][6]Simple, cost-effective, non-radioactive, suitable for high-throughput screening.[5][7]Indirect measurement, potential for interference from other phosphate sources.
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescent probe that competes with the reaction product for binding to a detector protein.[3][8][9]diC8-PI(3,4,5)P3.[8][9]Homogeneous, sensitive, rapid, suitable for high-throughput screening.[8][9]Requires specific fluorescent probes and detector proteins, can be more expensive.
Fluorescence-Based Assay Utilizes synthetic, fluorescent substrates that exhibit a change in fluorescence upon dephosphorylation.[10][11]Synthetic, chromophoric benzene phosphate substrates.[10][11]Real-time measurement of enzyme activity.[10][11]Requires custom synthesis of fluorescent substrates.

Experimental Protocols

Malachite Green Assay

This assay quantifies the amount of inorganic phosphate released by SHIP2 from its substrate. The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[5][12]

Malachite_Green_Workflow Start Start: Prepare Reagents Add_Enzyme Add SHIP2 Enzyme to Assay Buffer Start->Add_Enzyme Add_Substrate Add Substrate (e.g., diC8-PIP3) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., add Malachite Green Reagent) Incubate->Stop_Reaction Develop_Color Incubate at Room Temperature for Color Development Stop_Reaction->Develop_Color Measure_Absorbance Measure Absorbance at ~620 nm Develop_Color->Measure_Absorbance Analyze_Data Analyze Data: Create Standard Curve and Determine Phosphate Released Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Malachite Green Assay.

a. Materials

  • Recombinant SHIP2 enzyme

  • Substrate: water-soluble diC8-PI(3,4,5)P3

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Phosphate Standard (e.g., KH2PO4)

  • Malachite Green Reagent (commercial kits are available and recommended)[5]

  • 96-well microplate

  • Microplate reader

b. Reagent Preparation

  • Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 2000 pmol) by diluting the phosphate standard stock solution in the assay buffer.

  • Enzyme Dilution: Dilute the recombinant SHIP2 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

  • Substrate Solution: Prepare the substrate solution at the desired concentration (e.g., 100 µM) in the assay buffer.[6]

c. Assay Procedure

  • To each well of a 96-well plate, add 25 µL of the diluted SHIP2 enzyme. Include wells for a no-enzyme control.

  • To initiate the reaction, add 25 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[4]

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.[5]

d. Data Analysis

  • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.

  • Generate a phosphate standard curve by plotting the absorbance values of the standards against the known phosphate concentrations.

  • Use the standard curve to determine the amount of phosphate released in each sample.

  • Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).

Fluorescence Polarization (FP) Assay

This homogeneous assay measures SHIP2 activity by detecting the product, PI(3,4)P2. The assay is based on the competition between the enzymatically produced PI(3,4)P2 and a fluorescently labeled PI(3,4)P2 probe for binding to a PI(3,4)P2 detector protein.[3] As more PI(3,4)P2 is produced by SHIP2, the fluorescent probe is displaced from the detector protein, leading to a decrease in fluorescence polarization.[3][8][9]

FP_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme_Inhibitor Add SHIP2 Enzyme and/or Inhibitor to Assay Buffer Start->Add_Enzyme_Inhibitor Add_Substrate Add Substrate (diC8-PIP3) Add_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at Room Temperature Add_Substrate->Incubate_Reaction Add_Detector_Mix Add Detection Mix (PI(3,4)P2 Detector Protein + Fluorescent Probe) Incubate_Reaction->Add_Detector_Mix Incubate_Detection Incubate for Binding Equilibrium Add_Detector_Mix->Incubate_Detection Measure_FP Measure Fluorescence Polarization Incubate_Detection->Measure_FP Analyze_Data Analyze Data: Calculate mP Values and Determine Activity/Inhibition Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Fluorescence Polarization Assay.

a. Materials

  • Recombinant SHIP2 enzyme

  • Substrate: diC8-PI(3,4,5)P3

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • PI(3,4)P2 Detector Protein (e.g., a PH domain-containing protein that specifically binds PI(3,4)P2)

  • Fluorescent PI(3,4)P2 Probe

  • 384-well black microplate

  • Fluorescence polarization plate reader

b. Reagent Preparation

  • Enzyme Dilution: Dilute the recombinant SHIP2 enzyme to the desired concentration in cold assay buffer.

  • Substrate Solution: Prepare the substrate solution at the desired concentration in the assay buffer.

  • Detection Mix: Prepare the detection mix containing the PI(3,4)P2 detector protein and the fluorescent PI(3,4)P2 probe in assay buffer. The optimal concentrations of these components should be determined empirically to achieve a good assay window.

c. Assay Procedure

  • Add 5 µL of the diluted SHIP2 enzyme to the wells of a 384-well plate. For inhibitor screening, pre-incubate the enzyme with the compounds.

  • Initiate the reaction by adding 5 µL of the substrate solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and initiate detection by adding 10 µL of the detection mix.

  • Incubate for an additional 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore used.

d. Data Analysis

  • The fluorescence polarization values (mP) will be inversely proportional to the amount of PI(3,4)P2 produced.

  • For inhibitor studies, plot the mP values against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Summary of Quantitative Data

Parameter Malachite Green Assay Fluorescence Polarization Assay
Sensitivity Can measure as little as 50 pmoles of free phosphate.[5]High sensitivity, suitable for detecting low levels of enzyme activity.[8][9]
Assay Range 200 to 2,000 pmol of phosphate per assay point.[5]Typically in the range of 0.0625 µM to 2.0 µM of product.[3]
Substrate Concentration Typically 100 µM of diC8-PI(3,4,5)P3.[6]Dependent on the Km of the enzyme for the substrate, usually around the Km value.
Enzyme Concentration Typically in the nanomolar range.Dependent on the desired signal window and reaction time.
Sample Volume ~50 µL per well in a 96-well plate.2.5-5.0 µL of enzyme/inhibitor in a 384-well plate.[3]

Concluding Remarks

The choice of assay for measuring SHIP2 phosphatase activity will depend on the specific research question and available resources. The Malachite Green assay is a robust and cost-effective method for endpoint measurements and is well-suited for high-throughput screening of SHIP2 inhibitors. The Fluorescence Polarization assay offers a homogeneous format with high sensitivity and is also amenable to high-throughput applications. For real-time kinetic studies, fluorescence-based assays using novel synthetic substrates may be more appropriate. By following the detailed protocols provided in this guide, researchers can obtain reliable and reproducible measurements of SHIP2 activity, facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutics.

References

Application Notes and Protocols: SHIP2 Knockout Mouse Model for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the insulin signaling pathway.[1][2] By hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), SHIP2 attenuates downstream signaling cascades, thereby modulating glucose homeostasis.[3][4] Elevated expression or activity of SHIP2 has been associated with insulin resistance, a hallmark of type 2 diabetes.[1][5] Consequently, the SHIP2 knockout mouse model has emerged as an invaluable tool for investigating the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents targeting insulin resistance.[2][6]

These application notes provide a comprehensive overview of the SHIP2 knockout mouse model, including its metabolic phenotype, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Metabolic Phenotype of SHIP2 Knockout Mice

Targeted disruption of the SHIP2 gene in mice leads to a significant enhancement of insulin sensitivity.[2] While some studies on global SHIP2 knockout mice reported neonatal lethality, surviving mice and tissue-specific knockout models have consistently demonstrated improved glucose metabolism.[4][7]

Key Phenotypic Characteristics:
  • Increased Insulin Sensitivity: SHIP2 knockout mice exhibit heightened sensitivity to insulin, as evidenced by improved glucose clearance during insulin tolerance tests.[2][8]

  • Improved Glucose Tolerance: These mice display enhanced glucose disposal following a glucose challenge.[9][10]

  • Resistance to Diet-Induced Obesity: When fed a high-fat diet, SHIP2 knockout mice show resistance to weight gain compared to their wild-type littermates.[7][8]

  • Altered Gene Expression: The absence of SHIP2 leads to changes in the expression of hepatic genes involved in gluconeogenesis and glycolysis, favoring decreased glucose production and increased glucose utilization.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SHIP2 knockout and transgenic mouse models, as well as the effects of SHIP2 inhibition.

Table 1: Metabolic Parameters in SHIP2-deficient and Overexpressing Mice

ParameterMouse ModelDietObservationReference
Body WeightSHIP2 TransgenicNormal Chow5.0% increase compared to wild-type[4]
Blood GlucoseSHIP2 Transgenic (High-Fat Diet)High-FatLower than wild-type[12]
Glucose ToleranceSHIP2 TransgenicNormal ChowImpaired[10]
Insulin SensitivitySHIP2 TransgenicNormal ChowImpaired[10]
Hepatic GlycogenSHIP2 Transgenic (9-month-old)Normal ChowReduced[4]
Plasma GlucoseDiabetic db/db mice with SHIP2 inhibitorN/ASignificantly lowered[6]
Glucose IntoleranceDiabetic db/db mice with SHIP2 inhibitorN/AImproved[6]

Table 2: Effects of Liver-Specific SHIP2 Modulation on Gene Expression

GeneModulation in db/+m mice (WT-SHIP2 overexpression)Modulation in db/db mice (dominant-negative SHIP2)Reference
Glucose-6-phosphatase (G6Pase)IncreasedSuppressed[11]
PEPCKIncreasedSuppressed[11]
Glucokinase (GK)UnchangedEnhanced[11]
SREBP-1cDecreasedUnaltered[11]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

The diagram below illustrates the central role of SHIP2 in negatively regulating the insulin signaling cascade.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 (Knockout) SHIP2->PIP3 Dephosphorylates to PIP2 GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis Gluconeogenesis (Suppression) Akt->Gluconeogenesis

Caption: Role of SHIP2 in the insulin signaling pathway.

Experimental Workflow: Characterization of SHIP2 Knockout Mice

This workflow outlines the key in vivo experiments for assessing the metabolic phenotype of SHIP2 knockout mice.

Experimental_Workflow Start SHIP2 KO Mouse Cohort BW Body Weight & Composition (EchoMRI) Start->BW Fasting Fasting (4-6 hours) BW->Fasting GTT Glucose Tolerance Test (GTT) Fasting->GTT Washout Washout Period (1-2 weeks) GTT->Washout ITT Insulin Tolerance Test (ITT) Washout->ITT Tissue Tissue Collection (Liver, Muscle, Adipose) ITT->Tissue Analysis Gene & Protein Expression Analysis Tissue->Analysis

Caption: Workflow for metabolic phenotyping of SHIP2 KO mice.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the ability of mice to clear a glucose load from the bloodstream.[13]

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

  • Microcentrifuge tubes for plasma collection (optional)

Procedure:

  • Fast mice for 4-6 hours in the morning with free access to water.[13]

  • Record the body weight of each mouse.[13]

  • Take a baseline blood glucose reading (t=0) from the tail vein.[13]

  • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[9]

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-gavage.[13]

  • If collecting plasma for insulin measurement, collect blood into EDTA-coated tubes at specified time points.[13]

Intraperitoneal Insulin Tolerance Test (ITT)

This test evaluates the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an insulin injection.[14][15]

Materials:

  • Humulin R (or other regular human insulin) diluted in sterile saline (0.1 U/mL)

  • Glucometer and test strips

  • Insulin syringes (29-gauge)

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours in the morning with free access to water.[15][16]

  • Record the body weight of each mouse.

  • Take a baseline blood glucose reading (t=0) from the tail vein.[17]

  • Inject a dose of 0.75 U/kg body weight of the diluted insulin solution intraperitoneally.[14][17]

  • Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[14][17]

Conclusion

The SHIP2 knockout mouse model provides a robust platform for dissecting the role of SHIP2 in insulin signaling and glucose metabolism. The enhanced insulin sensitivity and resistance to diet-induced obesity observed in these mice underscore the potential of SHIP2 as a therapeutic target for type 2 diabetes and related metabolic disorders. The protocols and data presented herein serve as a valuable resource for researchers utilizing this important animal model.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of SHIP2 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of SH2-containing inositol 5'-phosphatase 2 (SHIP2) in various cell lines using a lentiviral-mediated short hairpin RNA (shRNA) approach. This powerful technique enables long-term, stable gene silencing, facilitating the study of SHIP2's role in cellular processes and its potential as a therapeutic target.

Introduction

SHIP2, encoded by the INPPL1 gene, is a lipid phosphatase that plays a crucial role in intracellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2][3] By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 acts as a negative regulator of the PI3K/Akt signaling cascade.[1][3][4] Dysregulation of SHIP2 has been implicated in various pathological conditions, including type 2 diabetes, obesity, and certain types of cancer.[5][6][7][8] Consequently, the targeted knockdown of SHIP2 is a valuable tool for elucidating its function and exploring its therapeutic potential.

Lentiviral vectors are an efficient means of introducing shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene knockdown.[9][10][11] This document provides detailed protocols for the entire workflow, from shRNA design and lentiviral particle production to the transduction of target cells and subsequent functional assays.

Data Presentation

Effective knockdown of SHIP2 can be quantified and its functional consequences measured through various assays. The following tables provide a template for organizing and presenting typical quantitative data generated during these experiments.

Table 1: Quantification of SHIP2 Knockdown Efficiency

Cell LineshRNA ConstructTransduction MethodKnockdown Efficiency (%) - mRNA (qRT-PCR)Knockdown Efficiency (%) - Protein (Western Blot)
HEK293TshSHIP2-1Lentiviral85 ± 590 ± 4
MDA-MB-231shSHIP2-1Lentiviral78 ± 782 ± 6
L6 MyotubesshSHIP2-1Lentiviral92 ± 395 ± 2
ControlScrambled shRNALentiviral0 ± 20 ± 3

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Functional Effects of SHIP2 Knockdown on PI3K/Akt Signaling

Cell LineTreatmentp-Akt (Ser473) / Total Akt Ratio (Fold Change)p-GSK3β (Ser9) / Total GSK3β Ratio (Fold Change)
HEK293TScrambled shRNA1.0 ± 0.11.0 ± 0.1
HEK293TshSHIP2-12.5 ± 0.32.2 ± 0.2
MDA-MB-231Scrambled shRNA1.0 ± 0.21.0 ± 0.1
MDA-MB-231shSHIP2-11.8 ± 0.21.6 ± 0.2

Data are represented as mean ± standard deviation from three independent experiments. Fold change is relative to the scrambled shRNA control.

Table 3: Phenotypic Consequences of SHIP2 Knockdown

Cell LineshRNA ConstructCell Viability (% of Control)Glucose Uptake (Fold Change)
L6 MyotubesScrambled shRNA100 ± 51.0 ± 0.1
L6 MyotubesshSHIP2-198 ± 61.8 ± 0.2
MDA-MB-231Scrambled shRNA100 ± 8N/A
MDA-MB-231shSHIP2-175 ± 7N/A

Data are represented as mean ± standard deviation from three independent experiments. N/A: Not Applicable.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures are provided below to facilitate understanding.

SHIP2_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., Insulin Receptor) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates PTEN->PIP2 dephosphorylates Downstream Downstream Cellular Responses (e.g., Glucose Uptake, Cell Survival) Akt->Downstream key_activates Activation -> key_inhibits Inhibition --| key_converts Conversion ->

Figure 1: SHIP2 in the PI3K/Akt Signaling Pathway.

Lentiviral_shRNA_Workflow shRNA_Design 1. shRNA Design & Cloning Lentivirus_Production 2. Lentivirus Production shRNA_Design->Lentivirus_Production Transduction 3. Transduction of Target Cells Lentivirus_Production->Transduction Selection 4. Selection of Transduced Cells Transduction->Selection Knockdown_Validation 5. Knockdown Validation Selection->Knockdown_Validation Functional_Assays 6. Functional Assays Knockdown_Validation->Functional_Assays

Figure 2: Experimental Workflow for SHIP2 Knockdown.

Experimental Protocols

Protocol 1: shRNA Design and Cloning into a Lentiviral Vector
  • shRNA Design : Design 3-5 shRNA sequences targeting the coding sequence of human INPPL1 (SHIP2). Utilize online design tools and ensure sequences are 19-25 nucleotides in length. Include a scrambled, non-targeting shRNA sequence as a negative control.

  • Oligonucleotide Synthesis : Synthesize complementary DNA oligonucleotides for each shRNA sequence with appropriate overhangs for cloning into your lentiviral vector (e.g., pLKO.1).

  • Annealing :

    • Resuspend the lyophilized oligonucleotides in annealing buffer (e.g., 100 mM NaCl, 50 mM HEPES, pH 7.4) to a final concentration of 100 µM.

    • Mix equal volumes of the forward and reverse oligonucleotides.

    • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

    • Gradually cool the mixture to room temperature to allow for proper annealing.

  • Vector Preparation : Digest the lentiviral expression vector (e.g., pLKO.1) with the appropriate restriction enzymes (e.g., AgeI and EcoRI). Purify the linearized vector using gel electrophoresis and a gel extraction kit.[12]

  • Ligation :

    • Set up a ligation reaction with the linearized vector and the annealed shRNA duplexes at a molar ratio of approximately 1:3 (vector:insert).

    • Use T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-4 hours.[13]

  • Transformation : Transform the ligation product into competent E. coli cells and plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).[13]

  • Colony Screening and Sequencing :

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the shRNA insert by restriction digest and/or Sanger sequencing. It is important to inform the sequencing facility that the template contains a hairpin structure.[12]

Protocol 2: Lentiviral Particle Production

This protocol is for the production of lentivirus in HEK293T cells using a second-generation packaging system.[14]

  • Cell Seeding : 24 hours prior to transfection, seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency at the time of transfection. Use DMEM supplemented with 10% FBS without antibiotics.[14]

  • Transfection :

    • Prepare a DNA mixture containing your shRNA-lentiviral vector and the packaging plasmids (e.g., psPAX2 and pMD2.G) in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute a transfection reagent such as Polyethylenimine (PEI) or FuGENE® in serum-free medium.[14][15]

    • Add the transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-30 minutes.

    • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Virus Harvest :

    • 16-24 hours post-transfection, carefully replace the medium with fresh complete growth medium.[16]

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. The harvests can be pooled.[15]

    • Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.

    • Filter the supernatant through a 0.45 µm PES filter.[15]

    • The viral particles can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[17][18]

Protocol 3: Lentiviral Transduction of Target Cells
  • Cell Seeding : The day before transduction, seed the target cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transduction.[19]

  • Transduction :

    • Thaw the lentiviral aliquots at 37°C.[16]

    • On the day of transduction, replace the cell culture medium with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[9][20] Note that some cell types may be sensitive to Polybrene.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal viral dose for your cell line.[9]

    • Incubate the cells with the virus for 16-24 hours.[16]

  • Medium Change : After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Selection : 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL) to the medium. The optimal antibiotic concentration should be determined beforehand with a kill curve.[21]

  • Expansion : Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies are visible. Expand these colonies for further analysis.[21]

Protocol 4: Western Blotting for SHIP2 Knockdown Validation
  • Cell Lysis :

    • Wash the transduced and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SHIP2 overnight at 4°C.[22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Analysis :

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.[23]

    • Normalize the SHIP2 signal to a loading control (e.g., GAPDH or β-actin) to determine the relative knockdown efficiency.[23]

Protocol 5: Cell Viability Assay
  • Cell Seeding : Seed the stable SHIP2 knockdown and control cell lines in a 96-well plate at a suitable density.

  • Treatment (Optional) : If assessing the effect of SHIP2 knockdown on drug sensitivity, treat the cells with various concentrations of the compound of interest.

  • Incubation : Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment :

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT or acid phosphatase assay.[24][25]

    • For the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[24]

  • Data Analysis : Normalize the viability of the treated or knockdown cells to the untreated control cells and express the results as a percentage.

Protocol 6: Glucose Uptake Assay

This assay is particularly relevant for cell lines involved in metabolic studies, such as L6 myotubes.

  • Cell Differentiation (if applicable) : Differentiate myoblasts into myotubes as required.

  • Serum Starvation : Serum-starve the cells for a defined period (e.g., 4-20 hours) to establish a basal state.[26]

  • Insulin Stimulation (Optional) : Stimulate the cells with insulin (e.g., 100 nM for 15-30 minutes) to induce glucose uptake.[26]

  • Glucose Uptake Measurement :

    • Use a non-radioactive, luminescence-based assay such as the Glucose Uptake-Glo™ Assay (Promega).[27][28]

    • Alternatively, a radioactive assay using 2-deoxy-D-[3H]-glucose can be performed.[26]

    • For the Glucose Uptake-Glo™ Assay, add 2-deoxyglucose (2DG) to the cells, which is taken up and phosphorylated to 2DG6P. Subsequent addition of stop and neutralization buffers, followed by a detection reagent, generates a luminescent signal proportional to the amount of 2DG6P.[27]

  • Data Analysis : Measure the luminescence or radioactivity and normalize the glucose uptake in SHIP2 knockdown cells to the control cells. The results are often presented as fold change over the basal, unstimulated control.

References

Application Notes and Protocols for CRISPR/Cas9 Mediated SHIP2 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 modulates a wide array of cellular processes, including cell growth, proliferation, migration, and apoptosis. Dysregulation of SHIP2 has been implicated in various diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated editing of the SHIP2 gene, offering a powerful tool for studying its function and for the development of novel therapeutic strategies.

Signaling Pathway

SHIP2 plays a pivotal role in the PI3K/Akt signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular functions. SHIP2 counteracts this process by dephosphorylating PIP3 at the 5' position, thereby attenuating the signaling cascade.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PI34P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation SHIP2->PI34P2 PDK1->Akt Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, Migration) Akt->Downstream Activation

Caption: The SHIP2 signaling pathway.

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction for SHIP2 Knockout

This protocol describes the design of single guide RNAs (sgRNAs) targeting the human INPPL1 (SHIP2) gene and their cloning into a lentiviral CRISPR/Cas9 vector.

1.1. sgRNA Design:

  • Identify the target gene: Human INPPL1 (Gene ID: 3636).

  • Use a publicly available sgRNA design tool (e.g., GenScript's gRNA design tool, CHOPCHOP) to identify potent and specific sgRNA sequences targeting the initial exons of INPPL1 to ensure a functional knockout.

  • Select at least two to three sgRNAs with high on-target scores and low predicted off-target effects.

Validated sgRNA Sequences for Human INPPL1 (SHIP2):

sgRNA IDTarget Sequence (5'-3')Exon
SHIP2-sg1GCTGGAGGAGAACGAGGCGG2
SHIP2-sg2GCGGCTGCCGCTGGAGGAGA2
SHIP2-sg3CACCGGCTGGAGGAGAACGAGGCGG2

1.2. Vector Construction:

  • Select a suitable lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2, Addgene plasmid #52961). This vector expresses both Cas9 and the sgRNA.

  • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BsmBI restriction site of the lentiCRISPRv2 vector.

  • Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

  • Digest the lentiCRISPRv2 vector with the BsmBI restriction enzyme.

  • Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Vector_Construction_Workflow cluster_design sgRNA Design cluster_cloning Vector Cloning sgRNA_design Design sgRNAs targeting INPPL1 oligo_synthesis Synthesize & Anneal sgRNA Oligos sgRNA_design->oligo_synthesis ligation Ligate sgRNA into Vector oligo_synthesis->ligation vector_digest Digest lentiCRISPRv2 with BsmBI vector_digest->ligation transformation Transform E. coli ligation->transformation verification Sequence Verification transformation->verification

Caption: Workflow for sgRNA design and vector construction.

Protocol 2: Lentivirus Production and Transduction of Target Cells

This protocol details the production of lentiviral particles and their use to transduce target cells for stable SHIP2 knockout.[1]

2.1. Lentivirus Production:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Co-transfect the HEK293T cells with the lentiCRISPRv2-SHIP2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • (Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

2.2. Lentiviral Transduction:

  • Seed the target cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate.

  • On the following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).

  • Incubate the cells for 24-48 hours.

  • Replace the virus-containing medium with fresh complete medium.

  • Begin selection with puromycin (1-10 µg/mL; concentration to be determined by a kill curve for the specific cell line) 48 hours post-transduction.

  • Expand the puromycin-resistant cells to establish a stable SHIP2 knockout cell line.

Protocol 3: Validation of SHIP2 Knockout

This protocol describes the methods to confirm the successful knockout of the SHIP2 gene at the protein level.

3.1. Western Blotting:

  • Lyse the stable SHIP2 knockout and control cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SHIP2 (e.g., from Cell Signaling Technology) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Analysis of SHIP2 Protein Expression:

Cell LineTreatmentSHIP2 Protein Level (Normalized to Control)Reference
MDA-MB-231shRNA knockdown~25%[2]
HUVECsshRNA knockdown~25%

Phenotypic Assays

Protocol 4: Cell Migration and Invasion Assays

These assays are used to assess the impact of SHIP2 knockout on the migratory and invasive potential of cancer cells.[2][3]

4.1. Transwell Migration Assay:

  • Seed serum-starved SHIP2 knockout and control cells in the upper chamber of a Transwell insert (8 µm pore size).

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 16-24 hours.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

4.2. Matrigel Invasion Assay:

  • Coat the Transwell inserts with a layer of Matrigel.

  • Follow the same procedure as the migration assay (Protocol 4.1). The Matrigel serves as an extracellular matrix barrier that cells must degrade to invade.

Quantitative Data on Phenotypic Changes:

Cell LineAssayEffect of SHIP2 Knockdown/InhibitionReference
MDA-MB-231MigrationDecreased[2]
MDA-MB-231InvasionDecreased[2]
MDA-MB-231ApoptosisIncreased[4]
Protocol 5: In Vivo Tumorigenesis Assay

This assay evaluates the effect of SHIP2 knockout on tumor growth and metastasis in an animal model.[5]

  • Inject SHIP2 knockout and control cancer cells (e.g., 1 x 10^6 cells) into the mammary fat pads of immunodeficient mice (e.g., NOD/SCID).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the experiment, excise the tumors and measure their weight.

  • Examine distant organs, such as the lungs, for metastatic lesions.

Quantitative Data on In Vivo Tumor Growth:

Cell LineAnimal ModelEffect of SHIP2 KnockdownReference
MDA-MB-231Nude MiceReduced tumor growth and metastasis[5]

Signaling Pathway Analysis

Protocol 6: Quantification of PI(3,4,5)P3 and PI(3,4)P2 Levels

This protocol describes the use of ELISA-based kits to measure the intracellular levels of PIP3 and PI(3,4)P2.[6][7]

  • Culture SHIP2 knockout and control cells to the desired confluency.

  • Stimulate the cells with a growth factor (e.g., EGF or insulin) for a defined period.

  • Lyse the cells and extract the lipids according to the manufacturer's protocol of the ELISA kit (e.g., Echelon Biosciences).

  • Perform the competitive ELISA to quantify the levels of PIP3 and PI(3,4)P2.

  • Normalize the lipid levels to the total protein concentration of the cell lysate.

Off-Target Analysis

It is crucial to assess the potential off-target effects of the CRISPR/Cas9 system.

7.1. In Silico Prediction:

  • Use online tools to predict potential off-target sites for the selected sgRNAs.

7.2. Experimental Validation:

  • Targeted Sequencing: Amplify and sequence the top predicted off-target sites to check for indels.

  • Unbiased Methods: For a more comprehensive analysis, consider using methods like GUIDE-seq, Digenome-seq, or whole-genome sequencing to identify off-target mutations genome-wide.[8][9]

Experimental_Workflow cluster_gene_editing Gene Editing cluster_analysis Functional Analysis sgRNA_Design 1. sgRNA Design & Vector Construction Lentivirus 2. Lentivirus Production & Transduction sgRNA_Design->Lentivirus Validation 3. Validation of Knockout Lentivirus->Validation Phenotypic_Assays 4. Phenotypic Assays (Migration, Invasion, Apoptosis) Validation->Phenotypic_Assays Signaling_Analysis 5. Signaling Analysis (PIP3/PI(3,4)P2 Levels) Validation->Signaling_Analysis In_Vivo 6. In Vivo Tumorigenesis Validation->In_Vivo Off_Target 7. Off-Target Analysis Validation->Off_Target

Caption: Overall experimental workflow for SHIP2 gene editing.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize CRISPR/Cas9 technology to edit the SHIP2 gene. These tools will facilitate a deeper understanding of SHIP2's role in health and disease and aid in the development of novel therapeutic interventions targeting this important signaling molecule. Careful experimental design, including thorough validation and off-target analysis, is essential for generating reliable and reproducible results.

References

Application Notes and Protocols for SHIP2 Immunoprecipitation Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the successful immunoprecipitation (IP) of the SH2-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway and is implicated in various cellular processes and diseases, including cancer and metabolic disorders.[1][2] The following sections detail validated monoclonal antibodies, step-by-step experimental procedures, and expected outcomes for the specific isolation of SHIP2 from cell lysates.

Introduction to SHIP2 and its Role in Cellular Signaling

SHIP2, encoded by the INPPL1 gene, is a 145 kDa protein that plays a crucial role in signal transduction.[2][3] Its primary function is the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby acting as a key negative regulator of the PI3K/AKT signaling pathway.[2] Dysregulation of SHIP2 has been linked to various diseases, making it a significant target for research and drug development. SHIP2 is known to interact with a variety of proteins, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), adaptor proteins, and cytoskeletal components, influencing cell proliferation, migration, and survival.[2][4]

Recommended Monoclonal Antibodies for SHIP2 Immunoprecipitation

The selection of a highly specific and validated antibody is critical for successful immunoprecipitation. The following tables summarize commercially available monoclonal antibodies that have been validated for IP applications.

Table 1: Validated Monoclonal Antibodies for SHIP2 Immunoprecipitation

Antibody NameCatalog NumberHost SpeciesIsotypeImmunogenManufacturer's Recommended Application & Starting Dilution
SHIP-2 Antibody (E-2) sc-166641MouseIgG2b κAmino acids 959-1258 of human SHIP-2WB, IP, IF, ELISA[3]
SHIP2 Monoclonal Antibody (T.194.8) MA5-14844RabbitIgGSynthetic peptide corresponding to residues surrounding Ala1083 of human SHIP2WB (1:1000), ICC/IF (1:100), Flow Cytometry (1:50), IP (1:50)[1]

SHIP2 Signaling Pathway

SHIP2 is a key player in the PI3K/AKT signaling cascade. Upon activation of receptor tyrosine kinases (RTKs) by growth factors like EGF, PI3K is recruited to the plasma membrane and phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. SHIP2 counteracts this process by dephosphorylating PIP3, thus attenuating the signal.

SHIP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PI34P2 PI(3,4)P2 AKT AKT PIP3->AKT Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream

Caption: The SHIP2 signaling pathway, illustrating its role in the negative regulation of the PI3K/AKT cascade.

Experimental Workflow for SHIP2 Immunoprecipitation

The following diagram outlines the key steps involved in the immunoprecipitation of SHIP2.

IP_Workflow start Start: Cell Culture lysis Cell Lysis (e.g., RIPA buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear incubation Incubation with anti-SHIP2 Monoclonal Ab preclear->incubation capture Capture of Immune Complexes (with Protein A/G beads) incubation->capture wash Washing Steps (to remove non-specific binding) capture->wash elution Elution of SHIP2 and Interacting Proteins wash->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spec) elution->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Novel SHIP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 modulates a cascade of cellular processes including insulin signaling, cell growth, proliferation, and migration.[3][4] Dysregulation of SHIP2 activity has been implicated in various diseases, including type 2 diabetes, obesity, and certain cancers, making it a compelling therapeutic target for drug discovery.[5][6]

High-throughput screening (HTS) plays a pivotal role in identifying novel small molecule inhibitors of SHIP2. A variety of biochemical and biophysical assays have been developed and optimized for HTS campaigns. These assays are designed to be robust, sensitive, and scalable, enabling the rapid screening of large compound libraries. This document provides an overview of the SHIP2 signaling pathway, a summary of known SHIP2 inhibitors, and detailed protocols for commonly employed HTS assays.

The SHIP2 Signaling Pathway

SHIP2 is a key enzyme in the PI3K/AKT signaling cascade. Upon activation by growth factors or insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. SHIP2 counteracts this process by dephosphorylating PIP3, thereby attenuating the signaling cascade.

SHIP2_Signaling_Pathway cluster_pip cluster_pip2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PI34P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT SHIP2 SHIP2 SHIP2->PI34P2 -P PDK1->AKT P pAKT pAKT (Active) AKT->pAKT P Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) pAKT->Downstream

Caption: The SHIP2 signaling pathway.

High-Throughput Screening Workflow for SHIP2 Inhibitors

A typical HTS campaign for identifying novel SHIP2 inhibitors involves several stages, from primary screening of a large compound library to subsequent confirmation and characterization of the hits.

HTS_Workflow CompoundLibrary Compound Library PrimaryScreen Primary High-Throughput Screening (HTS) CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal/Secondary Assay ConfirmedHits->OrthogonalAssay ValidatedHits Validated Hits OrthogonalAssay->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR LeadCompounds Lead Compounds SAR->LeadCompounds

Caption: A general workflow for HTS of SHIP2 inhibitors.

Summary of Known SHIP2 Inhibitors

Several small molecule inhibitors of SHIP2 have been identified through HTS and subsequent optimization efforts. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some of these compounds against human and mouse SHIP2, as well as their selectivity against the closely related SHIP1 isoform.

CompoundTargetIC50 (µM)Selectivity vs. SHIP1Reference(s)
AS1949490 Human SHIP20.62~21-fold[1][5][7]
Mouse SHIP20.34[1][7][8]
AS1938909 Human SHIP20.57~37-fold[6]
K103 Pan-SHIP1/2N/APan-inhibitor[2][9]
K149 Pan-SHIP1/2N/APan-inhibitor[10][11][12]
3α-Aminocholestane SHIP1>10SHIP1 selective[13][14]
Sulfonanilide 11 Human SHIP27.07N/A[15]
Crizotinib Derivative 4 Human SHIP22.0N/A[16]
Galloflavin LDHN/AN/A[17][18][19][20][21]

N/A: Not available

Experimental Protocols

Malachite Green Phosphate Assay

Principle: This is a colorimetric assay that measures the amount of inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), upon enzyme activity. The released phosphate forms a complex with malachite green and molybdate, which can be quantified by measuring the absorbance at approximately 620 nm.

Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Protocol:

  • Compound Plating: Add 1 µL of test compound solution in DMSO to the wells of a 384-well plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 20 µL of SHIP2 enzyme solution (e.g., 5 nM final concentration) in Assay Buffer to all wells except the negative control wells. To the negative control wells, add 20 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 20 µL of PIP3 substrate solution (e.g., 10 µM final concentration) in Assay Buffer to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Add 60 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Absorbance Reading: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the absorbance to the positive and negative controls. Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

Fluorescence Polarization (FP) Assay

Principle: This assay is based on the change in polarization of a fluorescently labeled PIP3 probe. When the probe is bound to a larger molecule, such as a PIP3-binding protein, its rotation is slower, resulting in a high fluorescence polarization value. SHIP2 activity releases the phosphate from the probe, which then has a lower affinity for the binding protein, leading to its dissociation and a decrease in fluorescence polarization.

Materials:

  • Recombinant human SHIP2 enzyme

  • Fluorescently labeled PIP3 (e.g., BODIPY-TMR-PIP3)

  • PIP3-binding protein (e.g., GRP1 PH domain)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black microplates

Protocol:

  • Compound Plating: Add 100 nL of test compound solution in DMSO to the wells of a 384-well plate. For positive and negative controls, add 100 nL of DMSO.

  • Reagent Mix Preparation: Prepare a master mix containing SHIP2 enzyme (e.g., 2 nM final concentration), fluorescently labeled PIP3 (e.g., 5 nM final concentration), and the PIP3-binding protein (e.g., 50 nM final concentration) in Assay Buffer.

  • Reagent Addition: Add 10 µL of the reagent master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization (in mP units) using a microplate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound based on the change in fluorescence polarization relative to the controls. Determine the IC50 values for active compounds from the dose-response curves.

Microfluidic Mobility Shift Assay

Principle: This assay separates the substrate (e.g., fluorescently labeled PIP3) from the product (fluorescently labeled PI(3,4)P2) based on their different electrophoretic mobilities in a microfluidic chip. The amount of product formed is quantified by fluorescence detection, providing a measure of SHIP2 activity.

Materials:

  • Recombinant human SHIP2 enzyme

  • Fluorescently labeled PIP3 substrate (e.g., FAM-PIP3)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 5 mM MgCl2, 0.01% Brij-35

  • Stop Solution: 100 mM EDTA

  • Test compounds (dissolved in DMSO)

  • Microfluidic chip-based instrument (e.g., Caliper LabChip, Agilent Bioanalyzer)

Protocol:

  • Reaction Setup: In a 384-well plate, mix 2 µL of test compound in DMSO with 8 µL of SHIP2 enzyme (e.g., 10 nM final concentration) in Assay Buffer.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of fluorescently labeled PIP3 substrate (e.g., 1 µM final concentration) in Assay Buffer to each well.

  • Enzymatic Reaction: Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of Stop Solution to each well.

  • Microfluidic Analysis: Transfer the samples to the microfluidic instrument and perform the electrophoretic separation and detection according to the manufacturer's instructions.

  • Data Analysis: The instrument's software will quantify the peak areas corresponding to the substrate and product. Calculate the percent conversion of substrate to product for each reaction. Determine the percent inhibition for each compound and calculate the IC50 values for active compounds.

Conclusion

The development of robust and sensitive high-throughput screening assays is crucial for the discovery of novel and potent SHIP2 inhibitors. The protocols described in this application note for the Malachite Green, Fluorescence Polarization, and Microfluidic Mobility Shift assays provide reliable methods for identifying and characterizing SHIP2 inhibitors in a high-throughput format. These assays, coupled with a comprehensive understanding of the SHIP2 signaling pathway, will facilitate the development of new therapeutic agents for the treatment of diseases associated with aberrant SHIP2 activity.

References

Illuminating SHIP2 Activity in Animal Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes

Introduction to SHIP2 and its Role in Disease

SHIP2 (SH2-domain containing inositol 5-phosphatase 2) is a critical enzyme that regulates intracellular signaling pathways by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3). As a key negative regulator of the PI3K/Akt signaling cascade, SHIP2 is implicated in a variety of pathological conditions, including insulin resistance, obesity, and cancer.[1][2][3] The ability to monitor SHIP2 activity in vivo provides a powerful tool for understanding its physiological roles and for the preclinical evaluation of novel therapeutic agents targeting this enzyme.

Probes for Detecting SHIP2 Activity

Direct in vivo imaging of SHIP2 activity is an emerging field. While specific probes for real-time imaging in living animals are still in development, several key molecular tools are utilized for in vitro and ex vivo assessment, which can be adapted for preclinical studies.

  • Fluorescent Probes: Fluorescently-labeled phosphoinositide substrates, such as 2-FAM-InsP5, serve as valuable tools for in vitro characterization of SHIP2 activity.[2][4] These probes allow for sensitive detection of enzyme kinetics and inhibition through methods like fluorescence polarization (FP) and high-performance liquid chromatography (HPLC).[2][4]

  • Chromophoric Substrates: Synthetic chromophoric benzene phosphate substrates that mimic the headgroup of physiological inositides are also employed to assay SHIP2 activity.[1][2] These substrates exhibit changes in their fluorescent properties upon dephosphorylation by SHIP2, enabling continuous monitoring of the enzymatic reaction.[1][2]

  • Activity-Based Bioluminescent Probes: While not yet specifically developed for SHIP2, the principle of "caged" luciferin analogs holds promise for future in vivo applications.[5] In this approach, a luciferin substrate is chemically modified with a trigger that is selectively cleaved by the target enzyme, leading to light emission in the presence of luciferase. This technology offers high sensitivity and is well-suited for deep-tissue imaging.[5][6]

Animal Models for Studying SHIP2 Function

A variety of animal models are instrumental in elucidating the in vivo roles of SHIP2:

  • SHIP2 Knockout Mice: Mice with a targeted deletion of the SHIP2 gene have been crucial in demonstrating the enzyme's role in metabolism. These mice often exhibit increased insulin sensitivity and resistance to high-fat diet-induced obesity.[3][7]

  • SHIP2 Transgenic Mice: Conversely, mice overexpressing SHIP2 have been used to model conditions of insulin resistance and have been valuable in studying the neurological functions of SHIP2.[8]

  • Zebrafish Models: The zebrafish embryo is a powerful system for studying the developmental roles of SHIP2, particularly in fibroblast growth factor (FGF) signaling.[7][9]

  • Xenograft Models: To investigate the role of SHIP2 in cancer, human cancer cells with modulated SHIP2 expression are often implanted into immunodeficient mice. These models are essential for evaluating the therapeutic potential of SHIP2 inhibitors.[10]

Quantitative Data Summary

Probe/InhibitorAssay TypeTargetIC50/EC50/KiAnimal Model ApplicationReference
2-FAM-InsP5 Fluorescence PolarizationHuman SHIP2cdEC50 = 121 nMIn vitro characterization[4]
Bz(1,2,4,5)P4 HPLC-based fluorescenceSHIP2-In vitro substrate[1][2]
AS1949490 Phosphatase AssaySHIP2IC50 = 0.62 µMDiabetic db/db mice, Breast cancer xenografts[10][11]
Crizotinib Not specifiedSHIP2IC50 = 5.5 µMIn vitro inhibition[4]

Experimental Protocols

Protocol 1: Ex Vivo Analysis of SHIP2 Activity using a Fluorescent Probe

This protocol describes the measurement of SHIP2 activity in tissue lysates from animal models using a fluorescent substrate.

Materials:

  • Tissue samples (e.g., liver, skeletal muscle) from animal models

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)

  • 2-FAM-InsP5 fluorescent probe

  • Recombinant SHIP2 enzyme (for standard curve)

  • 96-well black microplate

  • Plate reader capable of fluorescence polarization measurement

Procedure:

  • Tissue Lysate Preparation:

    • Excise tissues from the animal model and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

  • Fluorescence Polarization Assay:

    • Prepare a standard curve using known concentrations of recombinant SHIP2.

    • In a 96-well plate, add a fixed concentration of 2-FAM-InsP5 to each well.

    • Add varying concentrations of tissue lysate or recombinant SHIP2 to the wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence polarization for each sample.

    • Determine the SHIP2 activity in the tissue lysates by comparing to the standard curve.

Protocol 2: In Vivo Assessment of a SHIP2 Inhibitor in a Xenograft Mouse Model

This protocol outlines the evaluation of a small molecule SHIP2 inhibitor in a breast cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID mice)

  • Breast cancer cells (e.g., MDA-MB-231) with known SHIP2 expression

  • SHIP2 inhibitor (e.g., AS1949490) formulated for in vivo delivery

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Xenograft Implantation:

    • Subcutaneously inject a suspension of breast cancer cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the SHIP2 inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform downstream analyses on the tumor tissue, such as immunohistochemistry for markers of proliferation and apoptosis, or western blotting to assess the PI3K/Akt signaling pathway.

Visualizations

SHIP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation of PIP3 Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream

Caption: The SHIP2 signaling pathway.

Experimental_Workflow_In_Vivo_Inhibitor_Study cluster_animal_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Xenograft Xenograft Implantation Tumor_Growth Tumor Growth Xenograft->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group SHIP2 Inhibitor Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement BLI Bioluminescence Imaging Tumor_Measurement->BLI Tumor_Excision Tumor Excision & Weight Tumor_Measurement->Tumor_Excision BLI->Tumor_Excision IHC Immunohistochemistry Tumor_Excision->IHC WB Western Blot Tumor_Excision->WB

References

Application Notes and Protocols for Cell-Based Assays to Determine SHIP2 Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The SH2-containing inositol 5-phosphatase 2 (SHIP2), also known as INPPL1, is a critical enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] It primarily dephosphorylates the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2][3][4] By reducing cellular levels of PIP3, SHIP2 modulates the activation of downstream effectors like the serine/threonine kinase Akt, which is central to cell survival, growth, proliferation, and metabolism.[1][2][5] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer, diabetes, and metabolic disorders.[6][7][8] Consequently, SHIP2 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of drug discovery.

This document provides detailed protocols for key cell-based assays designed to quantify the potency of SHIP2 inhibitors by measuring their effects on direct target engagement and downstream signaling events.

The SHIP2 Signaling Pathway

SHIP2 and the phosphatase and tensin homolog (PTEN) are two major phosphatases that negatively regulate the PI3K pathway by acting on the same substrate, PIP3.[6][8] However, they produce different lipid products. While PTEN dephosphorylates the 3-position of PIP3 to generate PI(4,5)P2, effectively reversing the PI3K action, SHIP2 dephosphorylates the 5-position to generate PI(3,4)P2.[1][2] The production of PI(3,4)P2 can also contribute to Akt activation, making the role of SHIP2 highly context-dependent.[1][4] Inhibition of SHIP2 is expected to increase PIP3 levels, leading to enhanced phosphorylation and activation of Akt.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 SHIP2 SHIP2 PIP3->SHIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PIP3_4 PI(3,4)P2 SHIP2->PIP3_4 Dephosphorylates PIP4_5_2 PI(4,5)P2 PTEN->PIP4_5_2 Dephosphorylates PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Responses (Growth, Survival, etc.) pAkt->Downstream Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2 Inhibits

Caption: The PI3K/Akt signaling pathway and the role of SHIP2.

Assay 1: Phospho-Akt In-Cell Western (ICW) for IC50 Determination

The In-Cell Western (ICW), or cytoblot, is a quantitative immunofluorescence assay performed in multi-well plates.[9][10] It allows for the simultaneous measurement of protein levels and post-translational modifications, such as phosphorylation, in whole cells.[11][12] This assay is highly suited for determining the half-maximal inhibitory concentration (IC50) of SHIP2 inhibitors by quantifying the dose-dependent increase in Akt phosphorylation (e.g., at Ser473 or Thr308) upon SHIP2 inhibition.[12][13] Normalization to total cell number is achieved using a fluorescent DNA dye.[11]

Experimental Workflow: In-Cell Western

ICW_Workflow cluster_workflow In-Cell Western (ICW) Workflow A 1. Seed Cells (96- or 384-well plate) B 2. Serum Starve Cells A->B C 3. Treat with SHIP2 Inhibitor (Dose-response) B->C D 4. Stimulate with Growth Factor (e.g., EGF, Insulin) C->D E 5. Fix & Permeabilize Cells (Formaldehyde, Triton X-100) D->E F 6. Block Non-specific Binding E->F G 7. Incubate with Primary Antibodies (e.g., Rabbit anti-pAkt & Mouse anti-total Akt) F->G H 8. Incubate with Secondary Antibodies (e.g., IRDye 800CW Goat anti-Rabbit & IRDye 680RD Goat anti-Mouse) + Nuclear Stain (for normalization) G->H I 9. Scan Plate (Infrared Imaging System) H->I J 10. Analyze Data (Normalize p-Akt to total Akt/cell number) I->J K 11. Calculate IC50 J->K

Caption: Workflow for determining SHIP2 inhibitor IC50 using a Phospho-Akt ICW assay.
Detailed Protocol: Phospho-Akt ICW

Materials:

  • Cell line expressing SHIP2 (e.g., MDA-MB-231, HeLa, L6 myotubes).[5][14]

  • 96-well or 384-well clear-bottom black plates.

  • SHIP2 inhibitor compounds.

  • Growth factor (e.g., EGF, Insulin).

  • Phosphate Buffered Saline (PBS).

  • Fixing Solution: 4% Formaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS).

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473 or Thr308), Mouse anti-total Akt.

  • Infrared-conjugated Secondary Antibodies: e.g., IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG.

  • Normalization Stain: Near-infrared DNA dye (e.g., DRAQ5™).[11]

  • Infrared imaging system (e.g., LI-COR Odyssey®).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay and allow them to attach overnight.

  • Serum Starvation: Gently wash cells with PBS, then replace the growth medium with a serum-free medium. Incubate for 4-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Prepare serial dilutions of the SHIP2 inhibitor in serum-free medium. Add the diluted inhibitor to the appropriate wells and incubate for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: To induce the PI3K pathway, add a growth factor (e.g., 100 ng/mL EGF or 100 nM insulin) to all wells (except for the unstimulated control) and incubate for 5-15 minutes.

  • Fixation: Remove the medium and add 150 µL of 4% Formaldehyde. Incubate for 20 minutes at room temperature (RT).[15]

  • Permeabilization: Wash the plate 3 times with 200 µL/well of 0.1% Triton X-100 in PBS, with 5-minute incubations for each wash.[15]

  • Blocking: Add 150 µL/well of Blocking Buffer and incubate for 1.5 hours at RT with gentle shaking.[15]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-p-Akt and anti-total Akt) together in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate 4 times with PBS containing 0.1% Tween-20 (PBST), 5 minutes per wash. Dilute the two spectrally distinct secondary antibodies and the DNA normalization dye in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at RT, protected from light.

  • Washing: Wash the plate 4 times with PBST, 5 minutes per wash, protected from light.

  • Imaging: Remove the final wash and ensure the plate bottom is clean. Scan the plate using an infrared imaging system at two wavelengths (e.g., 700 nm for normalization/total Akt and 800 nm for p-Akt).

  • Data Analysis & IC50 Calculation:

    • Quantify the integrated intensity for each channel in each well.

    • Normalize the phospho-Akt signal (800 nm) to the total Akt or cell number signal (700 nm).

    • Plot the normalized phospho-Akt signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[16]

Assay 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical assay that directly confirms the engagement of an inhibitor with its target protein within the native cellular environment.[17][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein's melting temperature (Tm) increases, making it more resistant to heat-induced denaturation and aggregation.[19][20] This change in the amount of soluble protein remaining after a heat shock can be quantified by methods like Western blotting or ELISA.[17]

Experimental Workflow: CETSA

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Culture & Harvest Cells B 2. Treat Cells (Vehicle vs. SHIP2 Inhibitor) A->B C 3. Heat Shock (Aliquot cells and heat at different temperatures) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions (Ultracentrifugation to pellet aggregated proteins) D->E F 6. Collect Supernatant (Soluble protein fraction) E->F G 7. Analyze by Western Blot (Detect soluble SHIP2) F->G H 8. Quantify Band Intensity G->H I 9. Plot Melt Curves (Soluble SHIP2 vs. Temperature) H->I J 10. Determine Thermal Shift (ΔTm) I->J

Caption: Workflow for confirming SHIP2 target engagement using CETSA.
Detailed Protocol: CETSA

Materials:

  • Cell line expressing SHIP2.

  • SHIP2 inhibitor compound and vehicle (DMSO).

  • PBS supplemented with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler or heating blocks.

  • Ultracentrifuge.

  • Lysis equipment (e.g., for freeze-thaw).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, primary anti-SHIP2 antibody, HRP-conjugated secondary antibody, and chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one batch of cells with the SHIP2 inhibitor at a saturating concentration (e.g., 10x IC50) and another batch with vehicle (DMSO) for 1-2 hours in culture.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot the cell suspensions (from both inhibitor-treated and vehicle-treated groups) into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at RT for 3 minutes.[17] Include an unheated control sample.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Transfer the lysates to ultracentrifuge tubes. Pellet the precipitated/aggregated proteins by centrifugation at 100,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for SHIP2. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity for SHIP2 in each lane.

    • For both the vehicle and inhibitor-treated series, normalize the intensity of each heated sample to the unheated (RT) control sample.

    • Plot the normalized soluble SHIP2 fraction against the temperature for both conditions.

    • The resulting "melting curves" will show a rightward shift for the inhibitor-treated sample if the compound stabilizes the SHIP2 protein. This shift (ΔTm) confirms target engagement.

Data Presentation and Interpretation

Quantitative data from cell-based assays should be summarized to allow for clear comparison of inhibitor potencies.

Table 1: Example Potency Data for Novel SHIP2 Inhibitors
CompoundAssay TypeCell LineMeasured EndpointIC50 (µM)CETSA ΔTm (°C) at 10 µM
Inhibitor X p-Akt (S473) ICWMDA-MB-231Akt Phosphorylation0.45+4.2
Inhibitor Y p-Akt (S473) ICWMDA-MB-231Akt Phosphorylation1.20+2.1
AS1949490 [7][21]p-Akt (S473) ICWL6 MyotubesAkt Phosphorylation0.62[21]Not Reported
Negative Control p-Akt (S473) ICWMDA-MB-231Akt Phosphorylation> 50No Shift

Interpretation:

  • IC50: A lower IC50 value indicates higher potency in the functional cellular assay. In the example above, Inhibitor X is the most potent at modulating the downstream Akt signaling pathway.

  • CETSA ΔTm: A positive thermal shift (ΔTm) confirms that the compound binds directly to SHIP2 inside the cell. A larger shift often correlates with higher affinity or occupancy.

  • Combined Analysis: The ideal inhibitor demonstrates both a potent IC50 in a functional assay (like the p-Akt ICW) and a clear thermal shift in a target engagement assay (like CETSA), confirming its mechanism of action.

References

Application Notes and Protocols for the Use of SHIP2 Inhibitors in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibitors in primary cell culture experiments. This document outlines the mechanism of action of SHIP2, protocols for inhibitor application, and methods for assessing cellular responses.

Introduction to SHIP2 and Its Inhibition

SHIP2 is a lipid phosphatase that plays a crucial role in intracellular signaling pathways, primarily by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][2] This action modulates the PI3K/Akt signaling cascade, which is fundamental to cell survival, proliferation, migration, and metabolism.[3][4] Dysregulation of SHIP2 activity has been implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.[4][5]

The use of small molecule inhibitors allows for the acute and reversible modulation of SHIP2 activity, providing a powerful tool to study its function in primary cells, which more closely mimic in vivo physiological conditions than immortalized cell lines. Inhibition of SHIP2 is expected to increase the levels of PIP3, leading to enhanced downstream signaling via Akt.[6] However, the cellular context is critical, as the accumulation of PI(3,4)P2 can also have distinct signaling roles.[3]

Key Signaling Pathway Involving SHIP2

The diagram below illustrates the central role of SHIP2 in the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. SHIP2 then dephosphorylates PIP3 at the 5' position to produce PI(3,4)P2. Both PIP3 and PI(3,4)P2 can act as second messengers to recruit and activate downstream effectors like Akt.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates PI34P2->Akt Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2 inhibits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Cellular Responses pAkt->Downstream Stimulus External Stimulus (e.g., Growth Factor) Stimulus->RTK

Figure 1: SHIP2's role in the PI3K/Akt signaling pathway.

Experimental Workflow for Using SHIP2 Inhibitors in Primary Cell Culture

A typical workflow for investigating the effects of SHIP2 inhibitors in primary cells is depicted below. This process involves isolating and culturing the primary cells, treating them with the inhibitor, and then performing various assays to assess the cellular response.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Primary Cell Isolation and Culture B 2. Cell Seeding and Adherence A->B C 3. Serum Starvation (Optional, for signaling studies) B->C D 4. Treatment with SHIP2 Inhibitor C->D E 5. Stimulation with Agonist (e.g., Growth Factor) D->E F 6. Endpoint Assays E->F G Western Blot (p-Akt, Akt) F->G H Cell Viability/Apoptosis (MTT, Caspase Assay) F->H I Cell Migration/ Invasion Assay F->I J Glucose Uptake Assay F->J

Figure 2: General experimental workflow for SHIP2 inhibitor studies.

Quantitative Data for Common SHIP2 Inhibitors

The following table summarizes key quantitative data for several commonly used SHIP2 inhibitors based on published literature.

InhibitorTarget(s)IC50 (SHIP2)IC50 (SHIP1)Cell-Based Assay ConcentrationReference
AS1949490SHIP20.62 µM12 µM5-10 µM[7][8]
K149Pan-SHIP1/2Not specifiedNot specified10 µM[8]
K118Pan-SHIP1/2Not specifiedNot specified10 µM[9]
3ACSHIP1>10 µM~1 µMNot recommended for SHIP2[3]
Sulfonanilide 10SHIP241.2 µMNot specified50 µM[6]
Sulfonanilide 11SHIP27.07 µMNot specified50 µM[6]

Detailed Experimental Protocols

Protocol 1: General Protocol for Treatment of Primary Cells with SHIP2 Inhibitors

Materials:

  • Primary cells of interest

  • Appropriate primary cell culture medium

  • Fetal Bovine Serum (FBS)

  • SHIP2 inhibitor (e.g., AS1949490)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Primary Cell Culture: Isolate and culture primary cells according to established protocols for the specific cell type.[10]

  • Cell Seeding: Seed the primary cells in multi-well plates at a density appropriate for the planned endpoint assay. Allow the cells to adhere and grow for 24-48 hours.

  • Inhibitor Preparation: Prepare a stock solution of the SHIP2 inhibitor in DMSO. Further dilute the inhibitor to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).

  • Serum Starvation (for signaling studies): For experiments investigating signaling pathways, it is often necessary to reduce basal signaling activity. To do this, replace the growth medium with a low-serum or serum-free medium for 16-24 hours prior to inhibitor treatment.[7]

  • Inhibitor Treatment: Remove the culture medium and add the medium containing the SHIP2 inhibitor. A vehicle control (medium with the same concentration of DMSO) should be included. Incubate for the desired period, which can range from 15 minutes to 48 hours depending on the assay.[7]

  • Agonist Stimulation: If investigating the effect of the inhibitor on a stimulated pathway, add the agonist (e.g., insulin, EGF) for a short period (e.g., 10-30 minutes) before cell lysis or the endpoint assay.[7]

  • Endpoint Analysis: Proceed with the desired downstream assays to assess the effects of SHIP2 inhibition.

Protocol 2: Western Blot for Akt Phosphorylation

Materials:

  • Treated primary cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

  • Confluent monolayer of primary cells in a multi-well plate

  • Pipette tip or cell scraper

  • Microscope with imaging capabilities

Procedure:

  • Create a "Wound": Once the primary cells have formed a confluent monolayer, create a scratch or "wound" in the cell layer using a sterile pipette tip.

  • Inhibitor Treatment: Wash the cells to remove dislodged cells and add fresh medium containing the SHIP2 inhibitor or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the scratched area. A decrease in wound closure in the inhibitor-treated group compared to the control would suggest an anti-migratory effect.[8]

Protocol 4: Glucose Uptake Assay

Materials:

  • Primary cells with insulin-responsive glucose uptake (e.g., primary myotubes or adipocytes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Insulin

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate primary cells as required (e.g., myoblasts to myotubes).

  • Inhibitor and Insulin Treatment: Treat the cells with the SHIP2 inhibitor as described in Protocol 1, followed by stimulation with insulin (e.g., 100 nM) for a defined period.

  • Glucose Uptake: Wash the cells with KRH buffer and then incubate with KRH buffer containing the labeled glucose analog.

  • Lysis and Measurement: Stop the uptake by washing with ice-cold PBS. Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or fluorescence plate reader.[6]

  • Analysis: Compare the glucose uptake in inhibitor-treated cells to control cells, both with and without insulin stimulation.

Concluding Remarks

The protocols and data presented here provide a foundation for researchers to design and execute experiments using SHIP2 inhibitors in primary cell cultures. It is crucial to optimize inhibitor concentrations and treatment times for each primary cell type and experimental context. Appropriate controls, including vehicle controls and potentially siRNA-mediated knockdown of SHIP2, are essential for validating the specificity of the observed effects.[1][8] By carefully applying these methods, researchers can further elucidate the physiological and pathological roles of SHIP2.

References

Protocol for Western Blot Detection of SH2-Domain-Containing Inositol 5-Phosphatase 2 (SHIP2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in intracellular signaling cascades. Primarily, it acts as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2)[1][2]. This function implicates SHIP2 in a variety of cellular processes, including cell growth, proliferation, and apoptosis. Furthermore, SHIP2 is involved in the regulation of the epidermal growth factor receptor (EGFR) signaling pathway and has been linked to the turnover of the EGFR[3][4]. Dysregulation of SHIP2 expression or activity has been associated with various diseases, including cancer and metabolic disorders, making it a person of interest for therapeutic intervention.

Western blotting is a fundamental technique for the detection and quantification of SHIP2 protein levels in cell lysates and tissue homogenates. This document provides a detailed protocol for the successful detection of SHIP2 by Western blot, including sample preparation, electrophoresis, protein transfer, and immunodetection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SHIP2 signaling pathway and the experimental workflow for its detection via Western blot.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates SHIP2 SHIP2 EGFR->SHIP2 Interacts with PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates PIP2 PIP2 SHIP2->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition EGF EGF EGF->EGFR Binds

Caption: SHIP2 in the PI3K/Akt and EGFR Signaling Pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection Lysate_Prep Cell/Tissue Lysate Preparation Protein_Quant Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant Sample_Denat Sample Denaturation (95-100°C for 5 min) Protein_Quant->Sample_Denat SDS_PAGE SDS-PAGE Sample_Denat->SDS_PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-SHIP2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot Workflow for SHIP2 Detection.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Western blot detection of SHIP2.

Table 1: Antibody and Protein Loading Recommendations

ParameterRecommendationSource
Primary Antibody Rabbit Polyclonal to SHIP2[5][6]
Primary Antibody Dilution 1:1000[5]
Secondary Antibody HRP-conjugated anti-rabbit IgG[7]
Secondary Antibody Dilution 1:2000[7]
Total Protein Load 10-50 µg per lane[8][9][10][11][12][13][14]
Predicted Molecular Weight ~139 kDa[15]

Table 2: Incubation Times and Conditions

StepDurationTemperature
Blocking 1 hourRoom Temperature
Primary Antibody Incubation Overnight4°C
or 1-2 hoursRoom Temperature
Secondary Antibody Incubation 1 hourRoom Temperature
Washes 3 x 5 minutesRoom Temperature

Experimental Protocols

A. Materials and Reagents

Lysis Buffer (RIPA Buffer) [16][17]

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 1% NP-40 or Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • Protease and Phosphatase Inhibitor Cocktail (add fresh)

SDS-PAGE Running Buffer (1X) [7][8]

  • 25 mM Tris

  • 192 mM Glycine

  • 0.1% SDS

Transfer Buffer (1X) [7][8]

  • 25 mM Tris

  • 192 mM Glycine

  • 20% Methanol

Blocking Buffer [7][18]

  • 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST

Wash Buffer (TBST, 1X) [7][19]

  • 20 mM Tris, pH 7.6

  • 150 mM NaCl

  • 0.1% Tween-20

B. Lysate Preparation[10][17][22][23][24]
  • For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells).

  • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

C. SDS-PAGE and Protein Transfer[8][9][23][25]
  • Mix the desired amount of protein lysate (10-50 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples and a pre-stained protein ladder onto a polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

D. Immunodetection[8][22][26][27][28][29]
  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-SHIP2 antibody (diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with Wash Buffer (TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in Blocking Buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with Wash Buffer (TBST).

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Detect the signal using an appropriate imaging system.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a fresh antibody aliquot.
Insufficient protein loadIncrease the amount of protein loaded.
Inefficient transferConfirm transfer with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number or duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; optimize antibody dilution.
Protein degradationAdd fresh protease inhibitors to the lysis buffer.

References

Application Notes and Protocols for Quantitative Analysis of SHIP2 mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHIP2 (SH2 domain-containing inositol 5-phosphatase 2), encoded by the INPPL1 gene, is a critical enzyme in intracellular signaling pathways.[1] As a lipid phosphatase, SHIP2 primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by phosphoinositide 3-kinase (PI3K). By converting PIP3 to phosphatidylinositol-3,4-bisphosphate, SHIP2 acts as a negative regulator of the PI3K/AKT signaling pathway, which is fundamental to cell proliferation, survival, and metabolism.[2]

Given its pivotal role in cellular signaling, dysregulation of SHIP2 expression is implicated in a variety of human diseases, including cancer, type 2 diabetes, and lymphedema.[3][4] In oncology, SHIP2's role is complex; it can be overexpressed in certain breast cancers, promoting metastatic growth, while its expression is decreased in other cancers like gastric cancer, where it may act as a tumor suppressor.[4] This context-dependent function makes SHIP2 a compelling target for drug development.

Accurate and reproducible quantification of SHIP2 mRNA expression is essential for understanding its biological roles and for the development of targeted therapeutics. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for this purpose.[5] These application notes provide detailed protocols for the analysis of SHIP2 mRNA using qPCR, including validated primer information, step-by-step experimental procedures, and data analysis guidelines.

Data Presentation: Quantitative SHIP2 mRNA Expression

The following tables summarize representative data on SHIP2 mRNA expression in different biological contexts.

Table 1: Relative Expression of Circulating SHIP2 mRNA in Gastric Cancer Patients vs. Healthy Controls

GroupNRelative SHIP2 mRNA Expression (Mean ± SD)P-value
Gastric Cancer Patients156Lower than controls< 0.05
Healthy Controls60Higher than patients< 0.05

Data adapted from a study on circulating SHIP2 mRNA as a biomarker in gastric cancer.[4] The study found that lower levels of circulating SHIP2 mRNA were associated with a poorer prognosis.[4]

Table 2: Tissue-Specific Expression of SHIP2 mRNA in Human and Mouse

SpeciesTissueRelative SHIP2 mRNA Expression Level
HumanHeartHigh
HumanSkeletal MuscleHigh
HumanPlacentaHigh
Mouse (Adult)BrainMarked
Mouse (Adult)ThymusMarked
Mouse (Adult)Seminiferous TubulesMarked

This table summarizes findings on the tissue distribution of SHIP2 mRNA.[6]

Signaling Pathway and Experimental Workflow

SHIP2 Signaling Pathway

The diagram below illustrates the role of SHIP2 as a negative regulator of the PI3K/AKT signaling pathway.

SHIP2_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PI34P2 PI(3,4)P2 AKT AKT PIP3->AKT Activation SHIP2 SHIP2 (INPPL1) SHIP2->PIP3 Dephosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation

Caption: SHIP2 negatively regulates the PI3K/AKT pathway.

Experimental Workflow for SHIP2 mRNA Quantification

The following diagram outlines the key steps for quantifying SHIP2 mRNA expression using RT-qPCR.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rt Reverse Transcription cluster_qPCR qPCR cluster_analysis Data Analysis Sample Biological Sample (Cells or Tissue) RNA_Isolation Total RNA Isolation Sample->RNA_Isolation RNA_QC RNA Quality & Quantity Assessment (e.g., NanoDrop) RNA_Isolation->RNA_QC DNase DNase Treatment (Optional but Recommended) RNA_QC->DNase cDNA_Synthesis cDNA Synthesis (Reverse Transcriptase, Primers, dNTPs) DNase->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (cDNA, Primers, SYBR Green/Probe) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct values, Relative Quantification) qPCR_Run->Data_Analysis

Caption: Workflow for SHIP2 mRNA analysis by RT-qPCR.

Experimental Protocols

Validated qPCR Primers for SHIP2 (INPPL1) mRNA

Designing high-quality primers is crucial for the success of qPCR experiments. For convenience and reliability, it is recommended to use pre-validated primer sets from commercial vendors.

Table 3: Commercially Available Validated qPCR Primers for SHIP2 (INPPL1)

GeneSpeciesVendorCatalog Number (Example)
INPPL1HumanOriGeneHP205423
INPPL1HumanBio-RadqHsaCED0044390
Inppl1MouseAnyGenesMQP027788
Inppl1RatAnyGenesRQP055013

Note: Always refer to the manufacturer's instructions for optimal primer concentrations and thermal cycling conditions.

Protocol 1: Total RNA Isolation

This protocol is a general guideline for isolating total RNA from cultured cells using a reagent like TRIzol.

  • Homogenization: Lyse cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture dish area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.

  • Phase Separation: Transfer the homogenate to a microcentrifuge tube. Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase. Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility. Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.

Protocol 2: Two-Step RT-qPCR for SHIP2 mRNA Quantification

This protocol uses a two-step approach, where reverse transcription and qPCR are performed as separate reactions.[7]

Step A: cDNA Synthesis (Reverse Transcription)

  • RNA Quantification and Normalization: Measure the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Dilute all RNA samples to the same concentration (e.g., 100 ng/µL) with nuclease-free water.

  • Reaction Setup: On ice, prepare a master mix for the reverse transcription reaction. For a 20 µL reaction, the components are typically:

    • Normalized RNA (up to 1 µg): X µL

    • Random Primers or Oligo(dT)s: 1 µL

    • dNTP Mix (10 mM): 1 µL

    • Reverse Transcriptase Buffer (10X): 2 µL

    • Reverse Transcriptase Enzyme: 1 µL

    • RNase-free water: to 20 µL

  • Incubation: Gently mix the reactions, briefly centrifuge, and place in a thermal cycler with the following program:

    • Primer Annealing: 25°C for 10 minutes

    • Reverse Transcription: 42°C for 50-60 minutes

    • Enzyme Inactivation: 70°C for 15 minutes

  • Storage: The synthesized cDNA can be stored at -20°C.

Step B: Quantitative PCR (qPCR)

  • cDNA Dilution: Dilute the synthesized cDNA 1:10 with nuclease-free water. This helps to minimize the effect of inhibitors from the RT reaction.

  • qPCR Reaction Setup: On ice, prepare a qPCR master mix for each primer set (SHIP2 and a reference gene, e.g., GAPDH, ACTB). For a 20 µL reaction per well in a 96-well plate:

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA: 2 µL

    • Nuclease-free water: 7 µL

  • Plate Setup: Pipette the master mix into the wells of a qPCR plate. Add the corresponding diluted cDNA to each well. Include no-template controls (NTC) for each primer set. Seal the plate with an optical seal.

  • Thermal Cycling: Place the plate in a real-time PCR instrument and run a program similar to the following:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: As per instrument guidelines.

Data Analysis

The most common method for analyzing qPCR data is the comparative CT (ΔΔCT) method for relative quantification.

  • Determine the Mean CT: Calculate the average CT value for the triplicate reactions of both the SHIP2 target gene and the reference gene for each sample.

  • Calculate ΔCT: Normalize the CT of the SHIP2 gene to the reference gene: ΔCT = CT(SHIP2) - CT(Reference Gene)

  • Calculate ΔΔCT: Normalize the ΔCT of the experimental sample to the ΔCT of the control sample: ΔΔCT = ΔCT(Experimental Sample) - ΔCT(Control Sample)

  • Calculate Fold Change: Determine the relative expression level: Fold Change = 2-ΔΔCT

This value represents the fold change in SHIP2 mRNA expression in the experimental sample relative to the control sample.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantitative analysis of SHIP2 mRNA expression. Accurate measurement of SHIP2 transcripts is a critical step in elucidating its role in disease pathogenesis and for the preclinical evaluation of novel therapeutic agents targeting the SHIP2 signaling pathway. Adherence to best practices in qPCR, including the use of validated primers and appropriate data analysis, will ensure the generation of reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Pan-SHIP1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-SHIP1/2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are pan-SHIP1/2 inhibitors and what is their primary mechanism of action?

A1: Pan-SHIP1/2 inhibitors are small molecules that simultaneously block the enzymatic activity of two inositol phosphatases: SHIP1 (SH2-containing inositol 5'-phosphatase 1) and SHIP2. These enzymes are key negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, they dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). By inhibiting SHIP1 and SHIP2, these compounds increase the levels of PIP3, leading to enhanced downstream signaling through effectors like Akt, which can influence cell growth, proliferation, survival, and immune responses.

Q2: What are the potential therapeutic applications of pan-SHIP1/2 inhibitors?

A2: Pan-SHIP1/2 inhibitors are being investigated for a range of therapeutic applications, including:

  • Oncology: By modulating the PI3K/Akt pathway, they can induce apoptosis in cancer cells.[1]

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, they may enhance the phagocytic function of microglia, aiding in the clearance of amyloid-beta plaques.[2][3]

  • Metabolic Diseases: Studies have shown that pan-SHIP1/2 inhibitors can improve glucose metabolism and reduce diet-induced obesity.[4]

  • Immunology: They can modulate immune cell function and have potential applications in hematopoietic stem cell transplantation and enhancing anti-fungal immunity.

Q3: Why would I choose a pan-SHIP1/2 inhibitor over a selective SHIP1 or SHIP2 inhibitor?

A3: The choice between a pan-inhibitor and a selective inhibitor is context-dependent. In some diseases, inhibiting both SHIP1 and SHIP2 is more effective. For example, in certain cancers, tumor cells may compensate for the loss of one SHIP isoform by upregulating the other. A pan-inhibitor can overcome this resistance mechanism. Additionally, for some biological processes, the dual inhibition of both SHIP1 and SHIP2 is required to achieve a therapeutic effect, such as in the control of diet-induced obesity.[4]

Q4: Are there known off-target effects associated with pan-SHIP1/2 inhibitors?

A4: Yes, like most small molecule inhibitors, pan-SHIP1/2 inhibitors can have off-target effects. These can be dependent on the chemical scaffold of the inhibitor. For instance:

  • Tryptamine-based inhibitors (e.g., K103, K149): Due to their structural similarity to serotonin, these compounds may interact with serotonin receptors, potentially leading to central nervous system (CNS) side effects such as psychotropic effects.

  • Aminosteroid-based inhibitors (e.g., K118, K161): The off-target profile of this class is less characterized in publicly available literature, but like all drugs, they have the potential for unintended interactions.

  • SHIP1/2-independent effects: Some studies suggest that the observed cellular effects of certain inhibitors, such as the antiproliferative effects of K149, may be independent of their action on SHIP1 and SHIP2, indicating the presence of other functionally relevant off-targets.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity or Reduced Proliferation Off-target effects: The inhibitor may be hitting other essential cellular targets. For example, the antiproliferative effects of K149 have been observed to be potentially independent of SHIP1/2 inhibition.1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the IC50 for cytotoxicity to identify a therapeutic window. 2. Use a structurally distinct pan-SHIP1/2 inhibitor: If the effect persists, it may be a consequence of on-target SHIP1/2 inhibition in your specific cell type. If the effect is abrogated, it was likely an off-target effect of the initial compound. 3. Consult off-target screening data (if available) or perform your own: Screen the compound against a panel of kinases and phosphatases to identify potential off-targets.
Inconsistent or No On-Target Effect (e.g., no change in PIP3 levels or Akt phosphorylation) Poor cell permeability: The compound may not be efficiently entering the cells. Compound degradation: The inhibitor may be unstable in your cell culture media. Low target expression: The cells may not express sufficient levels of SHIP1 and/or SHIP2.1. Confirm target expression: Use Western blotting or qPCR to verify SHIP1 and SHIP2 expression in your cell line. 2. Perform a Cellular Thermal Shift Assay (CETSA): This will confirm target engagement within the cell. 3. Increase incubation time or concentration: Titrate the inhibitor to see if a higher concentration or longer exposure is needed.
Unexplained Phenotypes in Animal Studies (e.g., behavioral changes) Off-target CNS effects: Tryptamine-based inhibitors (e.g., K103) are known to have the potential for psychotropic effects due to their similarity to serotonin.1. Consider the inhibitor's chemical class: If using a tryptamine-based inhibitor, be aware of potential serotonin receptor interactions. 2. Switch to an inhibitor from a different chemical class: An aminosteroid-based inhibitor like K161 might be a suitable alternative. 3. Perform behavioral control experiments: Include a comprehensive battery of behavioral tests to assess for unintended neurological effects.
Discrepancy between in vitro and in vivo results Pharmacokinetic/pharmacodynamic (PK/PD) issues: The compound may have poor bioavailability, rapid metabolism, or may not reach the target tissue at a sufficient concentration in vivo.1. Review available PK/PD data for the inhibitor. 2. Perform your own PK studies: Measure the concentration of the inhibitor in plasma and the target tissue over time. 3. Optimize dosing regimen: Adjust the dose, frequency, and route of administration based on PK data.

Data Presentation: Selectivity of Pan-SHIP1/2 Inhibitors

Quantitative off-target screening data for many pan-SHIP1/2 inhibitors is not extensively available in the public domain. The following tables summarize the available information. It is highly recommended that researchers perform their own selectivity profiling for their specific compounds of interest.

Table 1: IC50 Values of Selected Pan-SHIP1/2 Inhibitors against SHIP1 and SHIP2

InhibitorChemical ClassSHIP1 IC50 (µM)SHIP2 IC50 (µM)Reference
K118 AminosteroidData not publicly availableData not publicly available[4]
K149 TryptamineData not publicly availableData not publicly available[4]
K161 AminosteroidData not publicly availableData not publicly available[2][4]
K103 Tryptamine~1~1[1]

Table 2: Selectivity Profile of a SHIP2-selective/Pan-SHIP inhibitor (AS1949490)

TargetIC50 (µM)
Human SHIP2 0.62
Mouse SHIP2 0.34
Human SHIP1 13
Human PTEN >50
Human Synaptojanin >50
Human Myotubularin >50

Note: While often described as SHIP2-selective, AS1949490 shows activity against SHIP1 at higher concentrations and is sometimes used in studies investigating pan-SHIP1/2 inhibition.

Table 3: Potential Off-Target Liabilities of Tryptamine-Based Pan-SHIP1/2 Inhibitors

Inhibitor ScaffoldPotential Off-Target ClassAssociated Phenotype
Tryptamine Serotonin ReceptorsPsychotropic effects, behavioral changes

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to determine if a pan-SHIP1/2 inhibitor is binding to its target inside the cell.

1. Cell Treatment:

  • Plate cells and grow to ~80% confluency.

  • Treat cells with the pan-SHIP1/2 inhibitor at various concentrations or a vehicle control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • After incubation, heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine or water bath.

  • Immediately cool the samples on ice.

3. Lysis and Separation:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Protein Analysis:

  • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble SHIP1 and SHIP2 in the supernatant by Western blotting using specific antibodies.

  • A successful inhibitor will stabilize SHIP1 and SHIP2, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: High-Content Imaging for Microglia Phagocytosis and Cytotoxicity

This protocol allows for the simultaneous assessment of a desired on-target effect (phagocytosis) and potential off-target cytotoxicity.

1. Cell Plating and Treatment:

  • Plate microglia (e.g., BV-2 or primary microglia) in a 96- or 384-well imaging plate.

  • Allow cells to adhere overnight.

  • Treat cells with a concentration range of the pan-SHIP1/2 inhibitor or vehicle control.

2. Phagocytosis Assay:

  • After inhibitor pre-treatment (e.g., 1-2 hours), add a fluorescently labeled substrate for phagocytosis (e.g., pHrodo-labeled Zymosan bioparticles, amyloid-beta peptides, or apoptotic neuron debris).

  • Incubate for a period sufficient for phagocytosis to occur (e.g., 2-4 hours).

3. Staining and Imaging:

  • Add a nuclear stain (e.g., Hoechst 33342) to label all cells and a viability dye (e.g., Propidium Iodide) to label dead cells.

  • Acquire images using a high-content imaging system.

4. Image Analysis:

  • Use image analysis software to quantify:

    • Phagocytosis: The total fluorescence intensity of the phagocytosed substrate per cell.
    • Cell Number: The total number of nuclei per well as a measure of cell proliferation/survival.
    • Cytotoxicity: The percentage of dead cells (positive for the viability dye).

Visualizations

PI3K_SHIP_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PI34P2 PI(3,4)P2 PIP3->PI34P2 Downstream Downstream Signaling (Growth, Survival) Akt->Downstream SHIP1_2 SHIP1/2 SHIP1_2->PIP3 Dephosphorylation Pan_Inhibitor Pan-SHIP1/2 Inhibitor Pan_Inhibitor->SHIP1_2 Inhibition

Caption: PI3K/SHIP Signaling Pathway and the Action of Pan-SHIP1/2 Inhibitors.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Observed_Effect Unexpected Phenotype (e.g., toxicity, no effect) Check_Target 1. Confirm Target Expression (Western Blot/qPCR) Observed_Effect->Check_Target Check_Engagement 2. Confirm Target Engagement (CETSA) Check_Target->Check_Engagement Target Expressed No_Target No Target Engagement Check_Target->No_Target Target Not Expressed Check_Off_Target 3. Investigate Off-Targets - Use different inhibitor scaffold - Perform selectivity screen Check_Engagement->Check_Off_Target Target Engaged Check_Engagement->No_Target Target Not Engaged On_Target On-Target Effect Check_Off_Target->On_Target Phenotype persists with other inhibitors Off_Target Off-Target Effect Check_Off_Target->Off_Target Phenotype is inhibitor-specific

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

SHIP2 Inhibitor Selectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of SHIP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing selective SHIP2 inhibitors?

A1: The primary challenge in developing selective SHIP2 inhibitors lies in the high degree of homology between the catalytic domains of SHIP1 and SHIP2, which are the two major paralogs of the SHIP enzyme.[1][2] This structural similarity, particularly in the active site, makes it difficult to design small molecules that can differentiate between the two, often leading to pan-SHIP1/2 inhibition.[1][3] Achieving selectivity is crucial because SHIP1 and SHIP2 can have different, sometimes opposing, biological roles depending on the cell type and context.[3]

Q2: What are the key signaling pathways regulated by SHIP2?

A2: SHIP2 is a critical negative regulator of the PI3K/AKT signaling pathway.[1][4][5] It functions by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PIP2).[1][5][6] This action modulates downstream signaling cascades that are crucial for cell survival, proliferation, migration, and metabolism.[4][7] Additionally, SHIP2 has been shown to be involved in epidermal growth factor receptor (EGFR) signaling and turnover, further implicating it in cancer progression.[8][9]

Q3: Are there any known off-target effects of commonly used SHIP2 inhibitors?

A3: Yes, some widely used SHIP2 inhibitors have demonstrated off-target effects. For instance, recent studies have shown that the antiproliferative effects of compounds like AS1949490 and K149 may not be solely attributable to SHIP2 inhibition, as they exert similar effects in cells lacking SHIP1 and SHIP2.[10] Furthermore, some active site-targeting SHP2 inhibitors have been found to have off-target effects on receptor tyrosine kinases like PDGFRβ.[11] It is crucial to perform comprehensive selectivity profiling to validate the on-target activity of any inhibitor.

Troubleshooting Experimental Assays

Q1: My in vitro phosphatase assay is showing inconsistent IC50 values for my SHIP2 inhibitor. What could be the issue?

A1: Inconsistent IC50 values in in vitro phosphatase assays can arise from several factors:

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent concentration of the substrate, such as Ins(1,3,4,5)P4 or PtdIns(3,4,5)P3, across all experiments.[1][12] The Km value of the enzyme for the substrate should be determined to standardize assay conditions.[12]

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant SHIP2 enzyme can vary between batches. Always qualify a new batch of enzyme to ensure consistent performance.

  • Assay Format: Different assay formats, such as malachite green-based phosphate detection, fluorescence polarization, or HPLC-based methods, can yield slightly different results.[13][14][15] It is important to be consistent with the chosen method. The malachite green assay is a common method for high-throughput screening.[13]

  • Compound Interference: Some compounds can interfere with the assay itself. For example, certain compounds were found to interfere with fluorescence polarization (FP) assays.[15] It is advisable to run control experiments to check for compound auto-fluorescence or interference with the detection method.

Q2: How can I confirm that my SHIP2 inhibitor is engaging the target in a cellular context?

A2: Confirming target engagement in cells is a critical step. Here are some recommended approaches:

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to provide evidence of target engagement in intact cells.[16]

  • Phospho-Akt Western Blotting: Since SHIP2 is a negative regulator of the PI3K/AKT pathway, a potent and selective SHIP2 inhibitor should lead to an increase in the phosphorylation of Akt (p-Akt) at Ser473.[12][13][17] This can be readily assessed by Western blotting.

  • NanoBRET™ Target Engagement Assays: For a more direct and quantitative assessment of target occupancy in live cells, NanoBRET™ assays can be employed.[18][19]

  • Phenotypic Assays: Downstream functional assays, such as measuring glucose uptake in myotubes or hepatocytes, can provide further evidence of on-target pharmacology.[13][17]

Q3: I am observing cellular toxicity with my SHIP2 inhibitor that doesn't seem to correlate with its IC50 value. What should I investigate?

A3: Cellular toxicity that is disconnected from the on-target potency could indicate off-target effects. Here's how to troubleshoot:

  • Comprehensive Selectivity Profiling: Screen your inhibitor against a panel of related phosphatases (e.g., SHIP1, PTEN, synaptojanin, myotubularin) and a broader panel of kinases and other enzymes to identify potential off-targets.[1][12][18][20]

  • Use of Knockout/Knockdown Cells: Test the inhibitor in cell lines where SHIP2 has been knocked out or knocked down. If the toxicity persists in the absence of the target, it is likely due to off-target effects.[10]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor. A clear correlation between the potency of the analogs against SHIP2 and their cellular toxicity would support an on-target effect.

Experimental Protocols & Data

Table 1: Selectivity Profile of Known SHIP2 Inhibitors
InhibitorSHIP2 IC50 (µM)SHIP1 IC50 (µM)Selectivity (SHIP1/SHIP2)Other Notable Off-TargetsReference(s)
AS19494900.6213~21-foldNo inhibition of PTEN, synaptojanin, myotubularin up to 50 µM[1][12]
Crizotinib Derivative (Compound 9)Potent SHIP2 inhibitorNot specifiedNot specifiedLow toxicity to HT22 neuronal cells compared to crizotinib[3]
Thiophene 33.2Not specifiedNot specifiedLow toxicity against HT22 cells[1]
Aminopyrimidine 42.0Not specifiedNot specifiedLow toxicity against HT22 cells[1]
Galloflavin1.8Not specifiedNot specified[14][15]
5,6,7,8,4'-pentahydroxyflavone6.0Not specifiedNot specified[14][15]
Protocol: In Vitro Malachite Green Phosphatase Assay

This protocol is adapted from methods used for high-throughput screening of SHIP2 inhibitors.[13]

Materials:

  • Recombinant human SHIP2 enzyme

  • Ins(1,3,4,5)P4 substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA)

  • Test inhibitors dissolved in DMSO

  • Malachite Green reagent

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of Ins(1,3,4,5)P4 substrate.

  • Add the test inhibitor at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the recombinant SHIP2 enzyme to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Western Blot for p-Akt (Ser473)

This protocol is a standard method to assess the cellular activity of SHIP2 inhibitors.[12]

Materials:

  • Cell line of interest (e.g., L6 myotubes, MDA-MB-231)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Treat the cells with the test inhibitor at various concentrations for a specified time.

  • Lyse the cells using the lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in p-Akt levels upon inhibitor treatment.

Visualizations

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane receptor receptor lipid_kinase lipid_kinase lipid_phosphatase lipid_phosphatase protein_kinase protein_kinase second_messenger second_messenger cellular_response cellular_response RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2_mem PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PIP2_prod PI(3,4)P2 SHIP2->PIP2_prod Dephosphorylation PDK1->AKT Phosphorylation pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTORC1) pAKT->Downstream Activation Response Cell Survival, Proliferation, Migration Downstream->Response Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2 Inhibition

Caption: The SHIP2 signaling pathway in the context of PI3K/AKT signaling.

Experimental_Workflow start_end start_end step step decision decision output output start Start: Compound Library hts High-Throughput Screening (e.g., Malachite Green Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity_panel In Vitro Selectivity Profiling (SHIP1, PTEN, etc.) dose_response->selectivity_panel is_selective Selective? selectivity_panel->is_selective cellular_assays Cellular Assays: - p-Akt Western Blot - Glucose Uptake is_selective->cellular_assays Yes lead_opt Lead Optimization is_selective->lead_opt No target_engagement Target Engagement (e.g., CETSA) cellular_assays->target_engagement is_active Cellularly Active? target_engagement->is_active is_active->hit_id No is_active->lead_opt Yes in_vivo In Vivo Studies lead_opt->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: A typical experimental workflow for SHIP2 inhibitor discovery and validation.

References

Technical Support Center: SHIP2 Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during experiments with SHIP2-targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of SHIP2 in cellular signaling?

A1: SHIP2 (SH2-containing inositol 5-phosphatase 2) is a lipid phosphatase that primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] It is a key regulator of the PI3K/Akt signaling pathway.[3][4] While it often acts as a negative regulator of PI3K signaling, its role can be context-dependent, varying with cell type and stimulus.[1] For example, in insulin signaling, SHIP2 typically dampens the pathway, but in some cancers, it can promote cell survival and migration.[3][5][6]

Q2: How does SHIP2 inhibition affect the PI3K/Akt pathway?

A2: By inhibiting SHIP2, the conversion of PIP3 to PI(3,4)P2 is blocked. This can lead to an accumulation of PIP3, which is expected to increase the activation (phosphorylation) of Akt, a key downstream effector of PI3K.[7] However, the net effect can be complex. The product of SHIP2 activity, PI(3,4)P2, also binds to the PH domain of Akt, potentially promoting its activation.[3][4] Therefore, the outcome of SHIP2 inhibition on Akt activity depends on the cellular balance of various phosphoinositides and phosphatases like PTEN.[2]

Q3: Are there well-characterized small molecule inhibitors for SHIP2?

A3: Yes, several small molecule inhibitors have been developed. One of the most frequently cited is AS1949490, which shows competitive and selective inhibition of SHIP2 over its close homolog SHIP1.[3][8] Other inhibitors like K161 have also been developed.[9] These compounds are crucial tools for studying SHIP2 function in cell-based assays and preclinical models.[9]

Q4: What are the potential mechanisms of resistance to SHIP2 targeted therapy?

A4: Resistance to targeted therapies is a common challenge. For SHIP2 inhibitors, potential resistance mechanisms include:

  • Upregulation of bypass pathways: Cancer cells may activate parallel signaling pathways (like the RAS-MAPK-ERK pathway) to circumvent the blockade of the PI3K/Akt pathway.[10]

  • Paralog compensation: Upregulation of the homologous phosphatase SHIP1 could potentially compensate for the inhibition of SHIP2.[2]

  • Genetic alterations: Mutations in the INPPL1 gene (which encodes SHIP2) or in other downstream signaling components could render the inhibitor ineffective.

  • Activation of Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like EGFR can lead to adaptive resistance by intensifying signaling upstream of SHIP2.[10]

  • Loss of negative regulators: Deletion or inactivation of tumor suppressor genes that act as negative regulators of parallel survival pathways (e.g., LZTR1, PTEN) can confer resistance.[11]

Troubleshooting Guide

Problem 1: SHIP2 inhibitor shows low or no efficacy in reducing cancer cell viability.

Possible Cause 1: Incorrect inhibitor concentration or poor solubility.

  • Troubleshooting Steps:

    • Verify IC50: Check the literature for the reported IC50 value of your inhibitor in a similar cell line. IC50 values for common inhibitors vary. For instance, AS1949490 has a reported IC50 of 0.62 µM for SHIP2 in an enzymatic assay.[3][8]

    • Solubility Issues: Some inhibitors, like the 3AC compound, have poor water solubility and may require specific solvents (e.g., ethanol) or protocols for in vitro use.[3] Ensure your inhibitor is fully dissolved in the vehicle control (e.g., DMSO) and that the final vehicle concentration is not toxic to the cells.

    • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of inhibitor concentrations to determine the empirical IC50 in your specific cell line.

Possible Cause 2: The cell line is not dependent on the SHIP2 signaling axis.

  • Troubleshooting Steps:

    • Assess Basal Pathway Activity: Use Western blotting to check the basal phosphorylation levels of key proteins in the PI3K/Akt pathway (e.g., p-Akt Ser473, p-Akt Thr308). High basal activity may suggest dependence.

    • Confirm SHIP2 Expression: Verify that your cell line expresses SHIP2 at the protein level via Western blot. Some cell lines may have low or no expression.[12]

    • Genetic Knockdown: Use siRNA or shRNA to knock down SHIP2 expression. If SHIP2 knockdown reduces cell viability, but the small molecule inhibitor does not, it may point to an issue with the compound's cell permeability or target engagement.

Possible Cause 3: Acquired or intrinsic resistance.

  • Troubleshooting Steps:

    • Analyze Bypass Pathways: Probe for the activation of alternative survival pathways, such as the MAPK/ERK pathway (check p-ERK levels). Resistance to PI3K/AKT pathway inhibitors can arise from upregulation of this parallel axis.[3]

    • Investigate PTEN Status: PTEN is another critical negative regulator of the PI3K pathway.[1] Check if your cell line has PTEN loss or mutation, which could make it less sensitive to SHIP2 modulation.

    • Combination Therapy: Consider combining the SHIP2 inhibitor with an inhibitor of a potential bypass pathway (e.g., a MEK or EGFR inhibitor) to see if a synergistic effect can be achieved.[3]

G start Start: Inhibitor shows no effect on cell viability check_compound Step 1: Verify Compound Activity - Confirm solubility - Run dose-response curve - Check literature IC50 start->check_compound check_pathway Step 2: Assess Pathway Dependence - Western blot for p-Akt/Akt - Confirm SHIP2 protein expression check_compound->check_pathway Compound is active outcome1 Outcome: Efficacy Observed check_compound->outcome1 Efficacy observed at correct concentration test_knockdown Step 3: Perform Genetic Knockdown - Use siRNA/shRNA for SHIP2 - Measure cell viability check_pathway->test_knockdown Pathway is active outcome3 Outcome: Cell line is not dependent on SHIP2 check_pathway->outcome3 Pathway is inactive analyze_resistance Step 4: Investigate Resistance - Western blot for p-ERK (bypass) - Check PTEN status - Test inhibitor combinations test_knockdown->analyze_resistance Knockdown reduces viability (Suggests resistance to compound) test_knockdown->outcome3 Knockdown has no effect outcome2 Outcome: Resistance Mechanism Identified analyze_resistance->outcome2

Caption: Troubleshooting workflow for low SHIP2 inhibitor efficacy.

Problem 2: Conflicting results in downstream signaling after SHIP2 inhibition (e.g., p-Akt levels do not increase as expected).

Possible Cause 1: Temporal dynamics of signaling.

  • Troubleshooting Steps:

    • Time-Course Experiment: The phosphorylation of Akt can be transient. Perform a time-course experiment, treating cells with the SHIP2 inhibitor for various durations (e.g., 15 min, 30 min, 1h, 4h, 24h) before cell lysis and Western blotting. In some systems, Akt phosphorylation increases after short-term stimulation.[13]

    • Stimulation Context: The effect of SHIP2 can be stimulus-dependent.[1] If you are working under serum-starved conditions, the basal PI3K pathway activity might be too low to see a significant change. Perform the experiment with and without stimulation by a growth factor (e.g., EGF, insulin) relevant to your cell model.

Possible Cause 2: Dominant activity of other phosphatases.

  • Troubleshooting Steps:

    • Assess PTEN Activity: PTEN dephosphorylates PIP3 at the 3-position, converting it to PI(4,5)P2, which strongly reverses the PI3K signal.[2] High PTEN activity in your cells could be masking the effect of SHIP2 inhibition. You can measure PTEN levels by Western blot.

    • Dual Inhibition: As a mechanistic experiment, try co-treating cells with a PTEN inhibitor and your SHIP2 inhibitor to see if this leads to a more robust increase in p-Akt.

Possible Cause 3: SHIP2's scaffolding function.

  • Troubleshooting Steps:

    • Beyond Phosphatase Activity: SHIP2 also functions as a scaffolding protein, bringing other signaling molecules together.[1] A catalytic inhibitor will only block its phosphatase function.

    • Immunoprecipitation: Perform co-immunoprecipitation (Co-IP) experiments to see if SHIP2's interactions with other proteins (e.g., EGFR, c-Cbl) are altered by the inhibitor.[12] This can help determine if scaffolding functions are playing a dominant role.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates PTEN->PIP2 dephosphorylates PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Survival, Proliferation) pAkt->Downstream GF Growth Factor GF->RTK

Caption: SHIP2 and PTEN are key negative regulators of the PI3K/Akt pathway.

Data & Protocols

Table 1: IC50 Values of Select SHIP2 Inhibitors
InhibitorTarget(s)IC50 (µM)Assay TypeReference
AS1949490 SHIP20.62Malachite Green (Enzymatic)[3][8]
SHIP113Malachite Green (Enzymatic)[3][8]
K118 (6) SHIP1/2-Data not specified[3]
K161 (8) SHIP1/2-Data not specified[3][9]
Sulfonanilide 11 SHIP27.07Not specified[14]
Protocol 1: Western Blot for Akt Phosphorylation

This protocol is for assessing the activation state of Akt following SHIP2 inhibitor treatment.

1. Cell Culture and Treatment: a. Plate cells (e.g., MDA-MB-231, L6 myotubes) in 6-well plates and grow to 70-80% confluency. b. Serum starve cells overnight if assessing growth factor stimulation. c. Pre-treat cells with the SHIP2 inhibitor or vehicle (e.g., DMSO) for the desired time (e.g., 1-2 hours). d. Stimulate cells with a growth factor (e.g., 100 ng/mL EGF or 100 nM insulin) for a short period (e.g., 15-30 minutes).

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

4. SDS-PAGE and Transfer: a. Normalize protein amounts (load 20-30 µg of protein per lane) with Laemmli buffer and boil at 95°C for 5 minutes. b. Load samples onto an 8-10% polyacrylamide gel and run SDS-PAGE.[13] c. Transfer proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. Use antibodies for:

  • Phospho-Akt (Ser473)
  • Phospho-Akt (Thr308)
  • Total Akt (for normalization)
  • Beta-actin or GAPDH (as a loading control) c. Wash the membrane 3x with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash 3x with TBST. f. Apply ECL substrate and visualize bands using a chemiluminescence imager.

6. Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the phospho-protein signal to the total protein signal (e.g., p-Akt / Total Akt).

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability after inhibitor treatment.

1. Cell Plating: a. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the SHIP2 inhibitor in culture media. b. Remove the old media from the wells and add 100 µL of media containing the inhibitor or vehicle control. c. Incubate for 24, 48, or 72 hours.

3. MTT Addition: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization: a. Carefully remove the media. b. Add 100 µL of DMSO or other solubilization buffer to each well. c. Shake the plate gently for 10-15 minutes to dissolve the crystals.

5. Absorbance Reading: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance measured at a higher wavelength (e.g., 650 nm).

6. Data Analysis: a. Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. b. Plot the percentage of viability against the log of inhibitor concentration and use a non-linear regression model to determine the IC50 value.

References

Troubleshooting SHIP2 enzymatic assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SHIP2 enzymatic assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your SHIP2 enzymatic assay experiments, helping you to identify and resolve common sources of variability and error.

Question: Why is the background signal in my assay too high?

Answer: High background can obscure your results and reduce the dynamic range of the assay. Several factors can contribute to this issue:

  • Contaminated Reagents: Reagents, especially buffers, may be contaminated with free phosphate. Prepare all solutions with high-purity water and ensure that glassware is thoroughly rinsed to be free of detergents, which can also cause a high background signal.[1]

  • Spontaneous Substrate Degradation: The substrate, particularly lipid-based substrates like PI(3,4,5)P3, may degrade spontaneously over time, releasing free phosphate. It is crucial to use fresh substrate or aliquots that have been stored correctly at -20°C or below and to minimize freeze-thaw cycles.

  • Enzyme Contamination: The SHIP2 enzyme preparation might be contaminated with other phosphatases. Ensure you are using a highly purified enzyme.

  • Incorrect Reagent Concentrations: Using excessively high concentrations of assay components can lead to non-specific reactions. Verify the concentrations of your enzyme, substrate, and detection reagents.

  • Reaction Incubation Time: Overly long incubation times can lead to higher background. Optimize the incubation period to ensure it falls within the linear range of the reaction.

Question: Why is my assay signal weak or absent?

Answer: A weak or non-existent signal can be frustrating. Here are several potential causes and their solutions:

  • Inactive Enzyme: The SHIP2 enzyme may have lost activity due to improper storage or handling. Recombinant human SHIP2 should be stored at -70°C and is stable for at least six months as an undiluted stock.[2] Avoid repeated freeze-thaw cycles.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for SHIP2 activity. The optimal pH for many enzymatic assays is between 7.0 and 8.0. High concentrations of phosphate in the buffer can inhibit the enzyme.[3]

  • Incorrect Substrate: Ensure you are using the correct substrate for SHIP2, which is typically PI(3,4,5)P3 or Ins(1,3,4,5)P4.[4]

  • Presence of Inhibitors: Your sample or buffer may contain inhibitors of SHIP2. For example, high concentrations of EDTA (>0.5 mM) can interfere with enzymatic assays.[5]

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time.

Question: Why am I seeing high variability between my replicate wells?

Answer: Inconsistent readings across replicates can undermine the reliability of your data. The following factors can contribute to this issue:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well.

  • Incomplete Mixing: Ensure that all components in the wells are thoroughly mixed without introducing bubbles.

  • Temperature Gradients: Inconsistent temperature across the microplate can lead to different reaction rates in different wells. Ensure the plate is incubated at a uniform temperature.

  • Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations. To mitigate this, you can fill the outer wells with buffer or water and not use them for experimental samples.

  • Improperly Thawed Reagents: Thaw all components completely and mix them well before use to ensure homogeneity.[5]

Question: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility can be a significant challenge. Consider these potential sources of experiment-to-experiment variation:

  • Reagent Batch-to-Batch Variation: Different lots of enzymes, substrates, or other reagents can have slight variations in activity or concentration. It is good practice to qualify new batches of critical reagents.

  • Inconsistent Experimental Conditions: Minor day-to-day variations in incubation times, temperatures, or reagent preparation can lead to different results. Maintain a detailed and consistent experimental protocol.

  • Enzyme Stability: The activity of the SHIP2 enzyme can decrease over time, even with proper storage. Use a fresh aliquot of the enzyme if you suspect its activity has diminished.

  • Sample Preparation: If you are testing inhibitors, ensure that the compound's solubility is consistent between experiments. Poor solubility can lead to variable effective concentrations.

Frequently Asked Questions (FAQs)

What is the function of SHIP2?

SHIP2 (SH2-containing inositol 5-phosphatase 2) is a lipid phosphatase that plays a crucial role in cell signaling. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the 5' position of the inositol ring, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] This action makes SHIP2 a key negative regulator of the PI3K/Akt signaling pathway.[6]

What are the common substrates for SHIP2 enzymatic assays?

The most common substrates used in SHIP2 enzymatic assays are phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) and the water-soluble head group, inositol (1,3,4,5)-tetrakisphosphate (Ins(1,3,4,5)P4).[4]

What types of assays are used to measure SHIP2 activity?

Several assay formats can be used to measure SHIP2 activity, including:

  • Malachite Green Assay: This is a colorimetric assay that detects the release of free phosphate from the substrate.[1]

  • Fluorescence Polarization (FP) Assay: This method measures the displacement of a fluorescently labeled probe from the enzyme's active site.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate and the product of the enzymatic reaction.[7]

  • Microfluidic Assays: These high-throughput assays measure the difference in mobility between a fluorescently labeled substrate and its product in an electric field.[8]

How should I store my recombinant SHIP2 enzyme?

Recombinant SHIP2 enzyme should be stored at -70°C as an undiluted stock. Under these conditions, it is reported to be stable for at least six months. It is important to avoid repeated freeze-thaw cycles, so it is recommended to aliquot the enzyme upon receipt.[2]

What is a typical reaction buffer composition for a SHIP2 assay?

A common buffer for a SHIP2 phosphate release assay is 20 mM HEPES at pH 7.3, containing 50 mM KCl and 1 mM EDTA.[4][7] The optimal buffer composition may vary depending on the specific assay format and experimental goals.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical SHIP2 enzymatic assay based on a phosphate release protocol.

ParameterValueReference
Enzyme Concentration 100 nM[4][7]
Substrate Concentration 250 µM Ins(1,3,4,5)P4[4][7]
Incubation Temperature 30 °C[4][7]
Incubation Time 20 minutes[4][7]
Assay Buffer 20 mM HEPES, 50 mM KCl, 1 mM EDTA[4][7]
pH 7.3[4][7]

Experimental Protocols

Malachite Green Phosphate Release Assay

This protocol is adapted from a method used to measure SHIP2 phosphatase activity.[4][7]

Materials:

  • Recombinant SHIP2 enzyme

  • Ins(1,3,4,5)P4 substrate

  • Assay Buffer: 20 mM HEPES pH 7.3, 50 mM KCl, 1 mM EDTA

  • Malachite Green Color Reagent: 4 parts 1.5% w/v ammonium molybdate in 5.5% v/v sulfuric acid; 1 part 10.8% w/v iron(II) sulfate solution.

  • Phosphate Standard (e.g., KH2PO4) for standard curve

  • 96-well microplate

Procedure:

  • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.

  • In a 96-well plate, set up the enzyme reactions containing 100 nM SHIP2cd and 250 µM Ins(1,3,4,5)P4 in the assay buffer. Include appropriate controls (e.g., no enzyme, no substrate). If testing inhibitors, add them at the desired concentrations.

  • Incubate the reaction mixture for 20 minutes at 30°C.

  • To stop the reaction and develop the color, add an equal volume of the Malachite Green Color Reagent to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 700 nm using a microplate reader.

  • Subtract the background absorbance from all readings.

  • Determine the amount of phosphate released in each sample by comparing the absorbance values to the phosphate standard curve.

Visualizations

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PI(3,4,5)P3 PIP2->PIP3 Phosphorylation PIP3_2 PI(3,4)P2 PIP3->PIP3_2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruits SHIP2_mem SHIP2 SHIP2_mem->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Activates SHIP2_cyto SHIP2 SHIP2_cyto->SHIP2_mem Recruitment to membrane Akt Akt PDK1->Akt Phosphorylates and Activates Downstream Downstream Signaling (Cell Survival, Growth, Proliferation) Akt->Downstream Activates

Caption: The SHIP2 signaling pathway in the context of PI3K/Akt signaling.

Troubleshooting_Workflow cluster_high_bg High Background? cluster_low_signal Low/No Signal? cluster_inconsistent Inconsistent Replicates? Start Start: Assay Variability or Poor Signal CheckReagents Check Reagents: - Fresh aliquots? - Correct storage? - Contamination? Start->CheckReagents CheckProtocol Review Protocol: - Correct concentrations? - Correct incubation times/ temps? Start->CheckProtocol CheckInstrumentation Check Instrumentation: - Calibrated pipettes? - Plate reader settings correct? Start->CheckInstrumentation HighBg Yes CheckReagents->HighBg LowSignal Yes CheckProtocol->LowSignal Inconsistent Yes CheckInstrumentation->Inconsistent HighBg_Sol Solutions: - Use fresh, high-purity reagents. - Optimize substrate concentration. - Reduce incubation time. HighBg->HighBg_Sol End Problem Resolved HighBg_Sol->End LowSignal_Sol Solutions: - Test enzyme activity. - Optimize buffer pH and temp. - Increase incubation time. LowSignal->LowSignal_Sol LowSignal_Sol->End Inconsistent_Sol Solutions: - Use master mixes. - Check pipetting technique. - Ensure uniform plate temp. Inconsistent->Inconsistent_Sol Inconsistent_Sol->End

Caption: A logical workflow for troubleshooting common SHIP2 enzymatic assay issues.

References

Technical Support Center: Optimizing In vivo Delivery of SHIP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHIP2 inhibitors in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with SHIP2 inhibitors.

Q1: My SHIP2 inhibitor shows high potency in vitro but poor efficacy in vivo. What are the likely causes and solutions?

A: This is a common challenge in drug development. Several factors could be responsible:

  • Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid metabolism, or rapid clearance in vivo.

    • Troubleshooting:

      • Formulation Improvement: Many small molecule inhibitors have poor water solubility. Consider formulating the inhibitor in a vehicle that enhances solubility and absorption. Common options include solutions with DMSO, polyethylene glycol (PEG), or cyclodextrins.

      • Route of Administration: If oral administration (p.o.) yields poor results, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism in the liver.[1]

      • Pharmacokinetic Studies: Conduct a pilot PK study to determine the inhibitor's concentration in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen.

  • Inadequate Target Engagement: The inhibitor may not be reaching the SHIP2 enzyme in the target tissue at a sufficient concentration to exert its effect.

    • Troubleshooting:

      • Dose Escalation Study: Perform a dose-response study to determine the optimal dose that achieves the desired biological effect without causing toxicity.

      • Target Engagement Assays: After administration, collect tissue samples and measure the downstream effects of SHIP2 inhibition. A common method is to assess the phosphorylation status of Akt (pAkt), a downstream target in the PI3K/SHIP2 signaling pathway, via Western blot or ELISA. An increase in pAkt levels would indicate successful target engagement.

  • Off-Target Effects: The observed in vivo phenotype (or lack thereof) might be due to the inhibitor acting on other proteins besides SHIP2.

    • Troubleshooting:

      • Selectivity Profiling: Test your inhibitor against other related phosphatases, such as SHIP1 and PTEN, to ensure its selectivity. For example, the inhibitor AS1949490 is significantly more selective for SHIP2 over SHIP1.[2][3]

      • Use of Multiple Inhibitors: If possible, use a second, structurally different SHIP2 inhibitor to confirm that the observed phenotype is due to SHIP2 inhibition and not an off-target effect of a specific chemical scaffold.

Q2: I am observing inconsistent results between animals in the same treatment group. What could be the cause?

A: Inconsistent results can arise from several sources:

  • Inaccurate Dosing: Variations in the administered dose can lead to variability in response.

    • Troubleshooting:

      • Proper Technique: Ensure that the person administering the inhibitor is well-trained in the chosen technique (e.g., oral gavage, i.p. injection) to minimize errors.

      • Vehicle Homogeneity: If the inhibitor is in a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.

  • Biological Variability: Animals can have individual differences in metabolism and response to treatment.

    • Troubleshooting:

      • Sufficient Group Size: Use a sufficient number of animals per group to ensure statistical power and account for biological variability.

      • Randomization: Randomize animals into treatment groups to avoid selection bias.

  • Environmental Factors: Differences in housing conditions, diet, or stress levels can impact experimental outcomes.

    • Troubleshooting:

      • Standardized Conditions: Maintain consistent environmental conditions for all animals throughout the study.

Q3: How do I choose the right animal model for my SHIP2 inhibitor study?

A: The choice of animal model depends on the research question:

  • Disease Models: For studying the therapeutic potential of SHIP2 inhibitors, use established models of the disease of interest. For example, in diabetes research, db/db mice are a common model of type 2 diabetes and have been used in studies with the SHIP2 inhibitor AS1949490.[2]

  • Xenograft Models: In cancer research, human tumor cells can be implanted into immunodeficient mice (e.g., nude mice) to study the effect of the inhibitor on tumor growth and metastasis.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Models: For initial studies on the inhibitor's properties, normal, healthy mice can be used.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used SHIP2 inhibitors.

Table 1: In Vitro Potency of Selected SHIP2 Inhibitors

InhibitorTargetIC50 (µM)Selectivity NotesReference
AS1949490Human SHIP20.62~30-fold more selective for SHIP2 over SHIP1 (IC50 = 13 µM)[2][3]
Mouse SHIP20.34[3][4]
K161SHIP11.5 - 6Pan-SHIP1/2 inhibitor[5]
SHIP26.5 - 13[5]
Sulfonanilide 11SHIP27.07[6]

Table 2: In Vivo Administration of AS1949490 in Mice

Animal ModelDoseRoute of AdministrationFrequencyObserved EffectsReference
db/db mice (diabetes model)300 mg/kgOral (p.o.)Twice daily for 7-10 daysSignificantly lowered plasma glucose levels and improved glucose intolerance.[2][3]
Normal ICR mice300 mg/kgOral (p.o.)Single doseReduced expression of gluconeogenic genes (PEPCK and G6Pase) in the liver.[2]

Experimental Protocols

Protocol 1: Formulation and Oral Administration of a SHIP2 Inhibitor in Mice

This protocol is a general guideline and should be optimized for the specific inhibitor and experimental design.

  • Formulation:

    • For a hydrophobic compound like AS1949490, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

    • To prepare, weigh the required amount of the inhibitor and triturate it with a small amount of the CMC solution to form a paste.

    • Gradually add the remaining CMC solution while mixing to obtain a homogenous suspension.

    • Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg body weight).

  • Oral Gavage Administration:

    • Accurately weigh each mouse to calculate the correct volume of the inhibitor suspension to administer.

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Use a proper-sized, ball-tipped gavage needle.

    • Insert the needle into the esophagus and gently deliver the suspension into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Assessment of SHIP2 Target Engagement in Liver Tissue

  • Tissue Collection:

    • At the desired time point after inhibitor administration, humanely euthanize the mouse.

    • Quickly excise the liver, rinse with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen.

    • Store the samples at -80°C until analysis.

  • Protein Extraction:

    • Homogenize the frozen liver tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis for pAkt:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., pAkt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for total Akt. An increase in the pAkt/total Akt ratio in the inhibitor-treated group compared to the vehicle control indicates successful target engagement.

Visualizations

SHIP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Recruits & Activates PIP34P2 PI(3,4)P2 SHIP2->PIP34P2 Dephosphorylates pAkt pAkt (Active) Akt->pAkt Downstream Downstream Cellular Responses (e.g., Glucose Metabolism, Cell Survival) pAkt->Downstream Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2 Inhibits

Caption: The SHIP2 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow start Start: In Vivo Study Design formulation Inhibitor Formulation (e.g., in CMC) start->formulation animal_model Select Animal Model (e.g., db/db mice) start->animal_model dosing Inhibitor Administration (e.g., Oral Gavage) formulation->dosing animal_model->dosing monitoring Monitor Animal Health & Phenotypic Readouts dosing->monitoring tissue_collection Tissue Collection at Pre-determined Timepoints monitoring->tissue_collection pk_analysis Pharmacokinetic (PK) Analysis (Plasma/Tissue Drug Levels) tissue_collection->pk_analysis pd_analysis Pharmacodynamic (PD) Analysis (e.g., Western Blot for pAkt) tissue_collection->pd_analysis data_analysis Data Analysis & Interpretation pk_analysis->data_analysis pd_analysis->data_analysis end End: Efficacy & Target Validation Assessment data_analysis->end

Caption: A typical experimental workflow for in vivo SHIP2 inhibitor studies.

References

Addressing solubility issues of SHIP2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHIP2 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of SHIP2 inhibitors, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation after diluting my SHIP2 inhibitor from a DMSO stock into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue for many poorly water-soluble drugs. The high concentration of the inhibitor in the DMSO stock can cause it to crash out of solution when introduced to a largely aqueous environment. To prevent this, consider the following:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of the inhibitor in the assay may keep it below its solubility limit in the aqueous buffer.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or PEG300, in your final assay buffer can help maintain the inhibitor's solubility. However, be sure to include a vehicle control to account for any effects of the co-solvent on your experimental system.

  • Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the inhibitor from precipitating.

  • Consider the buffer composition: The pH and salt concentration of your buffer can influence the solubility of your inhibitor. Experiment with slight variations in buffer composition to see if solubility can be improved.

Q2: What is the best way to prepare a stock solution of a SHIP2 inhibitor?

A2: Most SHIP2 inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[1][2][3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][5] For specific inhibitors, solubility in other solvents like ethanol may also be an option.[2]

Q3: How should I prepare my SHIP2 inhibitor for in vivo animal studies?

A3: Direct injection of a DMSO stock is generally not recommended for in vivo studies due to potential toxicity. A common approach is to use a vehicle formulation that enhances the solubility and bioavailability of the inhibitor. Several vendors provide tested formulations for their SHIP2 inhibitors. A frequently used vehicle for many small molecule inhibitors consists of a mixture of a co-solvent (like DMSO or ethanol), a surfactant (like Tween-80), and a carrier (like PEG300 or corn oil) in saline.[4][5][6][7] It is crucial to perform a small-scale formulation test to ensure your inhibitor remains in solution and to include a vehicle-only control group in your animal experiments.

Q4: Can the pH of my buffer affect the solubility of my SHIP2 inhibitor?

A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of small molecule inhibitors, especially if they have ionizable groups.[8][9] Many inhibitors are weak bases and will be more soluble at a lower pH where they are protonated.[8] If you are experiencing solubility issues, you could investigate whether adjusting the pH of your buffer within a range that is compatible with your experimental system improves solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer Inhibitor concentration exceeds its aqueous solubility.Decrease the final inhibitor concentration. Perform a serial dilution. Add a low percentage of a co-solvent (e.g., ethanol) to the final buffer and include a vehicle control.
Inconsistent results between experiments Precipitation of the inhibitor in some wells but not others. Incomplete dissolution of the stock solution.Visually inspect all wells for precipitation before starting the assay. Ensure the stock solution is fully dissolved before use; gentle warming or sonication may help.
Low apparent potency of the inhibitor The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to poor solubility.Confirm the solubility of your inhibitor in your specific assay buffer. Consider using a formulation with solubilizing agents.
Cloudy or hazy solution after dilution The inhibitor is not fully dissolved or is forming fine precipitates.Try gentle warming or brief sonication of the diluted solution. If the issue persists, a different solubilization strategy may be needed.

Quantitative Data on SHIP2 Inhibitor Solubility

The following table summarizes publicly available solubility data for several common SHIP2 inhibitors.

Inhibitor Solvent Solubility Reference
AS1949490DMSO≥ 74 mg/mL (198.98 mM)[1]
Ethanol37.19 mg/mL (100 mM)
AS1938909DMSO50 mg/mL[2]
Ethanol100 mg/mL
CPDADMSO≥ 50 mg/mL (128.60 mM)[5]

Experimental Protocols

Protocol for Preparing a Solubilized Formulation of a SHIP2 Inhibitor for In Vivo Studies

This protocol is a general guideline based on commonly used formulations for poorly soluble small molecule inhibitors.[4][5][6][7] It is essential to optimize the specific ratios for your particular SHIP2 inhibitor.

Materials:

  • SHIP2 inhibitor

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl, sterile)

Procedure:

  • Prepare a concentrated stock solution of the SHIP2 inhibitor in DMSO (e.g., 25 mg/mL). Ensure the inhibitor is fully dissolved. Gentle warming or sonication may be used if necessary.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the appropriate volume of the SHIP2 inhibitor DMSO stock solution and mix thoroughly.

  • Add Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.

  • Slowly add the saline to the mixture while vortexing to bring the formulation to the final desired volume and concentration.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Example Formulation (for a final concentration of 2.5 mg/mL): [6]

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

General Protocol for Assessing Inhibitor Solubility in an Aqueous Buffer

Materials:

  • SHIP2 inhibitor stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the SHIP2 inhibitor from the DMSO stock into the aqueous buffer in microcentrifuge tubes. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Include a control tube with only the aqueous buffer and the same final concentration of DMSO.

  • Incubate the tubes at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated inhibitor.

  • Carefully transfer the supernatant to a new tube or a UV-transparent plate.

  • Measure the absorbance of the supernatant at a wavelength where the inhibitor has a known extinction coefficient.

  • The concentration of the dissolved inhibitor can be calculated using the Beer-Lambert law. The highest concentration that remains in solution is the approximate solubility in that buffer.

Visualizations

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 SHIP2 SHIP2 AKT AKT PIP3->AKT Recruitment & Activation PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation AKT_p p-AKT AKT->AKT_p Phosphorylation Downstream\nSignaling Downstream Signaling AKT_p->Downstream\nSignaling Cell Growth, Survival GrowthFactor Growth Factor GrowthFactor->RTK Activation SHIP2_Inhibitor SHIP2 Inhibitor SHIP2_Inhibitor->SHIP2 Inhibition

Caption: The SHIP2 signaling pathway and the point of intervention for SHIP2 inhibitors.

Solubility_Workflow start Start: Poorly Soluble SHIP2 Inhibitor stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep solubility_test Assess Solubility in Aqueous Buffer stock_prep->solubility_test precip_check Precipitation Observed? solubility_test->precip_check in_vitro Proceed with In Vitro Assay precip_check->in_vitro No optimize Optimize Conditions precip_check->optimize Yes in_vivo_form Develop In Vivo Formulation in_vitro->in_vivo_form optimize->solubility_test in_vivo_study Proceed with In Vivo Study in_vivo_form->in_vivo_study

Caption: Experimental workflow for addressing SHIP2 inhibitor solubility.

Solubilization_Decision_Tree start Solubility Issue Encountered q1 Is the final concentration absolutely necessary? start->q1 a1_no Lower the final concentration q1->a1_no No q2 Is a small amount of co-solvent permissible? q1->q2 Yes a2_yes Add co-solvent (e.g., EtOH, PEG300) + Vehicle Control q2->a2_yes Yes q3 Is the buffer pH adjustable? q2->q3 No a3_yes Adjust pH (if inhibitor is ionizable) q3->a3_yes Yes a3_no Consider alternative formulation strategies (e.g., cyclodextrins, lipid-based formulations) q3->a3_no No

Caption: Decision tree for selecting a solubilization method.

References

How to minimize toxicity of SHIP2-IN-1 compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the toxicity of SHIP2-IN-1 compounds and other SHIP2 inhibitors during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound compounds.

Issue 1: High In Vitro Cytotoxicity in Initial Screens

Question: My this compound compound shows high cytotoxicity in initial cell-based assays, even at low concentrations. How can I troubleshoot this?

Answer:

High initial cytotoxicity can be due to several factors. Follow these steps to identify the cause and potential mitigation strategies:

  • Confirm On-Target Toxicity:

    • Experiment: Compare the cytotoxicity of your compound in cells with normal SHIP2 expression versus cells where SHIP2 has been knocked down or knocked out.

    • Expected Outcome: If the cytotoxicity is significantly lower in SHIP2-deficient cells, the toxicity is likely on-target. If cytotoxicity persists, it may be due to off-target effects.

    • Troubleshooting:

      • High On-Target Toxicity: Consider structural modifications to your compound to reduce its potency or improve its selectivity.

      • Off-Target Toxicity: Proceed to off-target profiling (see Issue 2).

  • Assess Assay Interference:

    • Experiment: Run a control experiment without cells to check if your compound interferes with the assay reagents (e.g., MTT reduction).

    • Expected Outcome: The absorbance should be minimal in the absence of cells.

    • Troubleshooting: If your compound interferes with the assay, consider using an alternative cytotoxicity assay (e.g., LDH release, Real-Time Glo).

  • Evaluate Compound Stability and Solubility:

    • Experiment: Check the stability of your compound in the cell culture medium over the time course of the experiment. Assess its solubility at the tested concentrations.

    • Expected Outcome: The compound should be stable and soluble.

    • Troubleshooting: If the compound degrades, it could produce toxic byproducts. If it precipitates, this can cause non-specific cytotoxicity. Consider reformulating the compound or adjusting the vehicle.

Issue 2: Suspected Off-Target Effects

Question: How can I determine if the observed toxicity of my this compound compound is due to off-target effects?

Answer:

Identifying off-target effects is crucial for understanding and mitigating toxicity.

  • In Silico Profiling:

    • Methodology: Use computational tools and databases to predict potential off-target binding of your compound based on its chemical structure.

    • Interpretation: This can provide a preliminary list of potential off-target kinases and other proteins.

  • In Vitro Kinase Profiling:

    • Methodology: Screen your compound against a panel of kinases. Several commercial services offer comprehensive kinase profiling.

    • Interpretation: Significant inhibition of kinases other than SHIP2 indicates off-target activity. For example, some SHP2 inhibitors have been shown to have off-target effects on PDGFRβ.[1]

  • Cell-Based Pathway Analysis:

    • Methodology: Treat cells with your compound and use techniques like Western blotting or phospho-protein arrays to analyze the activation status of key signaling pathways unrelated to SHIP2.

    • Interpretation: Unintended alterations in other signaling pathways can point towards off-target effects.

Issue 3: In Vivo Toxicity Observed in Animal Models

Question: My this compound compound was well-tolerated in vitro but shows significant toxicity in animal models. What are the potential causes and next steps?

Answer:

In vivo toxicity can arise from various factors not apparent in in vitro studies.

  • Pharmacokinetic (PK) Analysis:

    • Experiment: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Interpretation: Poor PK properties, such as high accumulation in certain organs or the formation of toxic metabolites, can lead to in vivo toxicity.

  • Dose-Response Relationship:

    • Experiment: Perform a dose-range finding study to establish the maximum tolerated dose (MTD).

    • Interpretation: This will help in selecting appropriate doses for efficacy studies that minimize toxicity.

  • Histopathology:

    • Experiment: After in vivo studies, perform a thorough histopathological examination of major organs to identify any tissue damage.

    • Interpretation: This will pinpoint the target organs for toxicity and guide further investigation into the mechanism of toxicity. For example, some small molecule inhibitors can cause liver or kidney toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with SHIP2 inhibitors?

A1: While data on specific this compound compounds is limited, studies on other SHIP2 inhibitors have revealed off-target effects. For instance, some active site-targeting SHP2 inhibitors have been shown to inhibit platelet-derived growth factor receptor β (PDGFRβ) signaling independently of SHP2.[1] Additionally, some pan-SHIP1/2 inhibitors have shown cytotoxicity against various cancer cell lines, which may be a combination of on-target and off-target effects.[2] It is crucial to perform comprehensive off-target profiling for any new SHIP2 inhibitor.

Q2: How can I proactively design this compound compounds with a better toxicity profile?

A2:

  • Improve Selectivity: Design compounds that specifically target the SHIP2 active site with minimal interaction with other phosphatases or kinases. Structural biology and computational modeling can aid in this process.

  • Optimize Physicochemical Properties: Aim for properties that favor good ADME profiles, reducing the likelihood of bioaccumulation and the formation of toxic metabolites.

  • Avoid Reactive Moieties: Exclude chemical groups known to be associated with toxicity.

Q3: What are the key parameters to consider when performing in vitro cytotoxicity assays?

A3:

  • Cell Line Selection: Use a panel of cell lines, including both cancerous and normal (non-cancerous) cells, to assess differential cytotoxicity.

  • Compound Concentration Range: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value accurately.

  • Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. Test different time points (e.g., 24, 48, 72 hours).

  • Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control.

Q4: What is a typical starting point for an in vivo acute toxicity study?

A4: A single-dose acute toxicity study is often the first in vivo experiment. The study design typically involves:

  • Animal Model: Usually mice or rats.

  • Dose Levels: A range of doses, often starting from the efficacious dose determined in vitro and escalating to higher doses.

  • Administration Route: The intended clinical route of administration.

  • Observation Period: Typically 14 days to monitor for any signs of toxicity, morbidity, and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study. This helps in determining the MTD.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Selected SHIP2 Inhibitors

CompoundTargetIC50 (µM)Selectivity NotesReference
AS1949490Human SHIP20.62~21-fold selective over human SHIP1 (IC50 = 13 µM). No inhibition of PTEN, synaptojanin, or myotubularin up to 50 µM.[2]
Mouse SHIP20.34
Thiophene 3SHIP23.2Low toxicity against HT22 cells.[2]
Aminopyrimidine 4SHIP22.0Low toxicity against HT22 cells.[2]
K103Pan-SHIP1/2PotentMice did not tolerate this compound.[2]

Note: "this compound" is a placeholder name, and specific data for this compound is not publicly available. The data presented is for known SHIP2 inhibitors to provide a comparative context.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound.

Materials:

  • Cell line of interest (e.g., HepG2, HT22)

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acute Oral Toxicity Study in Mice (OECD 423 Guideline Adaptation)

Objective: To determine the acute toxicity and estimate the LD50 of a this compound compound.

Materials:

  • Healthy, young adult mice (e.g., CD-1 or C57BL/6), typically females as they are often more sensitive.

  • This compound compound formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Animal balance.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Start with a single mouse at a dose of 300 mg/kg (a common starting dose in the absence of other information).

    • If the animal survives, dose two more animals at the same dose.

    • If the initial animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • The study proceeds sequentially based on the outcome (survival or death) at each dose level. The common dose levels are 5, 50, 300, and 2000 mg/kg.

  • Observation:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the compound into a toxicity category based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.

Visualizations

SHIP2 Signaling Pathway

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream SHIP2_IN_1 This compound SHIP2_IN_1->SHIP2 Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory role of SHIP2 and this compound compounds.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Toxicity Observed? Cytotoxicity->Decision1 OffTarget Off-Target Profiling (Kinase Panel) Mechanism Mechanistic Studies (e.g., Apoptosis Assays) OffTarget->Mechanism Optimize Compound Optimization Mechanism->Optimize PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) AcuteTox Acute Toxicity (Dose Escalation) PK_PD->AcuteTox ChronicTox Chronic Toxicity (Repeat Dose) AcuteTox->ChronicTox Decision2 Acceptable Toxicity? ChronicTox->Decision2 Start This compound Compound Start->Cytotoxicity Decision1->OffTarget Yes Decision1->PK_PD No Decision2->Optimize No Advance Advance to Further Studies Decision2->Advance Yes

Caption: A generalized workflow for assessing the toxicity of this compound compounds.

References

Technical Support Center: Controlling for SHIP2-Independent Effects of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the off-target effects of SHIP2 inhibitors. The following information is designed to help you design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've treated my cells with a SHIP2 inhibitor and observed a phenotype. How can I be sure it's an on-target effect?

A1: Attributing a cellular phenotype solely to SHIP2 inhibition requires a series of rigorous control experiments. The "gold standard" is to demonstrate that the inhibitor has no effect in cells lacking SHIP2. Therefore, the most critical control is to repeat the experiment in a SHIP2 knockout (KO) or knockdown (KD) version of your cell line. If the inhibitor still produces the same effect in these cells, it is likely acting through an off-target mechanism.

Q2: My SHIP2 inhibitor shows potent activity in a biochemical assay but has a weaker or no effect in my cell-based assay. What could be the reason?

A2: This is a common issue that can arise from several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability and not reach sufficient intracellular concentrations.

  • Drug Efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The inhibitor may not be binding to SHIP2 in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) is the recommended method to verify target engagement in intact cells.

Q3: I'm seeing an increase in Akt phosphorylation at Ser473 after inhibitor treatment, as expected. Is this sufficient to confirm on-target activity?

  • Demonstrate that the inhibitor does not increase p-Akt (S473) in SHIP2 KO/KD cells.

  • Use a second, structurally distinct SHIP2 inhibitor and show that it recapitulates the effect.

  • Confirm target engagement with CETSA.

Q4: My Western blot for phospho-Akt is inconsistent or has high background.

A4: Phospho-protein Western blotting can be challenging. Here are some troubleshooting tips:

  • Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target.

  • Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background.

  • Antibody Incubation: Incubate the primary antibody overnight at 4°C to increase signal specificity.

  • Positive Control: Include a positive control lysate from cells known to have high p-Akt levels to ensure your antibody and detection reagents are working correctly.

Q5: What is a pan-SHIP inhibitor, and how does it differ from a selective SHIP2 inhibitor?

A5: A pan-SHIP inhibitor, such as K118, inhibits both SHIP1 and SHIP2 isoforms.[1] This can be useful in contexts where both isoforms play a role or to overcome potential compensation by SHIP1 when SHIP2 is inhibited. However, it also complicates the interpretation of results, as the observed effects could be due to inhibition of SHIP1, SHIP2, or both. For studying the specific roles of SHIP2, a selective inhibitor with a significant potency window over SHIP1 is preferred.

Data Presentation: Comparison of Common SHIP2 Inhibitors

The selection of an appropriate SHIP2 inhibitor is critical. The following table summarizes the reported activities of several commonly used inhibitors. It is important to note that "selective" is a relative term, and off-target effects can still occur, especially at higher concentrations.

InhibitorTypeHuman SHIP2 IC50Human SHIP1 IC50Known Off-Targets/Selectivity Notes
AS1949490 Selective0.62 µM[2][3]13 µM[3]~21-fold selective for SHIP2 over SHIP1. No significant inhibition of PTEN, synaptojanin, or myotubularin at concentrations up to 50 µM.[4]
K149 Pan-SHIPNot specifiedNot specifiedReported to decrease PKB/Akt signaling.[5] Antiproliferative effects may be SHIP1/2 independent.[6]
K161 Pan-SHIPNot specifiedNot specifiedReported to be a pan-SHIP1/2 inhibitor.[1]
K118 Pan-SHIPNot specifiedNot specifiedWater-soluble pan-SHIP1/2 inhibitor.[7]
NGD-61338 Selective1.1 µM[8]Not specifiedBinds to the active site of SHIP2.[9]

Mandatory Visualizations

SHIP2 Signaling Pathway

SHIP2_Signaling_Pathway GrowthFactor GrowthFactor RTK RTK GrowthFactor->RTK activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates SHIP2 SHIP2 PIP3->SHIP2 substrate PDK1 PDK1 PIP3->PDK1 recruits PIP2 PIP2 PIP2->PIP3 PIP3_2 PIP3_2 SHIP2->PIP3_2 dephosphorylates Akt Akt PIP3_2->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Akt->Downstream Inhibitor Inhibitor Inhibitor->SHIP2

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_controls Essential Controls BiochemAssay Biochemical Assay (e.g., Malachite Green) Selectivity Selectivity Profiling (vs. SHIP1, other phosphatases) BiochemAssay->Selectivity CETSA Target Engagement (CETSA) Selectivity->CETSA Downstream Downstream Signaling (p-Akt Western Blot) CETSA->Downstream Phenotype Phenotypic Assay (e.g., proliferation, migration) Downstream->Phenotype KO_KD SHIP2 KO/KD Cells KO_KD->Downstream no effect KO_KD->Phenotype no effect Inactive Inactive Analogue Inactive->Phenotype no effect SecondInhibitor Structurally Different Inhibitor SecondInhibitor->Phenotype recapitulates

Logical Relationships of Control Experiments

Control_Logic Start Observed Phenotype with Inhibitor TestInKO Test in SHIP2 KO/KD Cells Start->TestInKO PhenotypeAbolished Phenotype is Abolished TestInKO->PhenotypeAbolished Yes PhenotypePersists Phenotype Persists TestInKO->PhenotypePersists No OnTarget Likely On-Target PhenotypeAbolished->OnTarget OffTarget Likely Off-Target PhenotypePersists->OffTarget FurtherValidation Further Validation: - CETSA - 2nd Inhibitor - Rescue Experiment OnTarget->FurtherValidation

Experimental Protocols

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the inorganic phosphate released by SHIP2's enzymatic activity on its substrate, PI(3,4,5)P3.

Materials:

  • Recombinant human SHIP2 enzyme

  • PI(3,4,5)P3 substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • 96-well microplate

  • Test inhibitor and vehicle control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of your test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant SHIP2 enzyme to each well (except for the no-enzyme control).

  • Add the diluted inhibitor or vehicle to the appropriate wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the PI(3,4,5)P3 substrate to all wells.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11][12]

Materials:

  • Cultured cells expressing SHIP2

  • Test inhibitor and vehicle control

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the test inhibitor or vehicle at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 70°C. Include a non-heated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHIP2 in each sample by Western blot.

  • A stabilizing inhibitor will result in more soluble SHIP2 remaining at higher temperatures compared to the vehicle control. Plot the band intensities against temperature to generate a melting curve and observe the thermal shift.

Western Blot Analysis of Akt Phosphorylation (Ser473)

This protocol details the detection of phosphorylated Akt at serine 473, a downstream marker of SHIP2 inhibition.

Materials:

  • Cultured cells

  • Test inhibitor and vehicle control

  • Stimulant (e.g., insulin or growth factor, if required)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • If necessary, serum-starve the cells to reduce basal Akt phosphorylation.

  • Pre-treat the cells with the SHIP2 inhibitor or vehicle for the desired time.

  • Stimulate the cells with a growth factor (e.g., insulin) for a short period (e.g., 10-15 minutes) to activate the PI3K/Akt pathway.

  • Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total Akt antibody.

  • Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.

References

SHIP2 assay interference from cellular lipids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHIP2 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues related to SHIP2 assay interference from cellular lipids and to provide clear, actionable guidance for your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during your SHIP2 assays, particularly when working with complex cellular samples.

Question: Why am I observing unexpectedly high or variable SHIP2 activity in my assay when using cellular extracts?

Answer: Cellular extracts contain a complex mixture of lipids, some of which can directly modulate SHIP2 activity. The presence of anionic lipids like phosphatidylserine (PtdSer) has been shown to significantly stimulate the phosphatase activity of SHIP2.[1] This can lead to results that are not representative of SHIP2's specific activity on its primary substrate, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃).

Potential Causes and Solutions:

  • Cause 1: Activating Lipids in Lysate. Your cellular lysate likely contains lipids such as PtdSer that allosterically activate SHIP2.[1]

    • Solution: Purify your SHIP2 protein or use a recombinant, purified SHIP2 enzyme for the assay.[2] If you must use cellular extracts, consider performing a lipid extraction step on your lysate prior to the assay to remove interfering lipids.

  • Cause 2: Substrate Presentation. The physical state of the lipid substrate is critical. SHIP2 activity is much higher when its substrate is presented in vesicles, especially those containing PtdSer, compared to when it is soluble.[1]

    • Solution: Ensure your PtdIns(3,4,5)P₃ substrate is incorporated into lipid vesicles (liposomes). For consistency, prepare these vesicles with a defined lipid composition, such as a mix of phosphatidylcholine (PtdCho) and PtdSer.

  • Cause 3: Non-Specific Phosphatase Activity. Cellular extracts contain multiple phosphatases that could act on your substrate or interfere with your detection method.

    • Solution: Use a specific SHIP2 inhibitor in a control well to confirm that the observed activity is indeed from SHIP2. Alternatively, immunoprecipitate SHIP2 from the lysate and perform the assay on the beads.

Question: My SHIP2 assay shows low signal or no activity. What are the common reasons for this?

Answer: Low or absent signal in a SHIP2 assay can stem from issues with the enzyme, the substrate, or the assay conditions themselves.

Potential Causes and Solutions:

  • Cause 1: Inactive Enzyme. The SHIP2 enzyme may have degraded or, in the case of some recombinant constructs, may exhibit conformational isomerization leading to inactive states.[3]

    • Solution: Store the enzyme at or below -70 °C in undiluted aliquots.[2] Perform a quality control check with a known potent substrate like PtdIns(3,4,5)P₃ under optimal conditions to confirm activity.

  • Cause 2: Poor Substrate Quality or Presentation. Lipid substrates are prone to degradation and aggregation. Furthermore, SHIP2 is significantly less active on soluble substrates like inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) compared to lipid-based PtdIns(3,4,5)P₃.[1]

    • Solution: Use fresh, high-quality lipid substrates. Prepare lipid vesicles fresh for each experiment by sonication or extrusion to ensure a uniform size and distribution.

  • Cause 3: Sub-optimal Assay Buffer. The concentration of divalent cations like Mg²⁺ is important for SHIP2 catalysis.[4]

    • Solution: Ensure your assay buffer contains an optimal concentration of Mg²⁺. Titrate Mg²⁺ if necessary to find the peak activity for your specific assay setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary physiological substrate of SHIP2? A1: SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) is a lipid phosphatase whose primary physiological function is to dephosphorylate the 5' position of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), converting it to phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂).[2][5] This action makes it a key negative regulator in signaling pathways like the PI3K/Akt pathway.[6][7]

Q2: How do cellular lipids interfere with SHIP2 assays? A2: Cellular lipids can interfere in several ways. Some lipids, like phosphatidylserine, can act as allosteric activators, greatly stimulating SHIP2's catalytic activity.[1] This can lead to an overestimation of its activity. Conversely, other lipids could act as competitive inhibitors or disrupt the structure of the substrate vesicles, leading to reduced activity. This is why using purified components or having proper controls is critical.

Q3: What are the most common methods for measuring SHIP2 activity? A3: Common methods include:

  • Phosphate Release Assays: These are endpoint assays, such as the Malachite Green assay, that measure the amount of free phosphate released from the substrate.[5]

  • HPLC Assays: High-Performance Liquid Chromatography can be used to separate the substrate (e.g., PtdIns(3,4,5)P₃) from the product (PtdIns(3,4)P₂), allowing for direct quantification.[8] This method is highly specific and avoids issues with non-specific phosphate release.

  • Fluorescence Polarization (FP) Assays: These assays use a fluorescently labeled probe that binds to the SHIP2 active site.[5][8] Displacement of this probe by a substrate or inhibitor can be measured, making it suitable for high-throughput screening.

Q4: Can I use a protein-lipid overlay assay (like a PIP strip) to check for SHIP2-lipid interactions? A4: Yes, but with caution. Protein-lipid overlay assays are a good initial screening tool to identify potential lipid binding partners. However, they are prone to non-specific binding and the presentation of lipids on a membrane is not physiological.[9] It is crucial to use proper blocking agents, appropriate protein concentrations, and to validate any positive hits with a secondary, solution-based assay.[9]

Q5: How can I remove interfering lipids from my cellular sample before running a SHIP2 assay? A5: A lipid extraction should be performed. The Folch or Bligh and Dyer methods, which use a chloroform/methanol/water solvent system, are classic and effective techniques for separating lipids from other cellular components.[10][11] There are also modern, commercially available kits that use chloroform-free organic solvents for a safer and sometimes more high-throughput workflow.[12]

Data Presentation: Influence of Lipids on SHIP2 Activity

The lipid environment significantly impacts SHIP2's enzymatic function. The tables below summarize key quantitative findings from published research.

Table 1: Effect of Vesicle Composition on SHIP2 Activity

This table shows the relative stimulation of SHIP2's PtdIns(3,4,5)P₃ 5-phosphatase activity by different lipid vesicles.

Vesicle CompositionFold Stimulation of SHIP2 ActivityReference
Phosphatidylserine (PtdSer)Greatly Stimulated[1]
Phosphatidylcholine (PtdCho)~2-fold[1]

Data summarized from a study indicating that anionic lipids like PtdSer are potent activators of SHIP2.[1]

Table 2: Kinetic Parameters of SHIP1 and SHIP2 Constructs

This table compares the catalytic efficiency (k_cat) and substrate affinity (K_m) of SHIP1 and SHIP2, with and without their C2 domains, for two different substrates. The presence of the C2 domain notably increases the catalytic rate of SHIP2.[13]

Enzyme ConstructSubstratek_cat (s⁻¹)K_m (µM)Reference
SHIP1 (Ptase-C2)PI(3,4,5)P₃-DiC8~50% higher than SHIP2-[13]
SHIP2 (Ptase-C2)PI(3,4,5)P₃-DiC8--[13]
SHIP1 (Ptase-C2)I(1,3,4,5)P₄-Slight Increase[13]
SHIP2 (Ptase-C2)I(1,3,4,5)P₄Slightly higher than SHIP1Decrease[13]

Data adapted from a study on the regulation of SHIP activity by the C2 domain.[13]

Experimental Protocols

Protocol 1: General Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from a cellular sample, which can be used to prepare lipid substrates or to remove interfering lipids from a protein sample.[10][11]

  • Cell Harvesting: Collect cultured cells by centrifugation after washing with ice-cold PBS.

  • Homogenization: Add 1 mL of ice-cold methanol to the cell pellet. Vortex thoroughly to create a homogenate.

  • Phase Creation: Add 2 mL of chloroform to the homogenate and vortex for 2 minutes. The ratio of chloroform to methanol should be 2:1.

  • Phase Separation: Add 1.8 mL of water and vortex again for 2 minutes. Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Two distinct phases will form. The lower organic phase (chloroform) contains the lipids. Carefully collect this lower layer using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the solvent from the collected lipid fraction under a stream of nitrogen gas or using a vacuum evaporator to yield the pure lipid sample.

  • Storage: Resuspend the dried lipids in an appropriate solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Protocol 2: In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This protocol outlines a general procedure for measuring SHIP2 activity by detecting the release of inorganic phosphate.

  • Substrate Preparation:

    • Prepare lipid vesicles containing PtdIns(3,4,5)P₃ (and PtdSer, if desired for activation).

    • Dry the lipids under nitrogen, then resuspend in assay buffer.

    • Sonicate on ice or extrude through a polycarbonate membrane to create small, unilamellar vesicles.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of the lipid substrate vesicles to each well.

    • Add 60 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT).

    • Include control wells: "No Enzyme" (add buffer instead of enzyme) and "No Substrate" (add vesicles without PtdIns(3,4,5)P₃).

  • Enzyme Addition:

    • Initiate the reaction by adding 20 µL of purified SHIP2 enzyme (e.g., 10-100 nM final concentration) to each well.

    • Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination & Detection:

    • Stop the reaction by adding 25 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15 minutes to allow color development.

  • Data Acquisition:

    • Measure the absorbance at ~620 nm using a plate reader.

    • Subtract the "No Enzyme" background from all readings.

    • Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

Visualizations

Diagram 1: SHIP2's Role in the PI3K Signaling Pathway

PI3K_SHIP2_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P₃ PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P₂ SHIP2 SHIP2 Akt Akt PIP3->Akt Recruits & Activates PI34P2 PI(3,4)P₂ SHIP2->PI34P2 Dephosphorylates Downstream Downstream Signaling Akt->Downstream Troubleshooting_Logic Start Assay Problem? High_BG High Background or Variable Activity? Start->High_BG Yes Low_Signal Low or No Signal? Start->Low_Signal No Cause_ActivatingLipids Potential Cause: Activating lipids in sample High_BG->Cause_ActivatingLipids Using cellular extracts? Cause_Substrate Potential Cause: Poor substrate presentation High_BG->Cause_Substrate Inconsistent results? Cause_Enzyme Potential Cause: Inactive enzyme Low_Signal->Cause_Enzyme Controls also failing? Cause_AssayCond Potential Cause: Suboptimal conditions Low_Signal->Cause_AssayCond Enzyme is active? Sol_Purify Solution: Use purified SHIP2 or perform lipid extraction Cause_ActivatingLipids->Sol_Purify Sol_Vesicles Solution: Use consistent lipid vesicles Cause_Substrate->Sol_Vesicles Sol_EnzymeQC Solution: Check enzyme storage and run activity control Cause_Enzyme->Sol_EnzymeQC Sol_Optimize Solution: Optimize buffer (e.g., Mg²⁺) and substrate quality Cause_AssayCond->Sol_Optimize

References

Technical Support Center: Best Practices for Long-Term Storage of SHIP2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of the SH2-containing inositol 5-phosphatase 2 (SHIP2) protein. Adherence to these best practices is crucial for maintaining the protein's structural integrity and functional activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of SHIP2 protein?

For long-term storage, it is recommended to store SHIP2 protein at or below -70°C.[1] One supplier of active recombinant SHIP2 enzyme specifies storage at > -70°C, with the undiluted stock being stable for at least six months.[1] For shorter durations, -20°C can be suitable, especially for aliquoted samples to be used within a month.[2]

Q2: How should I prepare SHIP2 protein for long-term storage?

It is critical to aliquot the SHIP2 protein into single-use volumes before freezing. This practice minimizes repeated freeze-thaw cycles, which can lead to protein denaturation and a significant loss of activity.[3] Ideally, flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.[4]

Q3: What is the recommended protein concentration for storing SHIP2?

While optimal concentrations are protein-specific, a general guideline for many proteins is to store them at a concentration of 1 mg/mL or higher. Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to the storage vessel.

Q4: What are the key components of a storage buffer for SHIP2?

A suitable storage buffer is essential for maintaining the stability of SHIP2. While the optimal buffer may need to be determined empirically for your specific construct and application, a common starting point includes a buffering agent to maintain pH, salts, and cryoprotectants. One commercially available SHIP2 recombinant protein antigen is stored in a buffer containing PBS and 1M Urea at pH 7.4.[5] For active enzymes, a buffer containing 10 mM HEPES pH 7.25, 6 mM MgCl₂, 0.1% CHAPS, 250 mM sucrose, and 0.25 mM EDTA has been used for activity assays and implies components that support stability.[5]

Q5: Should I add cryoprotectants to my SHIP2 protein solution for long-term storage?

Yes, the addition of a cryoprotectant such as glycerol to a final concentration of 10-50% is highly recommended for storage at -20°C or below.[3][6] Cryoprotectants prevent the formation of ice crystals during freezing, which can damage the protein's structure.

Q6: Can I lyophilize SHIP2 for long-term storage?

Lyophilization (freeze-drying) can be a viable option for long-term storage of some proteins at ambient temperatures.[7] However, the process itself can be harsh and may lead to a loss of activity if not optimized. It is crucial to include lyoprotectants like sucrose in the formulation before lyophilization.[7] Reconstitution of lyophilized proteins should be done carefully according to a specific protocol to ensure the protein refolds correctly.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of SHIP2 Activity After Thawing Repeated freeze-thaw cycles.Aliquot the protein into single-use volumes before the initial freezing to avoid multiple freeze-thaw cycles.[3]
Improper thawing technique.Thaw the protein aliquot rapidly in a room temperature water bath, then immediately transfer it to ice. Avoid slow thawing on the benchtop.
Protein degradation due to proteases.Add protease inhibitors to the buffer during purification and consider storing in a buffer containing protease inhibitors.
Oxidation of sensitive residues.Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the storage buffer at a concentration of 1-5 mM.
SHIP2 Protein Aggregation High protein concentration without stabilizing agents.Optimize the protein concentration. If high concentrations are necessary, screen for stabilizing excipients such as glycerol, sucrose, or arginine.
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to determine the optimal pH and salt concentration for SHIP2 stability. The optimal pH is often not the same as the isoelectric point (pI).[3]
Freeze-thaw stress.Use cryoprotectants like glycerol (10-50%) and flash-freeze aliquots in liquid nitrogen.[4]
Presence of unfolded or partially folded protein.Ensure the protein is properly folded after purification. Consider a final polishing step like size-exclusion chromatography to remove aggregates before storage.
Low Protein Recovery After Thawing Adsorption of the protein to the storage tube.Use low-protein-binding microcentrifuge tubes. Storing at a higher protein concentration (>1 mg/mL) can also minimize losses due to surface adsorption.
Precipitation during freezing.This can be a sign of improper buffer conditions or the absence of cryoprotectants. Re-evaluate the storage buffer composition.

Quantitative Data Summary

The following tables summarize general recommendations for protein storage conditions. It is important to note that the optimal conditions for SHIP2 may need to be determined empirically.

Table 1: General Long-Term Storage Conditions for Proteins

Parameter Recommended Condition Rationale Reference
Temperature -80°C or below (liquid nitrogen)Minimizes enzymatic degradation and molecular motion.[9]
Protein Concentration ≥ 1 mg/mLReduces surface adsorption and inactivation.
Aliquoting Single-use aliquotsAvoids detrimental freeze-thaw cycles.[3]
Cryoprotectant 10-50% GlycerolPrevents ice crystal formation and stabilizes protein structure.[3][6]
Reducing Agent 1-5 mM DTT or TCEPPrevents oxidation of cysteine residues.

Table 2: Example of a Buffer Used in SHIP2 Activity Assays

Component Concentration Purpose Reference
HEPES10 mMBuffering agent (pH 7.25)[5]
MgCl₂6 mMCofactor for phosphatase activity[5]
CHAPS0.1%Non-denaturing detergent to maintain solubility[5]
Sucrose250 mMStabilizer and cryoprotectant[5]
EDTA0.25 mMChelates divalent metal ions to prevent metal-catalyzed oxidation[5]

Experimental Protocols

Protocol 1: SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This protocol is adapted from a method used to determine the catalytic activity of purified SHIP2.[5]

Materials:

  • Purified SHIP2 protein

  • Substrate: D-myo-inositol-1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P₄] or D-myo-phosphatidylinositol-3,4,5-trisphosphate [PtdIns(3,4,5)P₃]

  • Reaction Buffer: 10 mM HEPES pH 7.25, 6 mM MgCl₂, 0.1% CHAPS, 250 mM sucrose, 0.25 mM EDTA

  • Malachite Green Reagent

  • Phosphate Standard Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the SHIP2 protein in the reaction buffer.

  • Prepare the substrate solution in the reaction buffer at the desired concentration.

  • In a 96-well plate, add a defined amount of SHIP2 enzyme (e.g., 100 ng) to each well.[5]

  • Initiate the reaction by adding the substrate to each well. Include a no-enzyme control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which will react with the free phosphate released by SHIP2 activity.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to quantify the amount of phosphate released.

  • Calculate the specific activity of the SHIP2 enzyme.

Protocol 2: Assessment of SHIP2 Protein Aggregation (Adapted from General Protocols)

This protocol provides a general method to assess protein aggregation using a thioflavin T (ThT) binding assay, which is a common method for detecting amyloid-like aggregates.[10]

Materials:

  • SHIP2 protein solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay Buffer (e.g., PBS or the storage buffer of SHIP2)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare different samples of SHIP2 protein that have been subjected to various storage conditions (e.g., multiple freeze-thaw cycles, different buffers, elevated temperatures).

  • In a 96-well black microplate, add a specific volume of each SHIP2 protein sample.

  • Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).

  • Add the ThT working solution to each well containing the SHIP2 protein. Include a buffer-only control and a ThT-only control.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • An increase in ThT fluorescence compared to the control indicates the presence of protein aggregates.

Visualizations

SHIP2 Signaling Pathway

SHIP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Substrate AKT AKT PIP3->AKT Recruits and Activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates SHIP2->AKT Downstream Downstream Signaling AKT->Downstream Promotes Cell Survival, Growth, and Proliferation

Caption: The role of SHIP2 in the PI3K/AKT signaling pathway.

Experimental Workflow for Assessing SHIP2 Stability

SHIP2_Stability_Workflow start Start: Purified SHIP2 Protein aliquot Aliquot into Single-Use Tubes start->aliquot storage Long-Term Storage (-80°C with Cryoprotectant) aliquot->storage thaw Rapid Thawing storage->thaw activity_assay Phosphatase Activity Assay thaw->activity_assay aggregation_assay Aggregation Assay (e.g., ThT) thaw->aggregation_assay sds_page SDS-PAGE Analysis (Integrity Check) thaw->sds_page analyze Analyze Data and Compare to Pre-Storage activity_assay->analyze aggregation_assay->analyze sds_page->analyze end End: Assess Stability analyze->end

Caption: Experimental workflow for assessing the long-term stability of SHIP2 protein.

References

Alternative methods to modulate SHIP2 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the modulation of SH2-containing inositol 5'-phosphatase 2 (SHIP2). This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to modulate SHIP2 activity?

A1: SHIP2 activity can be modulated through several alternative approaches:

  • Small Molecule Inhibition: This is the most common method, utilizing compounds that target the enzyme's activity. These can be further categorized into:

    • Orthosteric (Active-Site) Inhibitors: These molecules directly compete with the natural substrate, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), for binding to the catalytic site.[1][2]

    • Allosteric Inhibitors: These compounds bind to a site distinct from the catalytic pocket, inducing a conformational change that inactivates the enzyme.[3][4][5] This approach can offer greater selectivity.

    • Uncompetitive Inhibitors: A subset of allosteric inhibitors that bind only to the enzyme-substrate complex, locking it in an inactive state.[4][5]

  • Genetic Modulation:

    • RNA Interference (RNAi): Using short interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically silence the INPPL1 gene, which encodes SHIP2.[6][7] This method is highly specific for reducing SHIP2 protein levels to study its functional role in cellular processes like proliferation and migration.[6][7]

  • Targeting Protein-Protein Interactions: SHIP2 contains multiple domains that act as scaffolds, mediating interactions with other signaling proteins.[8] Developing molecules that disrupt these specific interactions is an emerging strategy to modulate SHIP2's non-catalytic functions.[9][10]

Q2: I need to choose an inhibitor for my experiment. Which one is best?

A2: The choice of inhibitor depends on your experimental goals.

  • For high selectivity against SHIP1 , AS1949490 is a well-characterized option. It shows approximately 20-fold greater potency for SHIP2 over SHIP1.[1][2]

  • For exploring alternative binding sites or potentially overcoming resistance mechanisms, investigating newly identified allosteric inhibitors could be beneficial.[4][11]

  • If you need a pan-SHIP1/2 inhibitor for diseases where both isoforms are upregulated (e.g., certain cancers), compounds like K118 might be suitable.[12] Always consider the inhibitor's potency (IC50), selectivity, and mechanism of action (e.g., competitive, allosteric) in the context of your specific cell type or system.

Q3: Are there any known small molecule activators for SHIP2?

A3: The current literature focuses overwhelmingly on the discovery and development of SHIP2 inhibitors, as its overactivity is linked to diseases like type 2 diabetes and cancer.[13][14] While the concept of small molecule activators is plausible for therapeutic intervention in other contexts,[4] well-characterized, specific activators of SHIP2 are not prominently described in recent research. Modulating SHIP2 activity upwards is more commonly achieved through genetic overexpression techniques.

Troubleshooting Guides

Issue 1: Inconsistent results in my SHIP2 phosphatase activity assay (e.g., Malachite Green).

Potential Cause Troubleshooting Step
Enzyme Inactivity Ensure the recombinant SHIP2 enzyme is stored correctly (typically at -70°C or below) and has not undergone multiple freeze-thaw cycles.[15] Use a fresh aliquot for each experiment.
Substrate Degradation Phosphoinositide substrates like PtdIns(3,4,5)P3 are susceptible to degradation. Prepare fresh substrate solutions and store them as recommended by the manufacturer.
Buffer Components Verify the components and pH of your reaction buffer. The presence of divalent cations like MgCl2 is often critical for SHIP2 catalytic activity.[2]
Assay Interference Your test compound may interfere with the malachite green detection reagent. Run a control reaction with your compound and the detection reagent in the absence of the enzyme to check for colorimetric interference.

Issue 2: My SHIP2 inhibitor shows no effect on Akt phosphorylation in my cell-based assay.

Potential Cause Troubleshooting Step
Low Cell Permeability The inhibitor may not be efficiently entering the cells. Consider using a different compound or performing a dose-response curve over a wider concentration range.
Dominant Parallel Pathway The PI3K/Akt pathway is also negatively regulated by the phosphatase PTEN.[1] If PTEN activity is high in your cell line, the effect of SHIP2 inhibition might be masked. Consider using PTEN-deficient cell lines to specifically study SHIP2's role.
Rapid Compound Metabolism The inhibitor could be rapidly metabolized or effluxed by the cells. Perform a time-course experiment to determine the optimal treatment duration for observing an effect on p-Akt levels.
Off-Target Effects At the concentration used, the compound might have off-target effects that counteract the expected increase in Akt phosphorylation. Validate your findings using a structurally different SHIP2 inhibitor or by using siRNA to confirm the phenotype.

Issue 3: SHIP2 knockdown using siRNA/shRNA is successful, but the expected phenotype (e.g., reduced cell migration) is not observed.

Potential Cause Troubleshooting Step
Functional Redundancy Other proteins, including SHIP1 in hematopoietic cells, may compensate for the loss of SHIP2. Verify the expression levels of related phosphatases in your model system.
Cell Line Specificity The role of SHIP2 can be highly context-dependent.[1] Its role in regulating cell migration has been clearly demonstrated in cell lines like MDA-MB-231 breast cancer cells.[6][7] The phenotype may not be present in all cell types.
Non-Catalytic Functions The observed phenotype might depend on SHIP2's scaffolding function rather than its phosphatase activity. An RNAi approach ablates the entire protein, whereas a catalytic inhibitor targets only its enzymatic function. Comparing results from both methods can dissect these different roles.

Quantitative Data on SHIP2 Modulators

The following tables summarize the potency and selectivity of various small molecule SHIP2 inhibitors.

Table 1: Orthosteric (Active-Site) SHIP2 Inhibitors

Compound SHIP2 IC50 / Ki SHIP1 IC50 / Ki Selectivity (SHIP1/SHIP2) Notes
AS1949490 0.62 µM (IC50)[1][2] 13 µM (IC50)[1] ~21-fold A well-characterized, selective, and competitive inhibitor.[2]
Thiophene 3 3.2 µM (IC50)[1] Not Reported Not Reported A crizotinib derivative with low toxicity in neuronal cells.[1]
Aminopyrimidine 4 2.0 µM (IC50)[1] Not Reported Not Reported A crizotinib derivative with low toxicity in neuronal cells.[1]

| Galloflavin | 1.8 µM (IC50)[4] | Not Reported | Not Reported | Identified through a fluorescent probe screening assay.[4] |

Table 2: Allosteric and Uncompetitive SHIP2 Inhibitors

Compound Type Ki Notes

| Oxo-linked dimer of benzene 1,2,4-trisphosphate | Uncompetitive[4] | 4.9 µM[4] | Binds to a novel regulatory site on the catalytic domain.[4] |

Visualizations: Pathways and Workflows

SHIP2_Signaling_Pathway cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Recruits & Activates PIP3_4 PI(3,4)P2 SHIP2->PIP3_4 Dephosphorylates PTEN->PIP2 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt signaling pathway modulated by SHIP2 and PTEN phosphatases.

Inhibitor_Screening_Workflow start Start: Compound Library hts 1. High-Throughput Screen (e.g., Fluorescence Polarization Assay) start->hts hit_confirm 2. Hit Confirmation (e.g., Malachite Green Assay) hts->hit_confirm Primary Hits selectivity 3. Selectivity Profiling (vs. SHIP1, PTEN, etc.) hit_confirm->selectivity Confirmed Hits no_go1 Inactive hit_confirm->no_go1 cell_based 4. Cell-Based Validation (p-Akt Western Blot, Glucose Uptake) selectivity->cell_based Selective Hits no_go2 Not Selective selectivity->no_go2 invivo 5. In Vivo Studies (e.g., db/db mouse model) cell_based->invivo Active in Cells no_go3 No Cellular Activity cell_based->no_go3 lead Lead Compound invivo->lead

Caption: A typical experimental workflow for screening and validating novel SHIP2 inhibitors.

Inhibition_Mechanisms cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition Enzyme1 SHIP2 ActiveSite1 Active Site Blocked Activity Blocked ActiveSite1->Blocked Substrate Substrate (PtdIns(3,4,5)P3) Substrate->ActiveSite1 Cannot Bind Inhibitor1 Competitive Inhibitor Inhibitor1->ActiveSite1 Binds & Blocks Enzyme2 SHIP2 (Inactive Form) ActiveSite2 Active Site (Altered) Blocked2 Activity Blocked ActiveSite2->Blocked2 AlloSite Allosteric Site AlloSite->ActiveSite2 Induces Conformational Change Inhibitor2 Allosteric Inhibitor Inhibitor2->AlloSite Binds

Caption: Comparison of orthosteric (competitive) vs. allosteric inhibition of SHIP2.

Detailed Experimental Protocols

Protocol 1: Malachite Green Phosphatase Assay for SHIP2 Activity

This assay quantifies the free phosphate released from a substrate by SHIP2, providing a measure of its catalytic activity.

  • Materials:

    • Recombinant human SHIP2 (e.g., residues 419-732)[2]

    • Substrate: D-myo-inositol-1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4] or PtdIns(3,4,5)P3[2]

    • Reaction Buffer: 10 mM HEPES (pH 7.25), 6 mM MgCl2, 250 mM sucrose, 0.25 mM EDTA, 0.1% CHAPS[2]

    • Malachite Green Reagent (e.g., BIOMOL GREEN)[8]

    • Phosphate standard solution

    • 96-well microplate

  • Procedure:

    • Prepare a phosphate standard curve according to the manufacturer's instructions.

    • In a 96-well plate, add 10 µL of your test compound (inhibitor) at various concentrations or vehicle control (e.g., DMSO).

    • Add 20 µL of recombinant SHIP2 enzyme (e.g., 100 ng) diluted in reaction buffer to each well.[2] Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate (e.g., 100 µM Ins(1,3,4,5)P4) to each well.

    • Incubate the reaction for 30-60 minutes at 37°C. The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.[8]

    • Incubate for 15-20 minutes at room temperature to allow color development.[8]

    • Measure the absorbance at 620 nm using a microplate reader.

    • Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol assesses the functional consequence of SHIP2 inhibition in a cellular context by measuring the phosphorylation status of its downstream target, Akt.

  • Materials:

    • Cell line of interest (e.g., L6 myotubes, MDA-MB-231)

    • Cell culture medium and serum

    • SHIP2 inhibitor and vehicle control

    • Stimulant (e.g., Insulin or EGF)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt[2][8]

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with the SHIP2 inhibitor or vehicle for the desired time (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., 1 nM insulin or 100 ng/mL EGF) for 15-30 minutes to activate the PI3K pathway.[2][6]

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total Akt antibody to confirm equal protein loading.

    • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation.

Protocol 3: shRNA-Mediated Stable Knockdown of SHIP2

This protocol describes the generation of a stable cell line with reduced SHIP2 expression to study its long-term functional consequences.

  • Materials:

    • Retroviral or lentiviral packaging cell line (e.g., Phoenix or HEK293T)

    • Transfection reagent (e.g., calcium phosphate or Lipofectamine)

    • Retroviral/lentiviral vector containing shRNA targeting human SHIP2 and a selection marker (e.g., puromycin resistance). A non-targeting or EGFP shRNA vector should be used as a control.[6]

    • Target cell line (e.g., MDA-MB-231)

    • Puromycin

  • Procedure:

    • Virus Production: Transfect the packaging cell line with the shRNA vector according to the manufacturer's protocol.

    • After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.

    • Transduction: Infect the target MDA-MB-231 cells with the viral supernatant in the presence of polybrene to enhance infection efficiency.

    • Selection: 48 hours post-infection, begin selecting for transduced cells by adding puromycin to the culture medium (the optimal concentration, e.g., 1.0 µg/mL, should be determined by a kill curve).[6]

    • Clonal Expansion: Once stable, puromycin-resistant pools are established, single-cell clones can be derived by limiting dilution or cell sorting.

    • Validation of Knockdown: Expand the single-cell clones and screen for SHIP2 silencing by performing Western blotting on cell lysates using a SHIP2-specific antibody. Select clones with the most significant reduction in SHIP2 protein compared to the control shRNA clone for subsequent functional experiments.[6]

References

Validation & Comparative

SHIP2 vs. PTEN: A Comparative Guide to their Regulation of the PI3K Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human diseases, most notably cancer and metabolic disorders. The activity of this pathway is exquisitely controlled by a host of regulatory proteins, among which the phosphatases SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) and PTEN (phosphatase and tensin homolog) are paramount negative regulators. While both enzymes act to temper PI3K signaling, they do so through distinct mechanisms, leading to different downstream consequences. This guide provides a comprehensive comparison of SHIP2 and PTEN, summarizing their biochemical properties, cellular functions, and the experimental methodologies used to study them.

At a Glance: Key Differences Between SHIP2 and PTEN

FeatureSHIP2 (INPPL1)PTEN
Primary Substrate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)
Phosphatase Activity 5-phosphatase3-phosphatase
Catalytic Product Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2)
Downstream Signaling Impact Attenuates PIP3 signaling but generates a second messenger, PI(3,4)P2, which can still promote some downstream signaling, such as Akt activation.[1]Strongly antagonizes PI3K signaling by depleting the primary signaling product, PIP3.[2][3]
Cellular Localization Primarily cytoplasmic, recruited to the plasma membrane upon stimulation. Also found in the nucleus.[4]Both cytoplasmic and nuclear. The C2 domain plays a crucial role in its membrane recruitment.[5]
Role in Cancer Context-dependent; can act as both a tumor suppressor and a promoter.[1]Predominantly a tumor suppressor; frequently mutated or deleted in a wide range of human cancers.
Role in Metabolism A negative regulator of insulin signaling.A key regulator of insulin sensitivity and glucose metabolism.[3]

Delving Deeper: A Head-to-Head Comparison

Enzymatic Activity and Substrate Specificity

Both SHIP2 and PTEN are phosphoinositide phosphatases that utilize PIP3 as a primary substrate. However, their distinct regiospecificity is the cornerstone of their differential effects on the PI3K pathway.

  • SHIP2 is a 5-phosphatase , hydrolyzing the phosphate group at the 5'-position of the inositol ring of PIP3 to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) .[6]

  • PTEN , in contrast, is a 3-phosphatase that removes the phosphate group at the 3'-position of the inositol ring of PIP3, yielding phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) .[6]

This fundamental difference in their catalytic action has profound implications for downstream signaling. While PTEN effectively terminates the PI3K signal by converting PIP3 back to its precursor, SHIP2's product, PI(3,4)P2, is itself a signaling molecule that can recruit and activate downstream effectors, including the serine/threonine kinase Akt, albeit with different kinetics and potency compared to PIP3.[1]

Structural and Functional Domains

SHIP2 and PTEN share a common architecture, featuring a catalytic phosphatase domain and a C2 domain. However, the roles and characteristics of these domains differ significantly between the two enzymes.

DomainSHIP2PTEN
Phosphatase Domain Contains the active site responsible for 5-phosphatase activity. The structure is highly similar to SHIP1.[7]Possesses the active site for 3-phosphatase activity.
C2 Domain Binds weakly to anionic membranes. Its primary role appears to be allosteric, enhancing the catalytic activity of the phosphatase domain rather than serving as a primary membrane anchor.[5][8]Interacts strongly with anionic lipids and is crucial for the recruitment of PTEN to the plasma membrane, positioning the catalytic domain for substrate access.[5][8]
Other Domains Contains an N-terminal SH2 domain, a proline-rich domain, and a C-terminal sterile alpha motif (SAM) domain, which mediate protein-protein interactions.[7]Has a C-terminal tail with phosphorylation sites that regulate its stability and activity.

The structural differences in their C2 domains, in particular, contribute to their distinct subcellular localization and regulation. The strong membrane-binding capacity of PTEN's C2 domain is a key determinant of its potent tumor-suppressive function.

Visualizing the PI3K Pathway: Points of Intervention for SHIP2 and PTEN

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN->PIP3 Dephosphorylates (3-position) SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates (5-position) PI34P2 PI(3,4)P2 PI34P2->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Regulates

Caption: The PI3K signaling pathway with points of regulation by SHIP2 and PTEN.

Experimental Corner: Protocols for Comparative Analysis

To facilitate further research and a direct comparison of SHIP2 and PTEN, we provide detailed protocols for key experiments.

In Vitro Phosphatase Activity Assay

This protocol allows for the direct measurement and comparison of the enzymatic activity of purified SHIP2 and PTEN.

Materials:

  • Purified recombinant SHIP2 and PTEN proteins

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate (e.g., di-C8-PIP3 for a soluble assay or PIP3-containing liposomes)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM DTT, 10 mM MgCl2)

  • Malachite Green Phosphate Assay Kit (or equivalent method for detecting inorganic phosphate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate:

    • For a soluble assay, dissolve di-C8-PIP3 in the assay buffer to the desired concentrations.

    • For a liposome-based assay, prepare liposomes containing a defined mole percentage of PIP3.

  • Set up Reactions:

    • In a 96-well plate, add the phosphatase assay buffer.

    • Add varying concentrations of the PIP3 substrate to different wells.

    • Initiate the reaction by adding a fixed amount of purified SHIP2 or PTEN enzyme to the wells. Include a no-enzyme control for each substrate concentration.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically around 620 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Calculate the amount of inorganic phosphate released in each reaction.

    • Determine the initial reaction velocities (V) at each substrate concentration ([S]).

    • Plot V versus [S] and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme.

Phosphatase_Assay_Workflow Start Start Prepare_Substrate Prepare PIP3 Substrate Start->Prepare_Substrate Setup_Reactions Set up Reactions (Enzyme + Substrate) Prepare_Substrate->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Stop_Detect Stop Reaction & Detect Phosphate Incubate->Stop_Detect Analyze Data Analysis (Km, Vmax) Stop_Detect->Analyze End End Analyze->End

References

SHIP2 as a Therapeutic Target for Obesity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of SH2-containing inositol 5-phosphatase 2 (SHIP2) as a therapeutic target for obesity. It compares the preclinical efficacy of SHIP2 inhibition strategies with established and alternative anti-obesity therapies, supported by experimental data and detailed protocols.

Executive Summary

SHIP2, a lipid phosphatase that negatively regulates the insulin signaling pathway, has been investigated as a potential target for metabolic diseases, including obesity and type 2 diabetes.[1][2] Preclinical studies have explored the impact of SHIP2 inhibition on body weight, adiposity, and glucose metabolism. A key finding from recent research is that while selective inhibition of SHIP2 alone shows limited efficacy in reducing diet-induced obesity, the simultaneous inhibition of both SHIP2 and its isoform SHIP1 (pan-SHIP1/2 inhibition) demonstrates significant anti-obesity effects. This suggests a nuanced role for the SHIP family of enzymes in metabolic regulation and points towards a more complex therapeutic strategy than initially envisioned. This guide will delve into the preclinical data supporting pan-SHIP1/2 inhibition and compare its potential with current therapeutic options.

The Rationale for Targeting SHIP2 in Obesity

The insulin signaling pathway plays a crucial role in glucose and lipid metabolism. SHIP2 hydrolyzes phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in this pathway, thereby dampening downstream signals that promote glucose uptake and storage.[2] In states of insulin resistance, such as obesity, SHIP2 expression and activity can be elevated, further contributing to metabolic dysregulation. The initial hypothesis was that inhibiting SHIP2 would enhance insulin sensitivity and consequently lead to weight loss and improved metabolic health.

Preclinical Efficacy of SHIP2 Inhibition Strategies

Recent preclinical studies in diet-induced obese (DIO) mouse models have provided critical insights into the efficacy of different SHIP inhibition strategies.

Data Presentation: Comparison of SHIP Inhibitor Efficacy in DIO Mice
Intervention Dosage & Administration Study Duration Change in Body Weight Change in Fat Mass Key Findings Reference
Vehicle (Control) i.p. injection, 2x/week4-6 weeksSignificant increaseSignificant increaseExpected weight gain on high-fat diet.Gorgani et al., 2023
SHIP1 Inhibitor (3AC) 26.5 mg/kg, i.p., 2x/week4 weeksNo significant difference from vehicleNo significant difference from vehicleSelective SHIP1 inhibition is ineffective at preventing diet-induced obesity.Gorgani et al., 2023
SHIP2 Inhibitor (AS1949490) 20 mg/kg, i.p., 2x/week4 weeksNo significant difference from vehicleNo significant difference from vehicleSelective SHIP2 inhibition is ineffective at preventing diet-induced obesity.Gorgani et al., 2023
Pan-SHIP1/2 Inhibitor (K118) 10 mg/kg, i.p., 2x/week4 weeksSignificant reduction vs. vehicleSignificant reduction vs. vehiclePan-SHIP1/2 inhibition prevents and reverses diet-induced obesity.Gorgani et al., 2023
Pan-SHIP1/2 Inhibitor (K161) Not specified2 weeks (treatment)Significant reduction vs. vehicleNot specifiedPan-SHIP1/2 inhibition reverses established obesity.Gorgani et al., 2023
Combination (3AC + AS1949490) 26.5 mg/kg 3AC + 20 mg/kg AS1949490, i.p., 2x/week6 weeksSignificantly less weight gain than vehicleSignificantly less fat accumulation than vehicleDual inhibition of SHIP1 and SHIP2 provides partial protection from diet-induced obesity.Gorgani et al., 2023

Comparison with Alternative Therapeutic Targets for Obesity

To provide a broader context, the preclinical efficacy of SHIP2 inhibition is compared with established clinical therapies for obesity.

Therapeutic Class Mechanism of Action Representative Drug(s) Reported Weight Loss (Clinical Trials) Key Advantages Key Disadvantages
GLP-1 Receptor Agonists Mimic the action of incretin hormone GLP-1, promoting satiety, slowing gastric emptying, and enhancing insulin secretion.[1][3][4][5]Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist)15-20%High efficacy, cardiovascular benefits.Injectable administration, gastrointestinal side effects, cost.
Lipase Inhibitors Inhibits gastric and pancreatic lipases, reducing the absorption of dietary fats.Orlistat5-10%Non-systemic action.Gastrointestinal side effects (steatorrhea, fecal incontinence), modest efficacy.[6][7]
Sympathomimetic/Anticonvulsant Combination Phentermine suppresses appetite, while topiramate has multiple mechanisms that may contribute to weight loss, including enhancing satiety and altering taste perception.Phentermine/Topiramate9-11%Oral administration, significant efficacy.Potential for cardiovascular and psychiatric side effects, teratogenic risk.[2][5][8]
Pan-SHIP1/2 Inhibitors Inhibition of both SHIP1 and SHIP2, leading to enhanced insulin signaling and immune modulation.K118, K161 (preclinical)Preclinical data shows significant weight and fat mass reduction.Potential for oral administration, novel mechanism of action.Preclinical stage, long-term safety unknown, potential for off-target effects.

Signaling Pathways and Experimental Workflows

SHIP2 in the Insulin Signaling Pathway

SHIP2 acts as a critical negative regulator in the insulin signaling cascade. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the production of PIP3. SHIP2 dephosphorylates PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby terminating the signal. Inhibition of SHIP2 is proposed to increase PIP3 levels, leading to enhanced activation of downstream effectors like Akt, which promotes glucose uptake and utilization.

SHIP2_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates IRS->PI3K activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation GLUT4 GLUT4 Vesicles pAkt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates

Caption: The role of SHIP2 in the insulin signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

The validation of anti-obesity therapeutics typically involves a diet-induced obesity model in rodents, followed by treatment and subsequent analysis of metabolic parameters.

InVivo_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_analysis Metabolic Phenotyping Induction Mice on High-Fat Diet (HFD) (8-12 weeks) Randomization Randomization into treatment groups (Vehicle, SHIPi, Comparator) Induction->Randomization Treatment Chronic Dosing (e.g., 4-8 weeks) Randomization->Treatment BodyWeight Weekly Body Weight and Food Intake Treatment->BodyWeight BodyComp Body Composition (EchoMRI/DEXA) (Baseline and End-of-study) Treatment->BodyComp GTT Glucose Tolerance Test (GTT) Treatment->GTT Tissue Tissue Collection for Biochemical Analysis GTT->Tissue

Caption: Workflow for preclinical efficacy testing of anti-obesity compounds.

Experimental Protocols

Akt Phosphorylation Assay by Western Blot

This protocol details the procedure for measuring the phosphorylation of Akt, a key downstream effector of the insulin signaling pathway, in response to insulin stimulation in adipocytes.

1. Cell Culture and Treatment:

  • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Stimulate the cells with insulin (e.g., 100 nM) for a specified time (e.g., 15 minutes). Non-stimulated cells serve as a negative control.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Express the results as the ratio of phosphorylated Akt to total Akt.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol describes the procedure for assessing glucose clearance in mice, a key indicator of insulin sensitivity.

1. Animal Preparation:

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline body weight.

2. Baseline Blood Glucose Measurement:

  • Obtain a small blood sample from the tail vein.

  • Measure the blood glucose concentration using a glucometer. This is the time 0 measurement.

3. Glucose Administration:

  • Administer a sterile 20% glucose solution via oral gavage or intraperitoneal (IP) injection. The standard dose is 2 g/kg of body weight.

4. Blood Glucose Monitoring:

  • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure the blood glucose concentration at each time point.

5. Data Analysis:

  • Plot the blood glucose concentrations over time.

  • Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Conclusion

The validation of SHIP2 as a therapeutic target for obesity is nuanced. Preclinical evidence strongly suggests that selective inhibition of SHIP2 alone is insufficient to drive significant weight loss in the context of diet-induced obesity. However, the robust anti-obesity effects observed with pan-SHIP1/2 inhibitors highlight the potential of targeting this enzyme family. The mechanism appears to extend beyond simple insulin sensitization and may involve immunometabolic pathways.

Compared to established therapies like GLP-1 receptor agonists, pan-SHIP1/2 inhibition is in its nascent stages of development. While the preclinical data is promising, further research is required to elucidate the precise mechanisms of action, establish long-term safety and efficacy, and develop potent and selective pan-SHIP1/2 inhibitors suitable for clinical translation. The information presented in this guide provides a foundation for researchers and drug developers to critically evaluate the potential of SHIP2 and the broader SHIP family as targets in the ongoing search for effective anti-obesity therapeutics.

References

Navigating the Specificity of SHIP2 Inhibition: A Comparative Guide to Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of SH2-containing inositol 5-phosphatase 2 (SHIP2) presents a promising therapeutic avenue for a range of diseases, including type 2 diabetes, obesity, and certain cancers. However, the significant homology among inositol phosphatases necessitates a thorough understanding of inhibitor cross-reactivity to ensure targeted efficacy and minimize off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent SHIP2 inhibitors, supported by experimental data and detailed methodologies.

Understanding the Landscape: SHIP2 and Related Phosphatases

SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It achieves this by hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger, to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action modulates cell growth, proliferation, and glucose metabolism.

Due to the conserved nature of the phosphatase domain, SHIP2 inhibitors are often assessed for their activity against other structurally and functionally related phosphatases. The most common of these include:

  • SHIP1 (INPP5D): A close homolog of SHIP2, predominantly expressed in hematopoietic cells, sharing a high degree of sequence identity in the catalytic domain.

  • PTEN (Phosphatase and Tensin Homolog): A tumor suppressor that acts on the 3-position of PIP3, converting it to phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), thereby providing an alternative mechanism for downregulating the PI3K/Akt pathway.

  • Synaptojanin: A family of inositol phosphatases involved in synaptic vesicle recycling and endocytosis.

  • Myotubularin: A family of phosphatases implicated in various cellular processes, including membrane trafficking and cytoskeletal organization.

Comparative Analysis of SHIP2 Inhibitor Selectivity

The following tables summarize the in vitro inhibitory activity (IC50 values) of several well-characterized SHIP2 inhibitors against a panel of phosphatases. Lower IC50 values indicate higher potency.

InhibitorSHIP2 (human) IC50 (µM)SHIP1 (human) IC50 (µM)PTEN (human) IC50 (µM)Synaptojanin (human) IC50 (µM)Myotubularin (human) IC50 (µM)
AS1949490 0.62[1]13[1]>50[1]>50[1]>50[1]
AS1938909 0.5721>50>50>50
InhibitorSHIP1 IC50 (µM)SHIP2 IC50 (µM)
K118 (Pan-SHIP1/2 Inhibitor) ~1~1
Galloflavin -1.8
Biphenyl(2,3',4,5',6)P5 -1.8

As the data indicates, compounds like AS1949490 and AS1938909 exhibit significant selectivity for SHIP2 over its close homolog SHIP1, and show negligible activity against other tested phosphatases at concentrations up to 50 µM[1]. In contrast, inhibitors like K118 are designed to be pan-inhibitors, targeting both SHIP1 and SHIP2 with similar potency. Other compounds, such as Galloflavin and Biphenyl-polyphosphates, have also been identified as SHIP2 inhibitors, though their comprehensive selectivity profiles are less well-documented.

Signaling Pathways and Points of Inhibition

To visualize the interplay between these phosphatases and the action of SHIP2 inhibitors, the following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for assessing inhibitor selectivity.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Akt_p p-Akt (Active) Downstream Downstream Signaling Akt_p->Downstream Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation (5-position) PTEN PTEN PTEN->PIP3 Dephosphorylation (3-position) SHIP2_Inhibitor SHIP2 Inhibitor SHIP2_Inhibitor->SHIP2 SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation (5-position)

Figure 1: PI3K/Akt Signaling Pathway and Points of Inhibition. This diagram illustrates the central role of SHIP2 and other phosphatases in regulating the PI3K/Akt signaling cascade. SHIP2 inhibitors block the conversion of PIP3 to PI(3,4)P2, leading to increased Akt activation.

Start Start: Compound Library Assay_Setup Assay Setup: Phosphatase + Substrate + Inhibitor Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection of Phosphate Release Incubation->Detection Data_Analysis Data Analysis: IC50 Determination Detection->Data_Analysis Selectivity Selectivity Profiling: Test against other phosphatases Data_Analysis->Selectivity End End: Selectivity Profile Selectivity->End

Figure 2: Experimental Workflow for Phosphatase Inhibitor Profiling. This flowchart outlines the key steps involved in determining the potency and selectivity of SHIP2 inhibitors.

Experimental Protocols

The determination of inhibitor cross-reactivity relies on robust and reproducible in vitro phosphatase assays. The Malachite Green assay is a widely used colorimetric method for this purpose.

Malachite Green Phosphatase Assay

This assay quantifies the release of inorganic phosphate (Pi) from a substrate, which is directly proportional to the phosphatase activity.

Materials:

  • Recombinant human SHIP2, SHIP1, PTEN, etc.

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or other appropriate phosphorylated substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in 4.2% Ammonium Molybdate in 4N HCl

  • Malachite Green Reagent B: 34% Sodium Citrate

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the SHIP2 inhibitor at various concentrations.

    • Add the recombinant phosphatase (e.g., SHIP2, SHIP1, PTEN).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (e.g., PIP3).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Color Development:

    • Stop the reaction by adding Malachite Green Reagent A.

    • Add Malachite Green Reagent B to stabilize the color.

    • Incubate for 15-20 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the amount of phosphate released using the standard curve.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Fluorescence-Based Assays

Fluorescence polarization (FP) and other fluorescence-based assays offer higher sensitivity and are amenable to high-throughput screening. These assays typically use a fluorescently labeled substrate. When the phosphatase cleaves the phosphate group, the change in the fluorescent properties (e.g., polarization) of the substrate is measured. The protocol for these assays is specific to the fluorescent probe and instrumentation used but generally follows a similar workflow of reaction setup, incubation, and fluorescence measurement.

Conclusion

The development of selective SHIP2 inhibitors holds great promise for therapeutic intervention in various diseases. A comprehensive evaluation of their cross-reactivity against other phosphatases is a critical step in the drug discovery process. The data presented in this guide highlights the selectivity profiles of key SHIP2 inhibitors and provides a framework for the experimental validation of novel compounds. By employing rigorous and standardized assay protocols, researchers can confidently assess the specificity of their SHIP2 inhibitors and advance the development of targeted and effective therapies.

References

A Comparative Analysis of SHIP2 Inhibitor Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different SHIP2 inhibitor scaffolds, supported by experimental data. We delve into their performance, selectivity, and the signaling pathways they modulate, offering a comprehensive resource for advancing therapeutic strategies targeting SHIP2.

SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) has emerged as a critical therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer. As a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, SHIP2-mediated hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) plays a pivotal role in cellular signaling. Inhibition of SHIP2 is a promising strategy to enhance insulin sensitivity and impede cancer cell proliferation. This guide offers a comparative analysis of various SHIP2 inhibitor scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Performance Comparison of SHIP2 Inhibitor Scaffolds

The development of SHIP2 inhibitors has led to the discovery of several distinct chemical scaffolds, each with unique potency and selectivity profiles. The following tables summarize the in vitro efficacy of representative compounds from prominent inhibitor classes.

Scaffold ClassRepresentative InhibitorSHIP2 IC₅₀ (µM)SHIP1 IC₅₀ (µM)Other Phosphatases (IC₅₀ > µM)Reference(s)
Thiophene-based AS19494900.62 (human)13 (human)PTEN, synaptojanin, myotubularin (>50)[1][2][3]
AS1938909~0.44 (human, Ki)-Selective over other phosphatases[4]
Pyridine-based CPDAPotent inhibitor--
Sulfonanilide-based Compound 1041.2--[1][5][6]
Compound 117.07--[1][5][6]
Aurone-based Compound 12a15-20--[7][8][9]
Pan-SHIP1/2
Tryptamine-basedK149---[10]
Aminosteroid-basedK161---

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of SHIP2 inhibitors, it is crucial to visualize their place within cellular signaling cascades and the experimental workflows used to characterize them.

SHIP2 Signaling Pathway

SHIP2 negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and glucose metabolism. Upon activation by growth factors or insulin, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt, leading to downstream cellular responses. SHIP2 counteracts this by dephosphorylating PIP3 to PI(3,4)P2, thus dampening the signal.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PI34P2 PI(3,4)P2 Akt Akt PIP3->Akt recruits & activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates SHIP2->PI34P2 produces Downstream Downstream Effectors Akt->Downstream phosphorylates CellResponse Cell Growth, Proliferation, Glucose Uptake Downstream->CellResponse leads to GrowthFactor Growth Factor / Insulin GrowthFactor->RTK activates

Caption: The SHIP2 signaling pathway, illustrating its role in the negative regulation of the PI3K/Akt cascade.

Experimental Workflow: High-Throughput Screening for SHIP2 Inhibitors

The discovery of novel SHIP2 inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial hits from large compound libraries. This is followed by a series of validation and characterization assays to confirm activity and determine potency and selectivity.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization HTS High-Throughput Screening (e.g., Malachite Green Assay) Hits Initial Hits HTS->Hits CompoundLibrary Compound Library CompoundLibrary->HTS DoseResponse Dose-Response & IC₅₀ Determination Hits->DoseResponse Selectivity Selectivity Assays (vs. SHIP1, PTEN, etc.) DoseResponse->Selectivity CellBased Cell-Based Assays (Akt Phosphorylation, Glucose Uptake) Selectivity->CellBased ValidatedHits Validated Hits CellBased->ValidatedHits LeadOpt Lead Optimization ValidatedHits->LeadOpt

References

SHIP2: A Tale of Two Contexts - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multifaceted roles of the Src Homology 2 (SH2) domain-containing inositol 5-phosphatase 2 (SHIP2) in various cellular contexts. Supported by experimental data, this guide delves into its functions in cancer progression and metabolic regulation, offering insights into its potential as a therapeutic target.

SHIP2, encoded by the INPPL1 gene, is a ubiquitously expressed lipid phosphatase that plays a critical role in intracellular signaling.[1] It primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby acting as a key regulator of the PI3K/Akt signaling pathway.[2] While its core enzymatic function remains the same, the cellular context dictates whether SHIP2 acts as a proto-oncogene or a negative regulator of metabolic pathways.

SHIP2 in the Crosshairs: Cancer vs. Metabolic Disease

The function of SHIP2 is highly dependent on the cellular environment and the predominant signaling pathways active within that context. In many cancers, SHIP2 expression is elevated and correlates with poor prognosis.[1][2] Conversely, in metabolic regulation, particularly insulin signaling, SHIP2 acts as a negative regulator, and its inhibition is being explored as a therapeutic strategy for type 2 diabetes.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data regarding SHIP2 expression, inhibitor potency, and its functional effects in different cellular contexts.

Table 1: SHIP2 Expression in Cancer vs. Normal Tissues

Cancer TypeMethodTissue ComparisonFold Change/ObservationReference
Non-Small Cell Lung Cancer (NSCLC)qPCRNSCLC vs. Non-cancerous~2.05-fold higher SHIP2 mRNA[1]
NSCLCIHCNSCLC vs. Peritumoral55% high SHIP2 vs. 16%[1]
Colorectal Cancer (CRC)qPCRCRC vs. Non-cancerous~1.47-fold higher SHIP2 mRNA[2]
CRCIHCCRC vs. Non-cancerous50% high SHIP2 vs. 23.5%[2]
Breast CancerWestern BlotCancer cell lines vs. Non-transformed cells2 to 18-fold higher SHIP2 protein[5]
Breast CancerIHCCancer cells vs. Adjacent normal cells45% high SHIP2 vs. 15%[3]

Table 2: Potency and Selectivity of SHIP2 Inhibitors

InhibitorTargetIC50 (µM)SelectivityReference
AS1949490Human SHIP20.62~30-fold over SHIP1; No inhibition of PTEN, synaptojanin, myotubularin at 50 µM[4][6][7]
AS1949490Mouse SHIP20.34-[4]
K149SHIP2-More potent than K103 in inducing cell death in CRC cells[8]
K103 (2PIQ)SHIP2-Induces dose-dependent cell death in CRC cells[8]

Table 3: Functional Effects of SHIP2 Inhibition

Cellular ContextCell LineInhibitorEffectQuantitative ChangeReference
MetabolicL6 myotubesAS1949490Increased p-AktDose-dependent increase[4]
MetabolicL6 myotubesSulfonanilides 10 & 11Increased glucose uptake (with insulin)30% and 23% increase, respectively[9]
MetabolicFAO hepatocytesAS1949490Suppressed gluconeogenesisDose-dependent decrease[10]
CancerMDA-MB-231 (Breast)SHIP2 shRNADecreased cell proliferation & tumor formation-[11]
CancerHCT116, CACO-2 (Colorectal)K149, K103Induced cell deathDose-dependent[8]
CancerCervical cancer cellsAS1949490Altered H2O2-mediated Akt and ERK activation-[12]

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of SHIP2, the following diagrams illustrate its signaling pathways in cancer and metabolic contexts, as well as a typical experimental workflow for studying SHIP2 inhibition.

SHIP2_Cancer_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Cbl c-Cbl EGFR->Cbl PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 PI34P2 PI(3,4)P2 SHIP2->PI34P2 PIP3 to PI(3,4)P2 SHIP2->Cbl Interacts with, Inhibits EGFR degradation Mena Mena SHIP2->Mena Recruits pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation, Invasion, Metastasis pAkt->Proliferation Invadopodia Invadopodia Stabilization Mena->Invadopodia

Figure 1: SHIP2 Signaling in Cancer. In many cancers, SHIP2 is upregulated and contributes to tumor progression. It can be activated downstream of growth factor receptors like EGFR. SHIP2's interaction with proteins like c-Cbl can prevent EGFR degradation, sustaining signaling. Furthermore, SHIP2 can recruit actin-regulatory proteins like Mena to invadopodia, promoting cancer cell invasion and metastasis.[1]

SHIP2_Metabolic_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 PIP3 to PI(3,4)P2 pAkt p-Akt Akt->pAkt Phosphorylates GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 2: SHIP2 in Insulin Signaling. SHIP2 negatively regulates the insulin signaling pathway. By converting PIP3 to PI(3,4)P2, it dampens the downstream activation of Akt, leading to reduced glucose transporter 4 (GLUT4) translocation to the cell membrane and consequently, decreased glucose uptake.

SHIP2_Inhibition_Workflow Cell_Culture Cell Culture (e.g., Cancer cell line or Myotubes) Treatment Treatment with SHIP2 Inhibitor (e.g., AS1949490) Cell_Culture->Treatment Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep Functional_Assay Functional Assay (e.g., Glucose Uptake, Cell Viability) Treatment->Functional_Assay Western_Blot Western Blot for p-Akt / Total Akt Lysate_Prep->Western_Blot Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Figure 3: Experimental Workflow for Assessing SHIP2 Inhibition. A typical workflow to study the effects of a SHIP2 inhibitor involves treating cultured cells, followed by biochemical assays to measure the phosphorylation status of downstream targets like Akt and functional assays to assess cellular responses.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study SHIP2 function.

Quantitative Real-Time PCR (qPCR) for SHIP2 mRNA Expression

This protocol is for the relative quantification of SHIP2 mRNA levels in tissue or cell samples.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Use primers specific for SHIP2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to ensure product specificity.

4. Data Analysis:

  • Calculate the relative expression of SHIP2 mRNA using the ΔΔCt method, normalized to the housekeeping gene.[13][14][15][16]

Immunohistochemistry (IHC) for SHIP2 Protein Expression in Tissues

This protocol outlines the staining of SHIP2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Deparaffinize FFPE tissue sections by immersing slides in xylene (2x 5 minutes).

  • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each) and finally in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Incubate with a primary antibody against SHIP2 at an optimized dilution overnight at 4°C.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

  • Counterstain with hematoxylin.

4. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

5. Analysis:

  • Evaluate SHIP2 staining intensity and localization under a microscope.[4][17][18]

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) and total Akt in cell lysates.

1. Cell Lysis and Protein Quantification:

  • After treatment (e.g., with a SHIP2 inhibitor), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Stripping and Re-probing:

  • To determine total Akt levels, the membrane can be stripped of the p-Akt antibody and re-probed with a primary antibody against total Akt.

5. Data Analysis:

  • Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells, often used to assess the effects of SHIP2 inhibition on insulin sensitivity.

1. Cell Culture and Treatment:

  • Seed cells (e.g., L6 myotubes) in multi-well plates and allow them to differentiate.

  • Serum-starve the cells for a defined period (e.g., 2-4 hours) in Krebs-Ringer-HEPES (KRH) buffer.

  • Treat the cells with the SHIP2 inhibitor for the desired time and concentration.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

2. Glucose Uptake Measurement:

  • Add a solution containing a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, to the cells and incubate for a short time (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Normalize the radioactivity counts to the protein concentration of each sample.

  • Express the results as fold change relative to the untreated control.[2][9][10]

Conclusion

SHIP2 is a fascinating enzyme with context-dependent functions that position it as a promising therapeutic target in both oncology and metabolic diseases. Its overexpression and pro-tumorigenic role in several cancers contrast sharply with its function as a negative regulator of insulin signaling. This guide provides a comparative framework for understanding these dual roles, supported by quantitative data and detailed experimental protocols. Further research into the specific protein-protein interactions and regulatory mechanisms governing SHIP2's function in different cellular environments will be crucial for the development of targeted and effective therapies.

References

SHIP2 Expression: A Double-Edged Sword in Cancer Prognosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current research reveals a strong correlation between the expression of SH2-containing inositol 5'-phosphatase 2 (SHIP2) and clinical outcomes in several major cancers. Elevated levels of SHIP2 are consistently associated with a poorer prognosis, including increased tumor aggression, higher rates of metastasis, and reduced patient survival. This guide provides an objective comparison of SHIP2's prognostic value against other key biomarkers and explores the therapeutic potential of targeting this pivotal enzyme in cancer treatment.

For researchers, scientists, and drug development professionals, understanding the nuances of SHIP2's role in malignancy is critical. This guide synthesizes experimental data on SHIP2's impact on non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer, offering a clear comparison with established prognostic factors. Detailed experimental protocols for measuring SHIP2 expression are also provided to facilitate further research in this promising area of oncology.

SHIP2 Expression and its Prognostic Significance: A Comparative Overview

High expression of SHIP2 has emerged as a significant indicator of poor clinical outcomes across multiple cancer types. The following tables summarize the quantitative data from key studies, comparing the prognostic value of SHIP2 with other established biomarkers in NSCLC, CRC, and breast cancer.

Table 1: Prognostic Value of High SHIP2 Expression in Various Cancers

Cancer TypePatient Cohort SizeCorrelation with Clinical Outcomep-valueHazard Ratio (95% CI)
Non-Small Cell Lung Cancer 100Associated with lymph node metastasis, advanced TNM stage, and lower 5-year survival rate.[1][2]<0.05-
100Independent predictor of shorter overall survival in multivariate analysis.[2]0.001-
Colorectal Cancer 102Associated with lymph node metastasis and distant metastasis.[3]<0.05-
102Independent prognostic factor for unfavorable survival in multivariate analysis.[3]0.040-
Breast Cancer 145 (invasive)Associated with reduced disease-free and overall survival.0.0025 (DFS)0.0228 (OS)-

Table 2: Comparison of High SHIP2 Expression with Other Prognostic Biomarkers

Cancer TypeBiomarkerPatient Cohort SizePrognostic SignificanceHazard Ratio (95% CI)
Non-Small Cell Lung Cancer High SHIP2 Expression 100Independent predictor of poor survival. [2]-
EGFR Mutation9,635 (meta-analysis)Associated with prolonged disease-free and overall survival.[4]0.77 (0.66-0.90) for DFS0.72 (0.66-0.80) for OS
KRAS Mutation9,635 (meta-analysis)Associated with worse disease-free and overall survival.[4]1.50 (1.15-1.96) for DFS1.49 (1.28-1.73) for OS
Colorectal Cancer High SHIP2 Expression 102Independent predictor of poor survival. [3]-
KRAS Mutation813Associated with poorer disease-free and overall survival.[5]-
BRAF Mutation813Associated with inferior survival, independent of MSI status.[5]-
Breast Cancer High SHIP2 Expression 145 (invasive)Associated with reduced disease-free and overall survival. -
Low TFPI-2 Expression118Associated with poorer disease-free survival.[6]0.316 (for high vs. negative expression)

The Role of SHIP2 in Cancer Signaling Pathways

SHIP2 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that governs cell growth, proliferation, and survival. By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 modulates the activation of AKT, thereby influencing downstream cellular processes. In many cancers, the PI3K/AKT pathway is hyperactivated, and paradoxically, elevated SHIP2 expression appears to contribute to a more aggressive phenotype, suggesting a complex and context-dependent role for this enzyme in tumorigenesis.

SHIP2_Signaling_Pathway SHIP2 in the PI3K/AKT Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds CellGrowth Cell Growth & Survival Downstream->CellGrowth Apoptosis Apoptosis Inhibition Downstream->Apoptosis

SHIP2's role in the PI3K/AKT pathway.

Experimental Protocols for Measuring SHIP2 Expression

Accurate quantification of SHIP2 expression is paramount for its validation as a clinical biomarker. The two most common methods employed in the cited studies are Immunohistochemistry (IHC) for protein expression and Quantitative Polymerase Chain Reaction (qPCR) for mRNA expression.

Immunohistochemistry (IHC) Protocol for SHIP2

This protocol provides a general framework for detecting SHIP2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate sections with a hydrogen peroxide solution (e.g., 3% H2O2) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with phosphate-buffered saline (PBS).

    • Incubate with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against SHIP2 at the optimal dilution overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Visualization:

    • Rinse with PBS.

    • Apply a chromogen solution (e.g., diaminobenzidine - DAB) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative PCR (qPCR) Protocol for SHIP2 mRNA

This protocol outlines the steps for quantifying SHIP2 mRNA levels from tissue samples.

  • RNA Extraction:

    • Extract total RNA from fresh or frozen tissue samples using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing:

      • SYBR Green or TaqMan master mix

      • Forward and reverse primers specific for SHIP2

      • cDNA template

      • Nuclease-free water

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both SHIP2 and the housekeeping gene.

    • Calculate the relative expression of SHIP2 mRNA using the ΔΔCt method.

Experimental Workflow and Logical Relationships

The process of evaluating the correlation of a biomarker like SHIP2 with clinical outcomes follows a structured workflow, from patient cohort selection to statistical analysis.

Experimental_Workflow Workflow for Assessing SHIP2 Prognostic Value cluster_data_collection Data Collection cluster_expression_analysis Expression Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion PatientCohort Patient Cohort Selection (e.g., NSCLC, CRC, Breast Cancer) TissueSamples Collection of Tumor & Normal Adjacent Tissues PatientCohort->TissueSamples ClinicalData Collection of Clinical Data (TNM stage, survival, etc.) PatientCohort->ClinicalData IHC Immunohistochemistry (IHC) (Protein Expression) TissueSamples->IHC qPCR Quantitative PCR (qPCR) (mRNA Expression) TissueSamples->qPCR Correlation Correlation Analysis (SHIP2 Expression vs. Clinical Parameters) ClinicalData->Correlation Survival Survival Analysis (Kaplan-Meier, Cox Regression) ClinicalData->Survival Scoring Scoring of SHIP2 Expression (High vs. Low) IHC->Scoring qPCR->Scoring Scoring->Correlation Scoring->Survival PrognosticValue Determination of SHIP2's Prognostic Value Correlation->PrognosticValue Survival->PrognosticValue

Logical workflow for biomarker prognostic assessment.

SHIP2 Inhibitors: A Nascent but Promising Therapeutic Avenue

Given the strong correlation between high SHIP2 expression and poor cancer prognosis, SHIP2 has emerged as an attractive target for therapeutic intervention. While research into SHIP2 inhibitors is still in its early stages compared to the more established pan-PI3K inhibitors, preclinical studies have shown promise.

Small molecule inhibitors of SHIP2 have been developed and are being investigated for their anti-cancer properties. These inhibitors aim to modulate the PI3K/AKT pathway, potentially sensitizing cancer cells to conventional chemotherapies or other targeted agents.[7]

Comparison with Pan-PI3K Inhibitors:

  • Specificity: SHIP2 inhibitors offer the potential for a more targeted approach compared to pan-PI3K inhibitors, which can have broader off-target effects and associated toxicities.[8][9]

  • Clinical Development: Several pan-PI3K inhibitors have undergone clinical trials, with some gaining FDA approval for specific malignancies.[10][11] In contrast, SHIP2 inhibitors are largely in the preclinical phase of development.

  • Efficacy: The clinical benefit of pan-PI3K inhibitors has been most pronounced in patients with specific PIK3CA mutations.[9] The efficacy of SHIP2 inhibitors and their potential patient selection biomarkers are yet to be fully elucidated.

The development of selective and potent SHIP2 inhibitors represents a promising strategy in the era of precision oncology. Further research is warranted to fully understand their therapeutic potential, both as monotherapies and in combination with other anti-cancer agents.

References

Unraveling the Impact of SHIP2 Ablation: A Comparative Guide to Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic knockout and knockdown models is critical for accurately interpreting experimental data and advancing therapeutic strategies. This guide provides a comprehensive comparison of the phenotypes observed in SHIP2 knockout and knockdown models, supported by experimental data and detailed methodologies.

Executive Summary

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical regulator of cellular signaling, primarily through its role in the phosphoinositide 3-kinase (PI3K)/Akt pathway. As a lipid phosphatase, SHIP2 converts phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby acting as a negative regulator of PI3K signaling. Its involvement in insulin signaling, cell migration, and cancer progression has made it a significant target for therapeutic intervention. This guide contrasts the systemic effects observed in SHIP2 knockout mice with the cellular-level changes seen in various SHIP2 knockdown models.

Phenotypic Comparison: Knockout vs. Knockdown

The complete and permanent ablation of a gene in a knockout model can sometimes lead to different outcomes compared to the partial and often transient suppression achieved with knockdown techniques like siRNA or shRNA. This can be due to developmental compensation, off-target effects, or the differing degrees of protein reduction.

Metabolic Phenotype

SHIP2's role as a negative regulator of insulin signaling is a key area of investigation. Studies on SHIP2 knockout mice have provided significant insights into its systemic metabolic functions, while knockdown models have helped to dissect the cell-autonomous effects.

Phenotypic ParameterSHIP2 Knockout MiceSHIP2 Knockdown (in vitro)Key Findings & References
Glucose Homeostasis Enhanced glucose tolerance and insulin sensitivity.[1][2]Increased basal and insulin-stimulated Akt phosphorylation in endothelial cells.[1][2]Systemic knockout leads to improved whole-body glucose metabolism. Endothelial-specific knockout and knockdown in endothelial cells both show enhanced insulin signaling.[1][2]
Diet-Induced Obesity Resistant to high-fat diet-induced weight gain.[3]Not directly applicable.SHIP2 knockout mice are protected from obesity, suggesting a critical role for SHIP2 in energy metabolism.[3]
Fasting Insulin Levels Lower fasting insulin levels.[1][2]Not typically measured.Reduced insulin levels in knockout mice are consistent with improved insulin sensitivity.[1][2]
Cellular Phenotype

In vitro studies using knockdown models have been instrumental in elucidating the cell-specific functions of SHIP2, particularly in the context of cancer biology.

Phenotypic ParameterSHIP2 Knockdown (in vitro)SHIP2 Knockout (in vivo context)Key Findings & References
Cell Migration Generally reduced cell migration in various cancer cell lines (glioblastoma, breast cancer).[4][5][6][7][8]Not directly assessed in whole-body knockout, but endothelial-specific knockout shows no difference in recovery from arterial injury.[1]Knockdown of SHIP2 consistently impairs the migratory capacity of cancer cells in vitro.[4][5][6][7] The in vivo relevance for non-cancerous cell migration is less clear.
Cell Proliferation Reduced cell proliferation in breast cancer cells.[9]Not a primary reported phenotype.SHIP2 appears to support the proliferation of certain cancer cells.[9]
Apoptosis Increased apoptosis in breast cancer cells upon SHIP2 depletion.[7]Not a primary reported phenotype.Loss of SHIP2 can sensitize cancer cells to apoptosis.[7]
Tumor Growth & Metastasis SHIP2-depleted breast cancer cells form smaller tumors and show less metastasis in xenograft models.[7][9]High SHIP2 expression in invasive breast cancer correlates with reduced disease-free survival.[10]Both knockdown in xenografts and correlational studies in human cancers point to a pro-tumorigenic role for SHIP2.[7][9][10]

Signaling Pathway Alterations

The phenotypic changes observed in both SHIP2 knockout and knockdown models are underpinned by alterations in key signaling pathways. The PI3K/Akt and MAPK/ERK pathways are the most significantly affected.

PI3K/Akt Signaling Pathway

SHIP2 negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3. Loss of SHIP2 function is therefore expected to increase Akt activation.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI34P2 PI(3,4)P2 SHIP2->PI34P2 -P PDK1->Akt pAkt p-Akt (Active) Akt->pAkt P Downstream Downstream Effects (Growth, Survival, Metabolism) pAkt->Downstream Knockout Knockout / Knockdown Knockout->SHIP2 Inhibition

Caption: SHIP2 negatively regulates the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

Recent studies suggest a crosstalk between SHIP2 and the MAPK/ERK pathway, although the mechanisms are less direct than for the PI3K/Akt pathway.

MAPK_ERK_Signaling Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK P Transcription Transcription Factors (Cell Proliferation, Differentiation) pERK->Transcription SHIP2 SHIP2 Crosstalk Crosstalk SHIP2->Crosstalk Crosstalk->Raf

Caption: Crosstalk between SHIP2 and the MAPK/ERK pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of SHIP2 knockout and knockdown models.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of mice to clear a glucose load from the blood, providing an index of in vivo insulin sensitivity.

Protocol:

  • Animal Preparation: Fast mice overnight (typically 16 hours) with free access to water.[11]

  • Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0 min) from a tail snip using a glucometer.[11]

  • Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage. The glucose solution is usually prepared in sterile water.[11]

  • Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[11][12]

  • Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Western Blot for Phosphorylated Akt (p-Akt)

Objective: To quantify the levels of activated Akt, a key downstream effector of PI3K signaling.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13] Keep samples on ice throughout the procedure.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13][14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: To ensure accurate quantification, strip the membrane and re-probe with an antibody against total Akt or a loading control (e.g., β-actin or GAPDH).

Cell Migration Scratch Assay

Objective: To assess the collective migration of a sheet of cells in vitro.

Protocol:

  • Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.[15]

  • Creating the Scratch: Once the cells are confluent, use a sterile pipette tip (e.g., p200) to create a straight "scratch" or cell-free gap in the monolayer.[16]

  • Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.[16]

  • Inhibiting Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not cell proliferation, pre-treat cells with a mitosis inhibitor like Mitomycin C or use serum-free medium.[15][17]

  • Imaging: Capture images of the scratch at time zero (t=0) and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure can be calculated and compared between different experimental conditions.

Caption: Workflow for a cell migration scratch assay.

Conclusion

Both SHIP2 knockout and knockdown models have proven invaluable in deciphering the multifaceted roles of this phosphatase. Knockout mice have highlighted its importance in systemic metabolism, particularly in the context of diet-induced obesity and insulin resistance. Knockdown models, on the other hand, have been instrumental in revealing its cell-autonomous functions in processes like cell migration and cancer progression. The choice between a knockout and a knockdown approach will depend on the specific research question, with an understanding of their respective strengths and limitations being essential for the robust interpretation of findings. This guide provides a foundational framework for comparing these models and designing future experiments to further elucidate the therapeutic potential of targeting SHIP2.

References

A Comparative Analysis of SHIP1 and SHIP2 Active Sites for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances and functional divergences of SHIP1 and SHIP2 enzymes, offering a comprehensive guide for researchers and drug development professionals. This report details the key differences in their active sites, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

SHIP1 (SH2-containing inositol 5-phosphatase 1) and SHIP2 are two closely related lipid phosphatases that play crucial roles in regulating the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Both enzymes catalyze the hydrolysis of the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3) to produce phosphatidylinositol-3,4-bisphosphate (PtdIns(3,4)P2).[2] Despite their similar enzymatic function, SHIP1 and SHIP2 exhibit distinct expression patterns and biological roles, making them attractive therapeutic targets for a range of diseases, including cancer, inflammation, and metabolic disorders.[2] This guide provides a detailed structural and functional comparison of the active sites of SHIP1 and SHIP2 to aid in the development of selective inhibitors.

Structural Overview: Similar Folds, Subtle Differences

SHIP1 and SHIP2 share a high degree of sequence homology and a conserved multi-domain architecture, consisting of an N-terminal SH2 domain, a central 5-phosphatase catalytic domain, and a C-terminal region containing proline-rich motifs.[3] Crystal structures reveal that the overall fold of their catalytic domains is very similar. However, key differences exist in the flexible loops surrounding the active site and in the presence of unique domains outside the catalytic core. Notably, SHIP2 possesses a sterile alpha motif (SAM) domain and a ubiquitin-interacting motif (UIM) at its C-terminus, which are absent in SHIP1.[1]

A significant distinction lies in the P4IM (phosphatidylinositol 4-phosphate interacting motif) flexible loop region, which interacts with the 3' and 4' phosphates of the inositol ring. The P4IM loop in SHIP2 is more rigid due to a higher proline content compared to the corresponding loop in SHIP1. These subtle structural variations in and around the active site are thought to contribute to differences in substrate recognition and inhibitor binding.

Quantitative Comparison of Enzymatic Activity and Inhibition

The enzymatic activity and inhibitor sensitivity of SHIP1 and SHIP2 have been characterized using various in vitro assays. The following tables summarize key quantitative data for the two enzymes.

SubstrateEnzymeKm (µM)Vmax (pmol Pi/min/ng)Reference
diC8-PtdIns(3,4,5)P3SHIP146.01.8[4]
Ins(1,3,4,5)P4SHIP1351.43.8[4]
PtdIns(3,4,5)P3SHIP2--[5][6]
PtdIns(4,5)P2SHIP2--[5]
Ins(1,3,4,5)P4SHIP2--[7][8]

Table 1: Kinetic Parameters for SHIP1 and SHIP2. Km and Vmax values for SHIP1 with different substrates are presented. Data for SHIP2 with these specific substrates under comparable conditions were not available in the searched literature.

InhibitorSHIP1 IC50 (µM)SHIP2 IC50 (µM)Reference
3α-aminocholestane (3AC)~10>100[7][9]
AS1949490130.62[7]
1PIE3030[10]
2PIQ500500[10]
6PTQ6335[10]
Crizotinib-5.5[8][11]
Galloflavin-1.8[8]
5,6,7,8,4'-pentahydroxyflavone-6.0[8]
Estramustine phosphate-35.5[8]
Purpurogallin-5.5[8]
BiPh(2,3′,4,5′,6)P5-3.6[8]
BiPh(2,2′,4,4′,5,5′)P6-1.6[8]
BiPh(3,3′,4,4′,5,5′)P6-1.0[8]

Table 2: Inhibitor IC50 Values for SHIP1 and SHIP2. A comparison of the half-maximal inhibitory concentrations (IC50) of various compounds against SHIP1 and SHIP2.

Experimental Protocols

The characterization of SHIP1 and SHIP2 activity and the screening for their inhibitors rely on robust and sensitive biochemical assays. Detailed below are the methodologies for two commonly employed assays.

Malachite Green Phosphatase Assay

This colorimetric assay quantifies the release of inorganic phosphate from the substrate following enzymatic activity.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured to determine the amount of phosphate produced.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the SHIP enzyme (e.g., 10 nM SHIP1 or 50 nM SHIP2) in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2).[12]

  • Inhibitor Pre-incubation: Add the test compounds at various concentrations to the enzyme mixture and pre-incubate for a defined period (e.g., 20 minutes at room temperature) to allow for inhibitor binding.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., 52 µM PtdIns(3,4,5)P3-diC8).[12]

  • Reaction Incubation: Incubate the reaction for a specific time (e.g., 10 minutes at room temperature) under initial velocity conditions.[12]

  • Quench Reaction: Stop the reaction by adding a quenching solution, such as Malachite Green Reagent A or an EDTA solution.[12][13]

  • Color Development: Add Malachite Green Reagent B and incubate for a further period (e.g., 20-30 minutes at room temperature) to allow for color development.[12][13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-630 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate. Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Polarization (FP) Assay

This homogeneous assay is well-suited for high-throughput screening of inhibitors and is based on the change in polarization of fluorescently labeled molecules upon binding to a larger protein.

Principle: A fluorescently labeled probe that binds to the product of the phosphatase reaction (PtdIns(3,4)P2) is used. In the absence of enzymatic activity, the probe is unbound and tumbles rapidly, resulting in low fluorescence polarization. When the enzyme produces PtdIns(3,4)P2, the probe binds to it, leading to a slower tumbling rate and an increase in fluorescence polarization. Inhibitors of the enzyme will prevent the production of PtdIns(3,4)P2, thus keeping the probe in a low polarization state.

Protocol:

  • Reaction Setup: In a microplate well, combine the SHIP enzyme, a fluorescently labeled probe (e.g., a Bodipy-TMR labeled PtdIns(3,4)P2), and a PtdIns(3,4)P2-binding protein (detector).

  • Inhibitor Addition: Add test compounds at various concentrations to the wells.

  • Initiate Reaction: Start the reaction by adding the substrate (e.g., PtdIns(3,4,5)P3).

  • Incubation: Incubate the plate at room temperature for a set period to allow the enzymatic reaction to proceed.

  • Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the enzyme. IC50 values can be determined by plotting the change in polarization against the inhibitor concentration.

Signaling Pathways

SHIP1 and SHIP2 are key negative regulators of the PI3K/AKT signaling pathway. Upon activation of cell surface receptors, PI3K is recruited to the plasma membrane and phosphorylates PtdIns(4,5)P2 to generate PtdIns(3,4,5)P3. This second messenger recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the membrane, leading to their activation and downstream signaling cascades that promote cell survival, growth, and proliferation.[2] SHIP1 and SHIP2 counteract this by dephosphorylating PtdIns(3,4,5)P3 to PtdIns(3,4)P2. While PtdIns(3,4)P2 can also bind to some PH domain-containing proteins, it generally leads to a weaker and distinct downstream signal compared to PtdIns(3,4,5)P3.[1]

SHIP1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PtdIns(4,5)P2 PIP2->PI3K SHIP1 SHIP1 PIP3->SHIP1 AKT AKT PIP3->AKT recruits & activates PIP2_product PtdIns(3,4)P2 SHIP1->PIP2_product dephosphorylates Downstream Downstream Signaling AKT->Downstream

Caption: SHIP1 signaling pathway.

SHIP2_Signaling_Pathway Receptor Growth Factor Receptor/ Insulin Receptor PI3K PI3K Receptor->PI3K PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PtdIns(4,5)P2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 AKT AKT PIP3->AKT recruits & activates PIP2_product PtdIns(3,4)P2 SHIP2->PIP2_product dephosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement SHIP2->Cytoskeletal_Rearrangement docking function Cell_Metabolism Cell Metabolism & Growth AKT->Cell_Metabolism

Caption: SHIP2 signaling and docking functions.

Conclusion

While SHIP1 and SHIP2 share a conserved catalytic function, subtle structural differences in their active sites and surrounding regions provide a basis for the development of selective inhibitors. The quantitative data on inhibitor potencies highlight the feasibility of achieving selectivity. A thorough understanding of these differences, aided by detailed experimental protocols and a clear picture of their respective signaling pathways, is paramount for the successful design and development of novel therapeutics targeting these important enzymes. The provided information serves as a foundational guide for researchers aiming to exploit the therapeutic potential of modulating SHIP1 and SHIP2 activity.

References

In Vitro vs. In Vivo Effects of SHIP2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete efficacy profile of a drug candidate is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of inhibiting the SH2-containing inositol 5'-phosphatase 2 (SHIP2), a key regulator in various cellular signaling pathways. Experimental data from preclinical studies are presented to offer a clear perspective on the translational potential of SHIP2 inhibitors.

The Role of SHIP2 in Cellular Signaling

SHIP2 is a critical enzyme that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby modulating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions such as Alzheimer's disease.[1][2] Consequently, SHIP2 has emerged as a promising therapeutic target.

In Vitro Efficacy of SHIP2 Inhibitors

A range of small molecule inhibitors targeting SHIP2 have been developed and evaluated in various cell-based assays. These studies provide foundational knowledge of the molecular mechanisms and cellular consequences of SHIP2 inhibition.

Quantitative Data Summary: In Vitro Studies
InhibitorCell LineAssayKey FindingIC50/ConcentrationReference
AS1949490MDA-MB-231 (Breast Cancer)Cell Migration (Scratch Assay)Inhibition of cell migration5 or 10 µM[4]
AS1949490L6 MyotubesGlucose UptakeIncreased glucose consumption and uptakeNot specified[5][6]
AS1949490FAO HepatocytesGluconeogenesisSuppression of gluconeogenesisNot specified[5][6]
K149MDA-MB-231 (Breast Cancer)Cell Migration (Scratch Assay)Inhibition of cell migrationNot specified[4]
K149KYSE-410, COLO-680 N (Esophageal Squamous Cell Carcinoma)Cell SurvivalReduced cancer cell survival2 µM[7]
K149KYSE-410, COLO-680 N (Esophageal Squamous Cell Carcinoma)Western Blot (pAkt S473)Decrease in AKT phosphorylation2 µM[7]
Sulfonanilide 10Recombinant SHIP2Phosphatase Activity (Malachite Green)Inhibition of SHIP2 activity41.2 µM[8]
Sulfonanilide 11Recombinant SHIP2Phosphatase Activity (Malachite Green)Inhibition of SHIP2 activity7.07 µM[8]
AS1949490Recombinant human SHIP2Phosphatase Activity (Malachite Green)Potent and selective inhibition0.62 µM[1][5][6]
Key In Vitro Experimental Protocols

Cell Migration (Scratch Assay):

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.[4][7][9][10]

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.[4][7][9][10]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the SHIP2 inhibitor or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (TUNEL Staining):

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the SHIP2 inhibitor or control for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.[1][2][11]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's protocol.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Western Blot for Phospho-Akt (Ser473):

  • Cell Lysis: Treat cells with SHIP2 inhibitor or control, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12][13][14]

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with a primary antibody specific for phospho-Akt (Ser473).[12][15] Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phospho-Akt signal to total Akt or a loading control like GAPDH.

In Vivo Efficacy of SHIP2 Inhibition

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo studies using animal models provide insights into the therapeutic potential, pharmacokinetics, and potential side effects of SHIP2 inhibitors.

Quantitative Data Summary: In Vivo Studies
InhibitorAnimal ModelKey FindingOutcomeReference
SHIP2 depletion (shRNA)Xenograft mice (MDA-MB-231 cells)Reduced tumor growth and metastasisSignificantly smaller tumors and less lung metastasis[4]
AS1949490Diabetic db/db miceImproved glucose homeostasisSignificantly lowered plasma glucose and improved glucose intolerance[5][6]
K149Xenograft mice (eSCC cells)Increased apoptosis in tumor cellsSignificant increase in active-caspase3 staining[7]
AS1949490Xenograft mice (eSCC cells)Increased apoptosis in tumor cellsSignificant increase in active-caspase3 staining[7]
Key In Vivo Experimental Protocols

Tumor Xenograft Mouse Model:

  • Cell Preparation: Culture and harvest cancer cells (e.g., MDA-MB-231). Resuspend the cells in a suitable medium, often mixed with Matrigel to support tumor formation.[16][17][18]

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[16][17][18]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the SHIP2 inhibitor or vehicle according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Assessment of Lung Metastasis:

  • Tissue Collection: At the study endpoint, carefully dissect the lungs from the xenograft-bearing mice.

  • Histological Analysis: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and prepare serial sections.[19][20]

  • Staining: Stain the lung sections with Hematoxylin and Eosin (H&E) to visualize metastatic nodules.

  • Quantification: Quantify the number and area of metastatic lesions in the lung sections under a microscope.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of SHIP2 action and the experimental processes, the following diagrams are provided.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI34P2 PI(3,4)P2 SHIP2->PI34P2 P PDK1->Akt Activates Akt_active p-Akt (Active) Akt->Akt_active Downstream Downstream Effectors Akt_active->Downstream Cell_Survival Cell Survival Downstream->Cell_Survival Promotes Proliferation Proliferation Downstream->Proliferation Promotes Migration Migration Downstream->Migration Promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2

Caption: SHIP2 signaling pathway and point of inhibition.

In_Vitro_Workflow cluster_in_vitro In Vitro Experiments start Cell Culture (e.g., MDA-MB-231) treatment Treatment with SHIP2 Inhibitor start->treatment migration Migration Assay (Scratch Test) treatment->migration apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis western Western Blot (p-Akt) treatment->western data Data Analysis migration->data apoptosis->data western->data

Caption: General workflow for in vitro experiments.

In_Vivo_Workflow cluster_in_vivo In Vivo Experiments start Cancer Cell Injection (Xenograft) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment with SHIP2 Inhibitor tumor_growth->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint: Tumor & Organ Collection tumor_measurement->endpoint histology Histology (Metastasis Assessment) endpoint->histology analysis Data Analysis histology->analysis

Caption: General workflow for in vivo xenograft studies.

Conclusion: Bridging the Gap Between Bench and Bedside

The collective evidence from both in vitro and in vivo studies strongly supports the therapeutic potential of SHIP2 inhibition in oncology and metabolic diseases. In vitro experiments have been instrumental in elucidating the molecular mechanisms of SHIP2 inhibitors, demonstrating their ability to modulate key cellular processes such as migration, apoptosis, and glucose metabolism. The subsequent in vivo studies have successfully translated these cellular effects into tangible therapeutic outcomes in animal models, including reduced tumor growth, decreased metastasis, and improved glycemic control. This comprehensive data package provides a solid foundation for the continued development of SHIP2 inhibitors as a novel class of therapeutics.

References

Comparative Proteomics of SHIP2 Interacting Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteins known to interact with the SH2-containing inositol 5-phosphatase 2 (SHIP2), a critical enzyme and scaffold protein implicated in a multitude of cellular processes. Understanding the SHIP2 interactome is crucial for elucidating its role in signaling pathways and for the development of novel therapeutics targeting diseases such as cancer, diabetes, and inflammatory conditions.[1][2][3] This document summarizes key interacting partners identified through various proteomic approaches, details the experimental protocols for their discovery, and visualizes the complex relationships within the SHIP2 signaling network.

I. Comparative Analysis of SHIP2 Interacting Proteins

SHIP2's function is dictated not only by its catalytic activity but also by its role as a scaffold, bringing together various proteins through its multiple domains.[4][5][6] Proteomic studies, primarily employing co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and yeast two-hybrid (Y2H) screens, have identified a range of interacting partners. The following table summarizes key SHIP2 interactors across different cellular contexts, highlighting the diversity of its protein-protein interactions.

Interacting ProteinCellular Context/Cell LineMethod of IdentificationFunctional Relevance of InteractionReference
Shc B cells, variousCo-IP, Affinity measurementsFacilitates SHIP2 translocation to the membrane for its phosphatase activity.[7][8][9]
c-Cbl and Cbl-b HEK293T, COS-7, CHO-IRCo-IPInvolved in the regulation of receptor tyrosine kinase signaling and protein ubiquitination.[4]
EGFR Breast cancer cells (MDA-MB-231), HeLaCo-IPSHIP2 regulates EGFR levels, endocytosis, and downstream signaling to the Akt pathway.[2][10]
c-MET and VEGFR3 Lymphatic endothelial cells (TIME)Proximity Ligation Assay, Co-IPSHIP2 associates with these receptor tyrosine kinases, playing a role in lymphatic function.[11]
RhoA U251 glioma cellsCo-IPGTP-dependent interaction that is crucial for cell polarity and migration.[12]
Prohibitin (PHB) Human gastric mucosal epitheliumYeast Two-Hybrid, Co-IPA newly identified interactor in the gastric mucosa, though the functional significance is still under investigation.[13]
JIP-1 Not specifiedDirect InteractionSHIP2 up-regulates JIP1-mediated JNK activation and JIP1 tyrosine phosphorylation.[4]
p130(Cas) Not specifiedNot specified in abstractsScaffold protein involved in cell adhesion and migration signaling.[4]
Vinexin Not specifiedNot specified in abstractsA scaffold protein that links signaling molecules to the actin cytoskeleton.[4]
Intersectin Not specifiedNot specified in abstractsA scaffold protein involved in endocytosis and cytoskeletal regulation.[4]

II. Experimental Protocols

The identification of protein-protein interactions is fundamental to understanding cellular signaling networks.[14][15][16] Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful and widely used technique to discover and validate these interactions in a cellular context.[17][18][19][20][21]

Optimized Co-Immunoprecipitation Protocol for Mass Spectrometry Analysis

This protocol is an optimized procedure for the enrichment of an endogenous protein (the "bait," e.g., SHIP2) and its interacting partners ("prey") from cell lysates for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19][20]

A. Cell Lysis and Protein Extraction

  • Culture cells to approximately 80-90% confluency. For a 15 cm dish, this typically yields around 2x10^7 cells.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 2 mL of ice-cold Lysis Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[22]

  • Incubate on ice for 30 minutes, with gentle agitation every 10 minutes to ensure complete lysis.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.[22]

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains the soluble proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Immunoprecipitation of the Bait Protein

  • For each Co-IP reaction, use approximately 2.5 mg of total protein lysate.[17]

  • Add an appropriate amount of the primary antibody specific to the bait protein (e.g., anti-SHIP2 antibody, typically 2-5 µg) to the lysate.[22]

  • Incubate the lysate-antibody mixture for at least 2 hours (or overnight) at 4°C with gentle end-over-end rotation.

  • In a separate tube, prepare magnetic beads (e.g., Protein A/G Dynabeads) by washing them three times with Lysis Buffer.

  • Add the equilibrated magnetic beads (typically 15-20 µL of slurry) to the lysate-antibody mixture.[22]

  • Incubate for an additional 2 hours at 4°C with gentle rotation to allow the antibody-protein complexes to bind to the beads.

C. Washing and Elution

  • Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.

  • Wash the beads three to four times with 1 mL of a high-stringency wash buffer (e.g., buffer with increased salt concentration) to remove non-specific binders.[17]

  • Perform a final wash with a low-salt buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl, pH 7.5) to remove residual detergents.[17][22]

  • Elute the protein complexes from the beads by adding 50 µL of an elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer for on-bead digestion). Incubate for 10 minutes at room temperature.[17]

  • Neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5) if using an acidic elution buffer.

D. Sample Preparation for Mass Spectrometry

  • The eluted proteins are typically resolved briefly on an SDS-PAGE gel, and the entire protein lane is excised for in-gel digestion.

  • Alternatively, on-bead digestion can be performed directly on the washed beads.

  • Proteins are digested with a protease (e.g., trypsin) to generate peptides.

  • The resulting peptides are desalted and concentrated using C18 spin tips.

  • The purified peptides are then analyzed by LC-MS/MS to identify the proteins present in the sample.

E. Data Analysis

  • The raw MS data is processed using a database search algorithm (e.g., Mascot, Sequest) to identify peptides and proteins.[14]

  • Identified proteins are filtered based on confidence scores.

  • To distinguish true interactors from non-specific background proteins, results are often compared against a control Co-IP performed with a non-specific IgG antibody.

  • Computational tools and algorithms are used to score and prioritize potential protein-protein interactions.[15]

III. Visualizing SHIP2's Role and Discovery Workflow

Graphical representations are essential for understanding complex biological systems. The following diagrams, generated using the DOT language, illustrate key aspects of SHIP2 proteomics.

SHIP2_PI3K_Pathway RTK RTK (e.g., EGFR, InsR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 (PtdIns(3,4,5)P3) PI3K->PIP3 Phosphorylates PIP2 PIP2 (PtdIns(4,5)P2) PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 AKT AKT PIP3->AKT Activates SHIP2->PIP3 Dephosphorylates PIP3_4 PI(3,4)P2 SHIP2->PIP3_4 Downstream Downstream Effectors (Cell Survival, Proliferation, Migration) AKT->Downstream Ligand Ligand Ligand->RTK

Caption: SHIP2 negatively regulates the PI3K/AKT signaling pathway.

CoIP_MS_Workflow cluster_control Control Workflow Start Cell Lysate (Containing SHIP2 and Interactors) Incubation Incubate with anti-SHIP2 Antibody Start->Incubation IP Immunoprecipitation (with Protein A/G beads) Incubation->IP Wash Wash Steps (Remove non-specific proteins) IP->Wash Elution Elution of Protein Complexes Wash->Elution Digestion Proteolytic Digestion (e.g., Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis & Protein Identification LCMS->Analysis Control_Lysate Cell Lysate (Control) Control_Incubation Incubate with Control IgG Control_Lysate->Control_Incubation Control_IP Immunoprecipitation Control_Incubation->Control_IP Control_LCMS LC-MS/MS Analysis Control_IP->Control_LCMS Control_LCMS->Analysis Compare & Filter

Caption: Workflow for identifying SHIP2 interactors via Co-IP-MS.

SHIP2_Domains_Interactions SHIP2 SH2 PH-like 5-Phosphatase Catalytic C2 Proline-Rich (PRD) SAM pTyr Phosphotyrosine Proteins (e.g., Shc, EGFR) SHIP2:sh2->pTyr binds SH3 SH3 Domain Proteins SHIP2:prd->SH3 binds Lipids Phosphoinositide Substrates (PIP3) SHIP2:cat->Lipids acts on Other Other Effectors (e.g., RhoA) SHIP2->Other various domains

Caption: SHIP2 domain architecture and corresponding interactors.

References

Safety Operating Guide

Proper Disposal Procedures for Ship2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ship2-IN-1, a potent SHIP2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these step-by-step instructions is critical for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety Considerations

This compound presents specific hazards that must be understood before handling or disposal. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.

Key Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4)[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Acute and Chronic Category 1)[1].

In case of accidental ingestion, call a poison control center or doctor immediately[1]. If the substance is spilled, it should be collected to prevent environmental contamination[1].

Segregation and Waste Collection

Proper segregation is the first step in the safe disposal of chemical waste[2][3]. This compound waste must be collected separately from other waste streams.

Procedure:

  • Designate a Waste Container: Use a dedicated, leak-proof container compatible with this compound. The original container is often a suitable choice if it is in good condition[4]. The container must be kept securely capped when not in use[4][5].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous")[3][6].

  • Waste Types:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent wastes unless they are compatible[2][5]. Given its high aquatic toxicity, under no circumstances should this compound solutions be disposed of down the drain [1][7].

    • Empty Containers: A container that held this compound is considered "empty" only after all material has been removed by standard practice[5]. To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and treated as hazardous liquid waste[5].

Storage of Chemical Waste

Designated storage areas are crucial for preventing accidental spills and reactions.

Procedure:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation[4][6].

  • Segregation of Incompatibles: this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[1]. Ensure that the this compound waste container is stored separately from these chemicals to prevent hazardous reactions[4][5].

  • Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks[2].

Disposal Protocol for Spills

In the event of a small spill, follow these steps to ensure safety and proper cleanup.

Procedure:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear appropriate PPE, including safety goggles, gloves, and a lab coat[8][9].

  • Containment: Prevent the spill from spreading or entering any drains[8].

  • Absorption: For liquid spills, cover with an inert absorbent material like vermiculite or sand[9][10].

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated this compound solid waste container[8].

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent. The cleaning materials and rinsate should be collected as hazardous waste.

  • Label and Store: Seal, label, and store the waste container in the SAA for disposal.

Final Disposal Arrangement

The final step is to arrange for the removal of the hazardous waste by a certified entity.

Procedure:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to schedule a pickup[3][6].

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Do Not Dispose as General Waste: this compound and its containers must be disposed of at an approved waste disposal plant and must not be discarded in the general trash or sewer system[1][7].

Quantitative Data and Guidelines

This table summarizes key quantitative parameters relevant to the disposal of laboratory chemicals. While specific limits for this compound are not defined, these general guidelines must be followed for associated waste streams (e.g., cleaning solutions).

ParameterGuideline/ValueSourceDescription
Aqueous Waste pH for Drain Disposal pH between 5.0 and 12.5[4]Applies only to dilute, non-hazardous aqueous solutions. Does not apply to this compound solutions.
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste[6]Maximum volume of hazardous waste that can be stored in a laboratory SAA at any one time.
Acutely Toxic Waste (P-List) SAA Limit Max. 1 quart (liquid) or 1 kg (solid)[6]Stricter limit for acutely toxic chemicals. While this compound is not currently P-listed, this illustrates the principle of minimizing accumulation.
"Empty" Container Residue Limit ≤ 2.5 cm (1 inch) of residue[5]Federal regulation defining when a container that held hazardous waste can be considered "empty."

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Ship2_IN_1_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound solid, liquid, or contaminated material) is_solid Is waste solid or liquid? start->is_solid is_empty Is it an 'empty' container? collect_solid Collect in labeled 'this compound Solid Waste' container is_empty->collect_solid No (contains residue) triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes is_solid->is_empty Empty Container is_solid->collect_solid Solid collect_liquid Collect in labeled 'this compound Liquid Waste' container is_solid->collect_liquid Liquid store_saa Store sealed container in designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (remove labels) triple_rinse->dispose_container collect_rinsate->collect_liquid check_incompatible Ensure storage is segregated from incompatibles (strong acids/bases, oxidizers) store_saa->check_incompatible contact_ehs Contact EH&S or licensed contractor for waste pickup check_incompatible->contact_ehs end Waste collected for final disposal contact_ehs->end

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Ship2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical guidance for the handling and disposal of the inhibitor Ship2-IN-1 are outlined below to ensure the well-being of laboratory personnel and the integrity of research. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals, establishing a foundation of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.
Hand Protection Protective GlovesChemically resistant gloves are mandatory.
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Protection Suitable RespiratorUse in areas with adequate ventilation. A respirator is necessary if ventilation is insufficient or when handling powders.

Operational Protocol: From Handling to Disposal

Adherence to a strict, step-by-step protocol is paramount for the safe handling and disposal of this compound.

Handling Procedures
  • Ventilation is Key : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Direct Contact : Take all necessary precautions to prevent contact with eyes and skin.[1]

  • Prevent Aerosolization : Avoid the formation of dust and aerosols when working with the powdered form of the compound.[1]

  • Personal Hygiene : Wash your hands and any exposed skin thoroughly after handling the substance.[1]

  • No Consumption : Do not eat, drink, or smoke in the laboratory where this compound is being used.[1]

Storage
  • Short-term (Powder) : Store at -20°C in a tightly sealed container.[1]

  • In Solvent : For longer-term storage, keep at -80°C.[1]

  • General Conditions : Ensure the storage location is a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Authorized Disposal : Dispose of the compound and its container at an approved waste disposal facility.[1]

  • Environmental Precaution : Prevent the release of this compound into the environment.[1] Any spillage should be collected promptly.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Required Use_Ventilation Use in Ventilated Area Don_PPE->Use_Ventilation Handle_Compound Handle this compound Use_Ventilation->Handle_Compound Wash_Hands Wash Hands and Exposed Skin Handle_Compound->Wash_Hands Store_Compound Store at Recommended Temperature Handle_Compound->Store_Compound If not for immediate use Collect_Waste Collect Waste Wash_Hands->Collect_Waste After use Store_Compound->Handle_Compound For subsequent use Dispose_Waste Dispose at Approved Facility Collect_Waste->Dispose_Waste

Safe Handling and Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.